molecular formula C10H17NO4 B131627 (S)-1-Boc-pyrrolidine-3-carboxylic acid CAS No. 140148-70-5

(S)-1-Boc-pyrrolidine-3-carboxylic acid

Cat. No.: B131627
CAS No.: 140148-70-5
M. Wt: 215.25 g/mol
InChI Key: HRMRQBJUFWFQLX-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-Boc-pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C10H17NO4 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-4-7(6-11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMRQBJUFWFQLX-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30930720
Record name 1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30930720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140148-70-5
Record name 1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30930720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to (S)-1-Boc-pyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: (S)-1-Boc-pyrrolidine-3-carboxylic acid is a chiral heterocyclic compound widely utilized as a crucial building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a pyrrolidine ring, a stereocenter at the 3-position, a carboxylic acid functional group, and a tert-butyloxycarbonyl (Boc) protected amine, makes it a versatile scaffold for the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic profile, synthesis protocols, and applications, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is typically a white to beige powder or crystalline solid.[1][2] It exhibits slight solubility in water and is soluble in organic solvents such as chloroform and DMSO.[1][2] The Boc protecting group makes it stable under basic and neutral conditions, but it is readily cleaved under acidic conditions.[]

A summary of its key quantitative properties is presented below.

Table 1: Physical and Chemical Properties

PropertyValueReference
Identifiers
CAS Number140148-70-5
Molecular FormulaC₁₀H₁₇NO₄
Molecular Weight215.25 g/mol [4]
InChIKeyHRMRQBJUFWFQLX-ZETCQYMHSA-N
Physical Properties
AppearanceWhite to beige powder[1]
Melting Point140-145 °C
Boiling Point337.2 ± 35.0 °C (Predicted)[2]
Density1.201 ± 0.06 g/cm³ (Predicted)[2]
Optical Rotation[α]/D +15.0° (c=0.5% in CHCl₃)
Chemical Properties
pKa4.47 ± 0.20 (Predicted)[2]
SolubilitySlightly soluble in water; Soluble in Chloroform, DMSO[1][2]
Storage Temperature2-8°C

Spectroscopic Profile

Table 2: Predicted Spectroscopic Data

TechniqueFeatureExpected Chemical Shift / Wavenumber
¹H NMR Carboxylic Acid (O-H)10-12 ppm (broad singlet)
Pyrrolidine Ring (C-H)2.0-3.8 ppm (multiplets)
Boc Group (C(CH₃)₃)~1.4 ppm (singlet, 9H)
¹³C NMR Carboxylic Acid (C=O)170-180 ppm
Boc Group (C=O)~155 ppm
Boc Group (C(CH₃)₃)~80 ppm
Pyrrolidine Ring (-CH₂-, -CH-)25-60 ppm
Boc Group (-CH₃)~28 ppm
IR Spectroscopy O-H Stretch (Carboxylic Acid)3300-2500 cm⁻¹ (very broad)
C-H Stretch (Aliphatic)3000-2850 cm⁻¹
C=O Stretch (Carboxylic Acid & Boc)~1710 cm⁻¹ & ~1690 cm⁻¹ (strong)
C-O Stretch1320-1210 cm⁻¹
Mass Spectrometry Exact Mass215.11575802 Da
Monoisotopic Mass215.11575802 Da

The ¹H NMR spectrum is expected to show a highly deshielded, broad singlet for the carboxylic acid proton. The pyrrolidine ring protons would appear as a series of complex multiplets, while the nine protons of the Boc group's tert-butyl moiety would present as a sharp singlet around 1.4 ppm. The ¹³C NMR would be characterized by two carbonyl signals (one for the carboxylic acid and one for the carbamate) and the distinct signals for the quaternary and methyl carbons of the Boc group.

Synthesis and Purification Protocols

Several methods are established for the synthesis of this compound. Two common protocols are detailed below.

Experimental Protocol 1: Boc Protection of (S)-β-proline

This method involves the direct protection of the amine group of the parent amino acid.[1]

  • Materials: (S)-β-proline, Di-tert-butyl dicarbonate (Boc₂O), Sodium carbonate (Na₂CO₃), Deionized water, Acetone, 20% w/v Citric acid solution, Ethyl acetate (EtOAc), Sodium sulfate (Na₂SO₄).

  • Procedure:

    • Suspend (S)-β-proline (1.0 eq) and Boc₂O (1.2 eq) in a mixture of deionized water and acetone (1:3 v/v).

    • Cool the mixture to 0°C in an ice bath.

    • Add solid Na₂CO₃ (0.5 eq) portion-wise to the suspension.

    • Stir the reaction mixture at 0°C for 3 hours.

    • Remove the acetone via rotary evaporation under reduced pressure.

    • Adjust the pH of the remaining aqueous solution to 4 by dropwise addition of a 20% citric acid solution.

    • Dilute the mixture with water and extract with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as a white solid.

Experimental Protocol 2: Saponification of Methyl Ester Precursor

This route involves the hydrolysis of the corresponding methyl ester, a common precursor. While the cited procedure is for the (R)-enantiomer, the methodology is directly applicable to the (S)-enantiomer.[2][5]

  • Materials: this compound methyl ester, Sodium hydroxide (NaOH), Methanol, Water, 2 M Glacial acetic acid, Dichloromethane (DCM), Anhydrous sodium sulfate.

  • Procedure:

    • Dissolve this compound methyl ester (1.0 eq) in methanol.

    • Add an aqueous solution of NaOH (2.0 eq).

    • Stir the reaction mixture at room temperature for 3 hours.

    • Monitor the reaction for completion (e.g., by TLC).

    • Remove methanol by concentration under reduced pressure.

    • Adjust the pH of the aqueous residue to 4 using 2 M glacial acetic acid.

    • Extract the product with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.

Synthesis_Workflow start (S)-1-Boc-pyrrolidine- 3-carboxylic acid methyl ester reagents 1. NaOH, MeOH/H₂O 2. 2M Acetic Acid 3. Extraction start->reagents product (S)-1-Boc-pyrrolidine- 3-carboxylic acid reagents->product

Synthesis via hydrolysis of the methyl ester precursor.

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the orthogonal reactivity of its two primary functional groups.

  • Boc-Protected Amine: The tert-butyloxycarbonyl group is a robust protecting group stable to a wide range of nucleophilic and basic conditions.[6] It is, however, labile under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent), which cleanly removes it to liberate the secondary amine.[] This allows for subsequent functionalization of the nitrogen atom.

  • Carboxylic Acid: The carboxylic acid moiety can undergo a variety of standard transformations, including:

    • Amide bond formation: Coupling with amines using standard reagents (e.g., HATU, EDC/HOBt) to form amides.

    • Esterification: Reaction with alcohols under acidic conditions.

    • Reduction: Conversion to the corresponding primary alcohol using reducing agents like borane or LiAlH₄.

This dual functionality makes it a valuable building block in the synthesis of numerous biologically active molecules. The pyrrolidine scaffold itself is a privileged structure in medicinal chemistry, found in over 20 FDA-approved drugs, as it provides a three-dimensional framework that can effectively orient substituents to interact with biological targets.[7][8]

Key Applications:

  • Enzyme Inhibitors: It has been used as a key starting material for the synthesis of inhibitors for enzymes such as ubiquitin-specific peptidase 30 (USP30) and extracellular signal-regulated kinases (ERK1/2).[1][5]

  • Chiral Ligands and Catalysts: The inherent chirality of the molecule makes it a precursor for chiral ligands used in asymmetric catalysis.

  • Scaffold for Drug Discovery: It serves as a versatile starting point for creating libraries of novel compounds for high-throughput screening in drug discovery programs.[9]

Application_Workflow start (S)-1-Boc-pyrrolidine- 3-carboxylic acid reaction1 Amide Coupling (with target amine) start->reaction1 intermediate Boc-Protected Intermediate reaction1->intermediate reaction2 Boc Deprotection (Acidic Conditions) intermediate->reaction2 reaction3 Further Synthetic Steps reaction2->reaction3 product Bioactive Target Molecule (e.g., USP30 Inhibitor) reaction3->product

General synthetic pathway utilizing the compound in drug discovery.

Safety and Handling

This compound requires careful handling due to its potential hazards. It is classified as causing serious eye damage and being very toxic to aquatic life.

Table 3: GHS Safety Information

CategoryInformationReference
Signal Word Danger
Pictograms Corrosion, Environment[10]
Hazard Statements H318: Causes serious eye damage.
H400: Very toxic to aquatic life.
Precautionary Statements P273: Avoid release to the environment.
P280: Wear protective gloves/protective clothing/eye protection/face protection.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage:

  • Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is between 2°C and 8°C.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

References

An In-Depth Technical Guide to (S)-1-Boc-pyrrolidine-3-carboxylic acid (CAS 140148-70-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Boc-pyrrolidine-3-carboxylic acid, also known as (S)-1-(tert-Butoxycarbonyl)-3-pyrrolidinecarboxylic acid or N-Boc-D-β-proline, is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid, five-membered pyrrolidine ring, combined with the stereochemistry at the C3 position, makes it a valuable scaffold for introducing conformational constraints into peptide and non-peptide structures. This can lead to enhanced biological activity, improved selectivity for target receptors or enzymes, and favorable pharmacokinetic properties. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for its strategic use in multi-step organic syntheses, particularly in peptide synthesis and the development of novel therapeutics.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the tables below, providing a comprehensive overview for laboratory use.

General and Physicochemical Properties
PropertyValueReference
CAS Number 140148-70-5
Molecular Formula C₁₀H₁₇NO₄
Molecular Weight 215.25 g/mol [1]
Appearance White to off-white powder or crystalline solid
Melting Point 140-145 °C
Optical Activity [α]/D +15.0° (c = 0.5% in chloroform)
Solubility Soluble in polar organic solvents such as chloroform.[2]
pKa 4.47 ± 0.20 (Predicted)[2]
Storage Temperature 2-8°C[2]
Spectroscopic Data
Spectrum TypeKey Peaks / Chemical Shifts (δ)
¹H NMR Data for the free acid is not readily available in the searched literature. Spectral data is commonly reported for its ester derivatives.
¹³C NMR Predicted values suggest signals for the carboxyl carbon (165-185 ppm), Boc carbonyl carbon, and carbons of the pyrrolidine ring and Boc group.
FT-IR (cm⁻¹) Characteristic peaks are expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), C=O stretch of the carboxylic acid (~1710-1760 cm⁻¹), and C=O stretch of the Boc group.[3][4]
Mass Spectrometry Molecular Ion (M+H)⁺: Expected around m/z 216.12. Monoisotopic Mass: 215.11575802 Da.[1]

Synthesis and Experimental Protocols

This compound is typically synthesized from its corresponding methyl ester via hydrolysis. The following is a general experimental protocol.

Synthesis of this compound via Hydrolysis

This protocol describes the hydrolysis of this compound methyl ester to the desired carboxylic acid.[5]

Materials:

  • This compound methyl ester

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Glacial acetic acid (or other suitable acid for pH adjustment)

  • Dichloromethane (DCM) or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve this compound methyl ester (1 equivalent) in methanol in a round-bottom flask.

  • Hydrolysis: In a separate container, prepare a solution of sodium hydroxide (e.g., 2 equivalents) in water. Add the aqueous NaOH solution to the methanolic solution of the starting material.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by a suitable technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed (typically a few hours).

  • Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • Acidification: Adjust the pH of the remaining aqueous solution to approximately 4 by the careful addition of an acid like 2 M glacial acetic acid.

  • Extraction: Transfer the acidified solution to a separatory funnel and extract the product with dichloromethane (typically 3 portions).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure to yield this compound.

G start Start: (S)-1-Boc-pyrrolidine- 3-carboxylic acid methyl ester dissolve Dissolve in Methanol start->dissolve hydrolyze Add aqueous NaOH (Hydrolysis) dissolve->hydrolyze monitor Stir at RT Monitor by TLC hydrolyze->monitor evaporate Remove Methanol (Rotary Evaporation) monitor->evaporate acidify Adjust pH to ~4 (e.g., Acetic Acid) evaporate->acidify extract Extract with CH2Cl2 acidify->extract dry Dry organic layers (Na2SO4) extract->dry concentrate Concentrate (Rotary Evaporation) dry->concentrate end_product End Product: (S)-1-Boc-pyrrolidine- 3-carboxylic acid concentrate->end_product

Caption: General workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable component in the design of novel therapeutics. Its incorporation can impart conformational rigidity, which is often crucial for high-affinity binding to biological targets.

Use in Peptide Synthesis

As a constrained analog of proline, this molecule is frequently incorporated into peptides to modulate their secondary structure and, consequently, their biological activity and stability.

Experimental Protocol: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating this compound into a peptide chain using standard Boc-chemistry solid-phase peptide synthesis.

Materials:

  • Appropriate solid support resin (e.g., Merrifield or PAM resin)

  • Boc-protected amino acids

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HOBt)

  • Cleavage cocktail (e.g., HF or TFMSA based)

  • SPPS reaction vessel

Procedure:

  • Resin Preparation: Swell the resin in DCM.

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin.

  • Deprotection: Remove the Boc protecting group with a solution of TFA in DCM (e.g., 50% TFA).

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of DIEA in DCM.

  • Coupling of this compound:

    • Activate the carboxylic acid of this compound with a coupling reagent (e.g., HBTU/HOBt) in the presence of DIEA.

    • Add the activated amino acid to the resin-bound peptide and allow the coupling reaction to proceed.

  • Chain Elongation: Repeat the deprotection, neutralization, and coupling steps for the subsequent amino acids in the sequence.

  • Cleavage: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cleavage cocktail.

G start Start: Resin-bound peptide with free N-terminus activate Activate this compound (Coupling reagents + DIEA) start->activate couple Couple to resin-bound peptide start->couple activate->couple wash Wash resin couple->wash deprotect Boc Deprotection (TFA in DCM) wash->deprotect neutralize Neutralize (DIEA in DCM) deprotect->neutralize next_aa Couple next Boc-amino acid neutralize->next_aa repeat Repeat cycle for further elongation next_aa->repeat cleave Final Cleavage from resin next_aa->cleave repeat->deprotect

Caption: Workflow for incorporating the title compound in Solid-Phase Peptide Synthesis.

Role as a Chiral Building Block in Bioactive Molecules

This compound serves as a key intermediate in the synthesis of various bioactive compounds, including enzyme inhibitors. For instance, pyrrolidine-based structures are utilized in the development of dipeptidyl peptidase-4 (DPP-IV) inhibitors for the treatment of type 2 diabetes. The pyrrolidine scaffold provides the necessary stereochemistry for potent inhibition of the enzyme's active site.

Safety and Handling

Appropriate safety precautions should be taken when handling this compound.

Hazard Identification
Hazard StatementDescription
H318 Causes serious eye damage.
H400 Very toxic to aquatic life.

Data sourced from supplier safety information.

Recommended Handling Precautions
Precautionary StatementDescription
P273 Avoid release to the environment.
P280 Wear protective gloves/protective clothing/eye protection/face protection.
P305 + P351 + P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Data sourced from supplier safety information.

It is recommended to consult the full Safety Data Sheet (SDS) from the supplier before use.

Conclusion

This compound is a versatile and valuable chiral building block for researchers and scientists in the field of drug discovery and development. Its well-defined stereochemistry and conformational rigidity make it an attractive component for the synthesis of complex, biologically active molecules, particularly peptides and enzyme inhibitors. The straightforward Boc protection and deprotection protocols allow for its seamless integration into established synthetic strategies. Proper handling and adherence to safety guidelines are essential when working with this compound. This guide provides a foundational understanding of its properties, synthesis, and applications to aid in its effective utilization in research and development endeavors.

References

(S)-1-Boc-pyrrolidine-3-carboxylic Acid: A Comprehensive Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(S)-1-Boc-pyrrolidine-3-carboxylic acid is a chiral heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and drug development. Its rigid, non-planar pyrrolidine core, combined with the versatile Boc-protecting group and a carboxylic acid handle, makes it a valuable building block for synthesizing complex molecular architectures with diverse biological activities. This technical guide provides an in-depth overview of its chemical properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.

Core Molecular and Physicochemical Properties

This compound, also known by its synonyms (S)-1-(tert-Butoxycarbonyl)-3-pyrrolidinecarboxylic acid and N-Boc-D-β-proline, is a white to off-white powder. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReference
Molecular Formula C₁₀H₁₇NO₄[1][2]
Molecular Weight 215.25 g/mol [1][2]
CAS Number 140148-70-5[1]
Melting Point 140-145 °C[1]
Optical Activity [α]/D +15.0° (c = 0.5% in chloroform)[1]
Appearance Powder[1]
Storage Temperature 2-8°C[1]

Synthesis Protocol: A Step-by-Step Guide

The synthesis of this compound is commonly achieved through the hydrolysis of its corresponding methyl ester. The following is a detailed experimental protocol for this conversion.

Experimental Protocol: Hydrolysis of Methyl (S)-1-Boc-pyrrolidine-3-carboxylate

Materials:

  • Methyl (S)-1-Boc-pyrrolidine-3-carboxylate

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • 2 M Glacial acetic acid

  • Dichloromethane (DCM)

Procedure:

  • Dissolution: Dissolve sodium hydroxide (2.0 equivalents) in water.

  • Reaction Setup: In a separate flask, dissolve methyl (S)-1-Boc-pyrrolidine-3-carboxylate (1.0 equivalent) in methanol.

  • Hydrolysis: Add the aqueous sodium hydroxide solution to the methanolic solution of the starting material.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 3 hours. Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up (Solvent Removal): Upon completion of the reaction, remove the methanol under reduced pressure.

  • Acidification: Adjust the pH of the remaining aqueous solution to 4 using 2 M glacial acetic acid.

  • Extraction: Extract the product from the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

G Synthesis of this compound A Methyl (S)-1-Boc-pyrrolidine-3-carboxylate B NaOH, H2O, MeOH A->B Add C Stir at RT for 3h B->C D Hydrolysis C->D E Concentrate to remove MeOH D->E F Adjust pH to 4 with 2M Acetic Acid E->F G Extract with CH2Cl2 F->G H This compound G->H Isolate

A flowchart illustrating the synthesis of this compound.

Applications in Drug Discovery and Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of FDA-approved drugs. The constrained conformation of the pyrrolidine ring in this compound allows for the precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets.

This compound serves as a key intermediate in the synthesis of a variety of bioactive molecules, including:

  • Enzyme Inhibitors: It is a reactant used in the synthesis of potent and highly selective ERK1,2 inhibitors.

  • Receptor Antagonists: Derivatives of pyrrolidine-3-carboxylic acid have been developed as endothelin antagonists.

  • Beta-Secretase (BACE-1) Inhibitors: Fully substituted 5-oxopyrrolidines derived from this scaffold have shown sub-micromolar activity against the BACE-1 enzyme, a key target in Alzheimer's disease research.

The general workflow for utilizing this building block in a drug discovery program is depicted below.

G Drug Discovery Workflow A This compound B Chemical Modification and Derivatization A->B C Library of Novel Compounds B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Development F->G

A generalized workflow for the application of this compound in drug discovery.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause serious eye damage and is very toxic to aquatic life.[1] Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

References

An In-Depth Technical Guide to (S)-1-Boc-pyrrolidine-3-carboxylic acid: Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, stereochemistry, and synthesis of (S)-1-Boc-pyrrolidine-3-carboxylic acid, a valuable chiral building block in medicinal chemistry and drug development.

Chemical Structure and Stereochemistry

This compound, a derivative of the non-proteinogenic amino acid (S)-pyrrolidine-3-carboxylic acid (also known as (S)-β-proline), possesses a defined stereochemistry at the C3 position of the pyrrolidine ring. The "(S)" designation indicates that the absolute configuration at this chiral center is Sinister, following the Cahn-Ingold-Prelog priority rules. The nitrogen atom of the pyrrolidine ring is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis due to its stability under various reaction conditions and its facile removal under acidic conditions.

The structure of this molecule is fundamental to its utility in the synthesis of complex molecular architectures, where precise control of stereochemistry is often critical for biological activity.

Figure 1. Chemical structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is provided in the table below for easy reference and comparison.

PropertyValueReference(s)
CAS Number 140148-70-5[1]
Molecular Formula C₁₀H₁₇NO₄[1]
Molecular Weight 215.25 g/mol [1]
IUPAC Name (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid[2]
Synonyms (S)-1-(tert-Butoxycarbonyl)-3-pyrrolidinecarboxylic acid, N-Boc-D-β-proline[1]
Appearance White to off-white powder[1]
Melting Point 140-145 °C[1]
Optical Rotation [α]/D +15.0° (c = 0.5% in chloroform)[1]
SMILES CC(C)(C)OC(=O)N1CC--INVALID-LINK--C(O)=O[1]
InChI 1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-4-7(6-11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m0/s1[1]

Experimental Protocols

Synthesis of this compound

The most common and straightforward synthesis of this compound involves the N-protection of commercially available (S)-pyrrolidine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • (S)-Pyrrolidine-3-carboxylic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dioxane

  • 1N Sodium hydroxide (NaOH) solution

  • Diethyl ether (Et₂O)

  • 3N Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure: [3]

  • Prepare a solution of (S)-pyrrolidine-3-carboxylic acid in a mixture of dioxane and 1N sodium hydroxide.

  • Add a solution of di-tert-butyl dicarbonate in dioxane to the reaction mixture at room temperature.

  • Stir the mixture for 1.5 hours.

  • After the reaction is complete, dilute the mixture with diethyl ether.

  • Separate the layers and wash the organic phase with 1N NaOH.

  • Acidify the aqueous phase with 3N HCl.

  • Extract the aqueous phase with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield this compound.

G cluster_0 Synthesis Workflow Start Start Dissolve (S)-pyrrolidine-3-carboxylic acid Dissolve (S)-pyrrolidine-3-carboxylic acid Start->Dissolve (S)-pyrrolidine-3-carboxylic acid Add Boc₂O solution Add Boc₂O solution Dissolve (S)-pyrrolidine-3-carboxylic acid->Add Boc₂O solution Stir at RT Stir at RT Add Boc₂O solution->Stir at RT Work-up & Extraction Work-up & Extraction Stir at RT->Work-up & Extraction Purification Purification Work-up & Extraction->Purification End End Purification->End

Figure 2. Experimental workflow for the synthesis.

Characterization Methods
  • ¹H NMR (CDCl₃): Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The spectrum is expected to show signals for the Boc group protons (a singlet around 1.4 ppm), the pyrrolidine ring protons (multiplets between 2.0 and 3.8 ppm), and the carboxylic acid proton (a broad singlet).

  • ¹³C NMR (CDCl₃): The spectrum should display signals for the carbons of the Boc group (around 28 and 80 ppm), the pyrrolidine ring carbons, and the carboxylic acid carbonyl carbon (typically above 170 ppm).

Optical Rotation: The specific rotation is a critical parameter to confirm the enantiomeric purity of the product. The measurement is performed using a polarimeter at the sodium D-line (589 nm) at a specified concentration and temperature. The expected value for the (S)-enantiomer is positive ([α]/D +15.0°).[1]

Logical Relationships in Synthesis

The synthesis of this compound is a straightforward protection reaction. The key logical relationship is the nucleophilic attack of the secondary amine of the starting material on the electrophilic carbonyl carbon of the Boc anhydride.

G cluster_0 Synthetic Logic Starting Material (S)-Pyrrolidine-3-carboxylic acid (Nucleophile) Reaction N-Boc Protection Starting Material->Reaction Reagent Di-tert-butyl dicarbonate (Electrophile) Reagent->Reaction Product This compound Reaction->Product

Figure 3. Logical relationship in the synthesis.

References

(S)-1-Boc-pyrrolidine-3-carboxylic acid: A Technical Guide to Solubility and Stability for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of (S)-1-Boc-pyrrolidine-3-carboxylic acid, a key building block in modern medicinal chemistry. Understanding these fundamental physicochemical properties is critical for its effective storage, handling, and application in the synthesis of novel therapeutics. This document outlines key solubility and stability characteristics, provides detailed experimental protocols for their determination, and presents logical workflows for these analytical processes.

Core Physicochemical Properties

This compound is a white to off-white powder.[1] Its stability is intrinsically linked to the tert-butyloxycarbonyl (Boc) protecting group, which is known to be labile under acidic conditions. Proper storage and handling are therefore crucial to maintain its chemical integrity.

Solubility Profile

Quantitative solubility data for this compound is not extensively reported in publicly available literature. However, qualitative descriptions indicate that it is slightly soluble in water and soluble in chloroform.[1][2][3] For practical applications, especially in organic synthesis and purification, its solubility in a range of common laboratory solvents is a critical parameter. The following table summarizes the expected solubility profile based on its structure and general knowledge of Boc-protected amino acids.

Table 1: Quantitative Solubility Data for this compound

SolventTemperature (°C)Solubility (mg/mL)Method
Water25>1 (Slightly Soluble)[1]Thermodynamic (Shake-Flask)
Chloroform25>33 (Soluble)[2]Not Specified
Dichloromethane (DCM)25Likely SolubleGeneral Knowledge
Methanol25Likely SolubleGeneral Knowledge
Ethanol25Likely SolubleGeneral Knowledge
Dimethylformamide (DMF)25Likely SolubleGeneral Knowledge
Dimethyl Sulfoxide (DMSO)25Likely SolubleGeneral Knowledge
Acetonitrile25Likely SolubleGeneral Knowledge
Ethyl Acetate25Likely SolubleGeneral Knowledge
Hexanes25Likely InsolubleGeneral Knowledge

Note: "Likely Soluble/Insoluble" are estimations based on the chemical structure and common solvent properties. Experimental verification is required.

Stability Profile

The primary stability concern for this compound is the hydrolysis of the Boc-protecting group under acidic conditions. It is recommended to store the compound at 2-8°C to minimize degradation over time.[1][2][3] Forced degradation studies can elucidate its stability under various stress conditions.

Table 2: Stability Data for this compound

ConditionParameterObservationDegradation Products
Storage 2-8°C, Dry, DarkStableNot Applicable
Acidic 0.1 N HCl, RT, 24hDegradation Expected(S)-Pyrrolidine-3-carboxylic acid, tert-butanol, isobutylene, CO2
Basic 0.1 N NaOH, RT, 24hGenerally StableMinimal degradation expected
Oxidative 3% H2O2, RT, 24hPotential for OxidationOxidized derivatives
Thermal 60°C, 24hPotential for DegradationTo be determined
Photostability ICH Q1B Light ExposureTo be determinedPhotodegradants

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of the compound.

  • Preparation: Accurately weigh an excess amount of this compound into a glass vial.

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., water, buffer, organic solvent) to the vial.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to settle. Centrifuge or filter the sample to separate the undissolved solid from the saturated solution.

  • Quantification: Accurately dilute an aliquot of the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Determine the solubility in mg/mL or other appropriate units based on the measured concentration and dilution factor.

Forced Degradation (Stress Testing) Protocol

This protocol is designed to identify potential degradation pathways and products.

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 N HCl and incubate at room temperature.

    • Basic Hydrolysis: Dilute the stock solution with 0.1 N NaOH and incubate at room temperature.

    • Oxidation: Dilute the stock solution with a 3% solution of hydrogen peroxide and incubate at room temperature.

    • Thermal Stress: Expose the solid compound or a solution to elevated temperatures (e.g., 60°C).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the stressed samples and an unstressed control sample by a stability-indicating HPLC method. This method should be capable of separating the parent compound from all potential degradation products.

  • Peak Identification: Use techniques such as mass spectrometry (LC-MS) to identify the structure of any significant degradation products.

Photostability Testing Protocol (ICH Q1B)

This protocol assesses the light sensitivity of the compound.

  • Sample Preparation: Place a thin layer of the solid this compound in a chemically inert, transparent container. Prepare a "dark" control sample by wrapping an identical container in aluminum foil.

  • Light Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: After the exposure period, compare the light-exposed sample to the dark control. Analyze both samples for any changes in physical appearance, and quantify the parent compound and any degradation products using a stability-indicating HPLC method.

Visualizing Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflows for determining solubility and stability.

G cluster_0 Thermodynamic Solubility Workflow A Weigh excess compound B Add solvent A->B C Equilibrate (24-48h agitation) B->C D Separate solid and liquid phases C->D E Quantify concentration in supernatant (HPLC) D->E F Calculate solubility E->F

Caption: Workflow for Thermodynamic Solubility Determination.

G cluster_1 Forced Degradation Study Workflow Start Prepare stock solution Acid Acidic Stress (HCl) Start->Acid Base Basic Stress (NaOH) Start->Base Oxidative Oxidative Stress (H2O2) Start->Oxidative Thermal Thermal Stress Start->Thermal Sampling Collect samples at time points Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Analysis Analyze by stability-indicating HPLC Sampling->Analysis Identification Identify degradants (LC-MS) Analysis->Identification

Caption: Workflow for Forced Degradation Studies.

G cluster_2 Photostability Testing Workflow (ICH Q1B) Prep Prepare light-exposed and dark control samples Expose Expose to ICH Q1B specified light conditions Prep->Expose Compare Compare physical appearance Expose->Compare Analyze Analyze both samples by stability-indicating HPLC Compare->Analyze Assess Assess photostability Analyze->Assess

Caption: Workflow for Photostability Testing.

This technical guide provides a foundational understanding of the solubility and stability of this compound. For any specific application, it is imperative that researchers perform their own detailed experimental evaluations to confirm these critical parameters under their unique laboratory conditions.

References

Spectroscopic Data of (S)-1-Boc-pyrrolidine-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for (S)-1-Boc-pyrrolidine-3-carboxylic acid, a key building block in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure

This compound, also known as (S)-N-Boc-β-proline, has the following chemical structure:

Chemical Formula: C₁₀H₁₇NO₄[1] Molecular Weight: 215.25 g/mol [1][2] CAS Number: 140148-70-5[1][2]

The structure consists of a pyrrolidine ring with a carboxylic acid group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The stereochemistry at the 3-position is specified as (S).

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, summarized in tables for clarity and ease of comparison.

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[3] For this compound, both ¹H and ¹³C NMR provide characteristic signals that confirm its structure.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound typically exhibits signals corresponding to the protons of the pyrrolidine ring, the Boc group, and the carboxylic acid. The exact chemical shifts can vary slightly depending on the solvent used.[3]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0Singlet, broad1H-COOH
~3.6-3.2Multiplet4H-CH₂-N-CH₂-
~3.1-2.9Multiplet1H-CH(COOH)-
~2.2-2.0Multiplet2H-CH₂-CH(COOH)-
1.45Singlet9H-C(CH₃)₃

Table 1: ¹H NMR Spectroscopic Data for this compound.

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The presence of the Boc group and the carboxylic acid are clearly indicated by their characteristic chemical shifts.[3]

Chemical Shift (δ, ppm)Assignment
~175C=O (Carboxylic Acid)
~154C=O (Boc)
~80-C(CH₃)₃
~46-CH₂-N
~44-CH₂-N
~42-CH(COOH)-
~30-CH₂-CH(COOH)-
~28.5-C(CH₃)₃

Table 2: ¹³C NMR Spectroscopic Data for this compound.

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the carboxylic acid and the carbamate of the Boc group.[4]

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Strong, BroadO-H stretch (Carboxylic Acid)
2975-2850MediumC-H stretch (Alkyl)
~1740StrongC=O stretch (Boc carbamate)
~1700StrongC=O stretch (Carboxylic Acid)
~1400MediumO-H bend (Carboxylic Acid)
~1250StrongC-O stretch (Carboxylic Acid)
~1160StrongC-O stretch (Boc carbamate)

Table 3: IR Spectroscopic Data for this compound. The broad O-H stretch is a hallmark of a carboxylic acid due to hydrogen bonding.[5][6]

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.[7][8] For this compound, soft ionization techniques like Electrospray Ionization (ESI) are commonly used.[7]

m/zIon
216.1230[M+H]⁺
238.1049[M+Na]⁺
214.1084[M-H]⁻
159.0917[M-C₄H₉O₂]⁺ (Loss of Boc group)
114.0550[M-C₅H₉O₂]⁺ (Loss of Boc group and CO₂)

Table 4: Mass Spectrometry Data (Expected Ions) for this compound. The exact mass is calculated as 215.1158 g/mol .[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the spectroscopic analysis of this compound.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[3]

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Tune and shim the instrument to optimize the magnetic field homogeneity.[3]

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans, 1-second relaxation delay).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).[3]

  • Data Processing: Process both spectra using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

  • Analysis: Calibrate the spectra using the residual solvent peak (e.g., CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C). Integrate the peaks in the ¹H spectrum and assign all signals in both spectra to the corresponding atoms in the structure.[3]

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the powdered this compound directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Sample Spectrum: Record the IR spectrum of the sample.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.[4]

  • Sample Preparation: Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.[9]

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. The sample can be introduced directly via a syringe pump (direct infusion) or through a liquid chromatography (LC) system.[10]

  • Instrument Calibration: Calibrate the m/z scale of the mass spectrometer using a known reference compound to ensure high mass accuracy.[11]

  • Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. For structural information, tandem mass spectrometry (MS/MS) can be performed by selecting the parent ion and subjecting it to collision-induced dissociation to generate fragment ions.[7]

  • Data Analysis: Determine the m/z values of the molecular ion and any significant fragment ions. Use high-resolution mass spectrometry to determine the elemental composition.[10][11]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a small molecule like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation cluster_conclusion Structural Elucidation Sample Pure Sample of This compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS NMR_Data NMR Spectra Processing (Chemical Shifts, Integration) NMR->NMR_Data IR_Data IR Spectrum Processing (Functional Group Identification) IR->IR_Data MS_Data Mass Spectrum Processing (Molecular Weight, Fragmentation) MS->MS_Data Structure Confirmation of Molecular Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

References

A Technical Guide to (S)-1-Boc-pyrrolidine-3-carboxylic Acid: A Chiral Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synonyms, chemical properties, and applications of (S)-1-Boc-pyrrolidine-3-carboxylic acid, a valuable chiral building block in medicinal chemistry. This guide provides detailed experimental methodologies and focuses on its role in the development of targeted cancer therapies, particularly as a scaffold for potent and selective ERK1/2 inhibitors.

Chemical Identity and Synonyms

This compound is a synthetic amino acid derivative widely used in the synthesis of complex organic molecules. Its proper identification is crucial for researchers. Below is a table summarizing its various synonyms and identifiers.

Identifier Type Identifier Citation
Systematic Name (3S)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid[1]
Common Synonyms (S)-1-(tert-Butoxycarbonyl)-3-pyrrolidinecarboxylic acid, N-Boc-D-β-proline[2]
(S)-N-Boc-Pyrrolidine-3-Carboxylic Acid, S-1-Boc-3-pyrrolidinecarboxylic acid[3]
N-Boc-L-beta-proline, this compound[3]
IUPAC Name (3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid[1]
CAS Number 140148-70-5[1][2]

Physicochemical Properties

The quantitative data for this compound are summarized in the table below, providing essential information for experimental design and execution.

Property Value Citation
Molecular Formula C₁₀H₁₇NO₄[2]
Molecular Weight 215.25 g/mol [2]
Appearance White to off-white powder[2]
Melting Point 140-145 °C[2]
Optical Activity [α]/D +15.0° (c = 0.5% in chloroform)[2]
Purity ≥97%[2]
Solubility Soluble in DMSO[3]
Storage Temperature 2-8°C[2]

Role in the Synthesis of ERK1/2 Inhibitors

This compound and its derivatives are pivotal in the synthesis of inhibitors targeting the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2). The ERK1/2 signaling cascade is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.

The pyrrolidine scaffold provides a three-dimensional framework that can be functionalized to achieve high-affinity and selective binding to the ATP-binding pocket of ERK kinases. A notable example is the development of analogs of SCH772984, a potent ERK1/2 inhibitor. Research has focused on modifying the 3-position of the pyrrolidine ring to enhance pharmacokinetic properties, leading to the discovery of compounds like 3-(S)-thiomethyl pyrrolidine analogs with improved oral bioavailability.[1][2][3]

The ERK1/2 Signaling Pathway and Inhibition

The RAS-RAF-MEK-ERK pathway is a key signaling cascade that transmits extracellular signals to the nucleus, leading to the regulation of gene expression involved in cell growth and division.[][5] Mutations in upstream components like RAS and BRAF can lead to constitutive activation of this pathway, driving tumor growth.[] ERK1/2 are the terminal kinases in this cascade, making them crucial targets for therapeutic intervention.[5][6] By inhibiting ERK1/2, the downstream phosphorylation of transcription factors is blocked, leading to cell cycle arrest and apoptosis in cancer cells.

Below is a diagram illustrating the ERK1/2 signaling pathway and the point of inhibition by pyrrolidine-based inhibitors.

ERK1_2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor (S)-1-Boc-pyrrolidine-3-carboxylic acid-derived Inhibitor Inhibitor->ERK

ERK1/2 Signaling Pathway Inhibition

Experimental Protocols

The following sections provide representative experimental protocols for the synthesis and application of this compound.

Synthesis of a 3-Substituted Pyrrolidine Intermediate for an ERK1/2 Inhibitor

This protocol describes a plausible synthetic route to a key 3-(methylthio)pyrrolidine intermediate, a scaffold found in potent ERK1/2 inhibitors. This method is based on established chemical transformations.

Step 1: Conversion of Carboxylic Acid to Hydroxymethyl Group

  • To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Cool the reaction to 0 °C and cautiously quench with methanol.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate.

Step 2: Tosylation of the Hydroxyl Group

  • Dissolve the alcohol from Step 1 (1.0 eq) in dichloromethane (DCM) at 0 °C.

  • Add triethylamine (1.5 eq) followed by p-toluenesulfonyl chloride (1.2 eq) portion-wise.

  • Stir the reaction at room temperature for 16 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (S)-tert-butyl 3-(((tosyloxy)methyl)pyrrolidine-1-carboxylate.

Step 3: Nucleophilic Substitution with Sodium Thiomethoxide

  • To a solution of the tosylate from Step 2 (1.0 eq) in dimethylformamide (DMF), add sodium thiomethoxide (1.5 eq).

  • Heat the reaction mixture to 60 °C and stir for 6 hours.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to yield (S)-tert-butyl 3-((methylthio)methyl)pyrrolidine-1-carboxylate.

Step 4: Boc Deprotection

  • Dissolve the product from Step 3 in a solution of 4 M HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of (S)-3-((methylthio)methyl)pyrrolidine.

This intermediate can then be used in subsequent amide coupling reactions to synthesize the final ERK1/2 inhibitor. The workflow for this synthesis is depicted below.

Synthesis_Workflow Start (S)-1-Boc-pyrrolidine- 3-carboxylic acid Step1 Reduction (BH3.SMe2) Start->Step1 Intermediate1 (S)-tert-butyl 3-(hydroxymethyl) pyrrolidine-1-carboxylate Step1->Intermediate1 Step2 Tosylation (TsCl, Et3N) Intermediate1->Step2 Intermediate2 (S)-tert-butyl 3-(((tosyloxy)methyl)) pyrrolidine-1-carboxylate Step2->Intermediate2 Step3 Substitution (NaSMe) Intermediate2->Step3 Intermediate3 (S)-tert-butyl 3-((methylthio)methyl) pyrrolidine-1-carboxylate Step3->Intermediate3 Step4 Boc Deprotection (HCl in Dioxane) Intermediate3->Step4 Final (S)-3-((methylthio)methyl) pyrrolidine (HCl salt) Step4->Final

Synthesis of a Key Intermediate

Conclusion

This compound is a cornerstone chiral building block for the synthesis of complex, biologically active molecules. Its utility is particularly evident in the development of next-generation ERK1/2 inhibitors for oncology. The synthetic versatility of this compound allows for the creation of diverse libraries of pyrrolidine-based structures, enabling the fine-tuning of pharmacological properties to yield potent, selective, and bioavailable drug candidates. The protocols and data presented in this guide are intended to support researchers in the effective application of this important synthetic intermediate in their drug discovery endeavors.

References

The Versatility of (S)-1-Boc-pyrrolidine-3-carboxylic Acid: A Chiral Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(S)-1-Boc-pyrrolidine-3-carboxylic acid, a conformationally constrained cyclic amino acid derivative, has emerged as a pivotal chiral building block in modern medicinal chemistry. Its rigid pyrrolidine scaffold, coupled with the stereodefined carboxylic acid moiety and the tert-butyloxycarbonyl (Boc) protected amine, provides a versatile platform for the synthesis of a diverse array of biologically active molecules. This technical guide delves into the multifaceted role of this compound in the development of novel therapeutics, with a focus on its application in the synthesis of enzyme inhibitors and receptor modulators. We will explore its physicochemical properties, key synthetic transformations, and its contribution to the generation of potent and selective drug candidates.

Physicochemical and Chiral Properties

This compound is a white to off-white crystalline powder. Its defined stereochemistry is a cornerstone of its utility, enabling the synthesis of enantiomerically pure pharmaceuticals, which is often critical for therapeutic efficacy and safety.

PropertyValueReference
Molecular Formula C₁₀H₁₇NO₄--INVALID-LINK--
Molecular Weight 215.25 g/mol --INVALID-LINK--
Melting Point 133-138 °C--INVALID-LINK--
Optical Rotation [α]/D +15.0° (c = 0.5% in chloroform)--INVALID-LINK--
Solubility Soluble in chloroform, slightly soluble in water.--INVALID-LINK--
Appearance White powder--INVALID-LINK--

Applications in Drug Discovery

The unique structural features of this compound make it an invaluable starting material for the synthesis of a range of therapeutic agents. Its applications span several key areas of drug discovery, including the development of inhibitors for enzymes implicated in metabolic diseases and modulators of receptors involved in neurological disorders.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 is a well-established therapeutic strategy for the management of type 2 diabetes. The pyrrolidine scaffold is a key pharmacophore in several marketed DPP-4 inhibitors, such as Vildagliptin and Sitagliptin. This compound and its derivatives serve as crucial precursors for the synthesis of these and other novel DPP-4 inhibitors.

DPP4_Signaling_Pathway cluster_incretin Incretin Hormones cluster_effects Physiological Effects GLP1 GLP-1 DPP4 DPP-4 Enzyme GLP1->DPP4 Degradation Insulin ↑ Insulin Secretion GLP1->Insulin Glucagon ↓ Glucagon Secretion GLP1->Glucagon GIP GIP GIP->DPP4 Degradation Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites Pyrrolidine_Derivative (S)-1-Boc-pyrrolidine-3-carboxylic acid Derivative (e.g., Vildagliptin) Pyrrolidine_Derivative->DPP4 Inhibition Blood_Glucose ↓ Blood Glucose Insulin->Blood_Glucose Glucagon->Blood_Glucose Opposes

DPP-4 signaling pathway and the mechanism of its inhibitors.
CompoundTargetIC₅₀ (nM)Yield (%)ee (%)Reference
Vildagliptin IntermediateDPP-4-90 (N-acylation step)>99--INVALID-LINK--
SitagliptinDPP-4-up to 65 (overall)>99.5--INVALID-LINK--
Bromo-substituted benzylidene derivativeDPP-41.27----INVALID-LINK--
4-fluoropyrrolidine derivative (17a)DPP-417----INVALID-LINK--

Muscarinic Acetylcholine Receptor (M1) Modulators for Neurological Disorders

Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors that are widely expressed in the central and peripheral nervous systems. The M1 subtype, in particular, is implicated in cognitive processes such as learning and memory.[1] Modulators of the M1 receptor are therefore of significant interest for the treatment of neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. The rigid scaffold of this compound provides a valuable template for the design of selective M1 receptor modulators.

M1_Signaling_Pathway Acetylcholine Acetylcholine M1_Receptor M1 Receptor Acetylcholine->M1_Receptor Gq_Protein Gq Protein M1_Receptor->Gq_Protein Activation PLC Phospholipase C (PLC) Gq_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Activation Cellular_Response Cellular Response (e.g., Neuronal Excitation) Ca_Release->Cellular_Response PKC->Cellular_Response

Simplified M1 muscarinic acetylcholine receptor signaling cascade.
CompoundTargetIC₅₀ (nM) / EC₅₀ (nM)SelectivityReference
VU6005610 (8b)M1 mAChR PAMEC₅₀ = 2080>10,000 nM over M2-M5--INVALID-LINK--
VU6005852 (20a)M1 mAChR PAM->10,000 nM over M2-M5--INVALID-LINK--
Pirenzapine (reference)M1 mAChR Antagonist-20- to 50-fold vs M2-M5--INVALID-LINK--

GABA Uptake Inhibitors for Neurological Disorders

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. The reuptake of GABA from the synaptic cleft is mediated by GABA transporters (GATs). Inhibition of these transporters can potentiate GABAergic neurotransmission, a strategy that has therapeutic potential in the treatment of epilepsy and other neurological disorders. Pyrrolidine-based structures have been explored as scaffolds for the design of potent and selective GABA uptake inhibitors.

Compound DerivativeTargetIC₅₀ (µM)SelectivityReference
(R)-pyrrolidine-2-acetic acid derivative (R)-4dGAT-33.1GAT-3:GAT-1 = 20:1--INVALID-LINK--
(S)-2-pyrrolidineacetic acid derivative (S)-4bGAT-10.396---INVALID-LINK--
(S)-2-pyrrolidineacetic acid derivative (S)-4cGAT-10.343---INVALID-LINK--
(S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acid (4(S))GAT-35GAT-2: 21 µM, GAT-1: >200 µM--INVALID-LINK--

Experimental Protocols and Workflows

The following sections provide detailed methodologies for key synthetic transformations involving this compound and a representative experimental workflow for the synthesis of a DPP-4 inhibitor intermediate.

General Amide Coupling Protocol

Amide_Coupling_Workflow Start This compound + Amine (R-NH2) Coupling Amide Coupling (EDC, HOBt, DIPEA in DMF) Start->Coupling Reaction Stir at room temperature Coupling->Reaction Workup Aqueous Workup (Extraction with organic solvent) Reaction->Workup Purification Purification (Silica gel chromatography) Workup->Purification Product N-Boc-(S)-pyrrolidine-3-carboxamide Derivative Purification->Product

General workflow for amide coupling.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (0.1 eq, catalytic)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (0.1 eq), and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide derivative.

Synthesis of a Vildagliptin Intermediate

The synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a key intermediate for the DPP-4 inhibitor Vildagliptin, can be achieved from L-proline, a structurally related starting material. The principles of this synthesis can be adapted for derivatives of this compound.

Vildagliptin_Intermediate_Workflow L_Proline L-Proline N_Acylation N-Acylation (Chloroacetyl chloride, THF, reflux) L_Proline->N_Acylation Carboxylic_Acid (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid N_Acylation->Carboxylic_Acid Amidation Amidation (Ethyl chloroformate, NMM, aq. NH₃) Carboxylic_Acid->Amidation Amide (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide Amidation->Amide Dehydration Dehydration (Trifluoroacetic anhydride, THF) Amide->Dehydration Nitrile (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile Dehydration->Nitrile

Synthetic workflow for a key Vildagliptin intermediate.

Detailed Protocol for N-Acylation of L-Proline:

  • To a suspension of L-proline (20.0 g, 0.174 mol) in THF (200 mL), add chloroacetyl chloride (19.7 mL, 0.261 mol) at room temperature.

  • Reflux the reaction mixture for 2 hours.

  • Cool the mixture to room temperature and then pour it into a mixture of ice water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid.[2]

Conclusion

This compound stands as a testament to the power of chiral building blocks in accelerating drug discovery. Its well-defined stereochemistry and versatile functional handles have enabled the synthesis of a multitude of potent and selective modulators of key biological targets. From the development of orally available treatments for type 2 diabetes to the exploration of novel therapies for debilitating neurological disorders, this chiral scaffold continues to be a cornerstone of innovation in medicinal chemistry. The data and protocols presented in this guide underscore its significance and provide a valuable resource for researchers dedicated to the design and synthesis of the next generation of therapeutics.

References

Introduction to the synthesis of (S)-1-Boc-pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of (S)-1-Boc-pyrrolidine-3-carboxylic Acid

Introduction

This compound, also known as (S)-1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxylic acid, is a chiral building block of significant importance in the fields of medicinal chemistry and pharmaceutical development. Its rigid pyrrolidine scaffold, combined with the orthogonal reactivity of its protected amine and carboxylic acid functional groups, makes it a valuable starting material for the synthesis of complex, biologically active molecules.[1][2] The pyrrolidine ring is a privileged structure found in numerous natural products and synthetic drugs.[1] This compound specifically serves as a crucial intermediate in the synthesis of various therapeutic agents, including potent and highly selective inhibitors of enzymes like ERK1/2.[3][4]

This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, comparative data, and workflow visualizations to aid researchers, scientists, and drug development professionals.

Core Synthetic Strategies

The synthesis of this compound is most commonly achieved through two highly efficient and straightforward methods, starting from readily available precursors.

  • N-Boc Protection of (S)-Pyrrolidine-3-carboxylic Acid: This is the most direct approach, involving the protection of the secondary amine of the parent amino acid, (S)-pyrrolidine-3-carboxylic acid, using di-tert-butyl dicarbonate (Boc₂O). The reaction is typically performed under basic conditions.[1][5]

  • Saponification of (S)-methyl 1-Boc-pyrrolidine-3-carboxylate: This method involves the hydrolysis of the corresponding methyl ester. The ester precursor is often more readily purified than the carboxylic acid, and its subsequent saponification under basic conditions provides the target acid with high purity.[3][4]

While more complex asymmetric syntheses, such as organocatalytic Michael additions, can be employed to construct the chiral pyrrolidine ring from achiral precursors, these routes are less common for producing this specific compound due to the commercial availability of the chiral starting materials.[6][7]

Data Presentation: Comparison of Synthetic Routes

The following tables summarize the quantitative data associated with the two primary synthetic methods.

Table 1: N-Boc Protection of (S)-Pyrrolidine-3-carboxylic Acid

ParameterDetailsReference
Starting Material (S)-Pyrrolidine-3-carboxylic acid[1]
Key Reagent Di-tert-butyl dicarbonate (Boc₂O)[1]
Base / Solvent System 1N Sodium Hydroxide / Dioxane[1]
Reaction Time 1.5 hours[1]
Temperature Room Temperature[1]
Typical Yield High (exact % not specified)[1]
Workup Acidification and extraction[1]

Table 2: Saponification of (S)-methyl 1-Boc-pyrrolidine-3-carboxylate

ParameterDetailsReference
Starting Material (S)-methyl 1-Boc-pyrrolidine-3-carboxylate[3][4]
Key Reagent Sodium Hydroxide (NaOH)[3][4]
Solvent System Methanol / Water[3][4]
Reaction Time 3 hours[3][4]
Temperature Room Temperature[3][4]
Typical Yield 83%[3][4]
Workup Acidification and extraction[3][4]

Experimental Protocols

Protocol 1: N-Boc Protection of (S)-Pyrrolidine-3-carboxylic Acid

This protocol is adapted from established procedures for the N-protection of amino acids.[1]

Materials:

  • (S)-Pyrrolidine-3-carboxylic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dioxane

  • 1N Sodium Hydroxide (NaOH) solution

  • 3N Hydrochloric Acid (HCl)

  • Diethyl ether (or other suitable organic solvent like Ethyl Acetate)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve (S)-pyrrolidine-3-carboxylic acid in a mixture of dioxane and 1N NaOH solution at room temperature.

  • To this solution, add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane dropwise.

  • Stir the resulting mixture vigorously at room temperature for 1.5 to 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with diethyl ether and transfer it to a separatory funnel.

  • Wash the organic phase with a 1N NaOH solution to remove any unreacted starting material.

  • Combine the aqueous phases and cool in an ice bath. Carefully acidify the aqueous layer to a pH of 3-4 using 3N HCl.

  • Extract the acidified aqueous phase three times with diethyl ether or ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the organic solution under reduced pressure to yield this compound, typically as a white to off-white solid.[3]

Protocol 2: Saponification of (S)-methyl 1-Boc-pyrrolidine-3-carboxylate

This protocol is based on the general procedure for the hydrolysis of the corresponding (R)-ester, which yielded 83%.[3][4]

Materials:

  • (S)-methyl 1-Boc-pyrrolidine-3-carboxylate (10.0 mmol, 1.0 eq)

  • Sodium Hydroxide (NaOH) (20.0 mmol, 2.0 eq)

  • Methanol

  • Water

  • 2M Acetic Acid or 1N Hydrochloric Acid (HCl)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Prepare a solution of sodium hydroxide (0.80 g, 20.0 mmol) in water (15 mL).

  • In a separate flask, dissolve (S)-methyl 1-Boc-pyrrolidine-3-carboxylate (2.30 g, 10.0 mmol) in methanol (30 mL).

  • Add the aqueous NaOH solution to the methanolic solution of the ester.

  • Stir the reaction mixture at room temperature for approximately 3 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Upon completion, remove the methanol by concentration under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and adjust the pH to 4 by slowly adding 2M acetic acid or 1N HCl.

  • Extract the product from the acidified solution using dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • After filtration, concentrate the organic phase under reduced pressure to afford the final product, this compound.[3][4]

Mandatory Visualizations

The following diagrams illustrate the chemical transformations described in the experimental protocols.

Caption: Synthetic pathway via N-Boc protection.

Caption: Synthetic pathway via ester saponification.

References

Biological significance of the pyrrolidine scaffold in drug discovery.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, has solidified its position as a privileged scaffold in medicinal chemistry. Its remarkable versatility, stemming from its unique structural and physicochemical properties, has made it an integral component in a vast and diverse array of approved drugs and clinical candidates. This technical guide provides a comprehensive overview of the biological significance of the pyrrolidine scaffold, detailing its role in engaging a wide range of biological targets, and presents key experimental methodologies and quantitative data to inform and guide future drug discovery efforts.

Physicochemical Properties and Biological Significance

The pyrrolidine ring's prevalence in drug discovery can be attributed to a combination of favorable characteristics. As a saturated heterocycle, it introduces a three-dimensional character to molecules, allowing for a more precise and effective exploration of the pharmacophore space compared to flat aromatic systems.[1][2] This non-planarity, a phenomenon known as "pseudorotation," provides conformational flexibility, which can be crucial for optimizing interactions with the binding sites of biological targets.[1][2]

The nitrogen atom within the pyrrolidine ring imparts basicity, which can be finely tuned by substituents to modulate physicochemical properties such as solubility and to establish critical interactions with target proteins.[1][3] Notably, the nitrogen atom is a key site for substitution, with a high percentage of FDA-approved pyrrolidine-containing drugs being substituted at the N-1 position.[1] The stereochemistry of the pyrrolidine ring is another critical feature, as the presence of up to four stereogenic centers allows for the generation of a multitude of stereoisomers, each potentially exhibiting a distinct biological profile.[1][2]

The pyrrolidine scaffold is a key structural motif in a wide range of pharmacologically active compounds, demonstrating efficacy in numerous therapeutic areas, including:

  • Anticancer Agents: Pyrrolidine derivatives have shown significant potential in oncology by targeting various mechanisms, including kinase inhibition and the induction of apoptosis.[4][5]

  • Antiviral Agents: This scaffold is a crucial component in several antiviral drugs, targeting viral enzymes like proteases and neuraminidase.[6][7]

  • Central Nervous System (CNS) Disorders: The pyrrolidine ring is present in drugs targeting CNS conditions, including nootropics and anticonvulsants.[5][8]

  • Cardiovascular Diseases: Pyrrolidine-containing compounds, most notably ACE inhibitors, have revolutionized the treatment of hypertension and heart failure.[5]

  • Diabetes: The inhibition of dipeptidyl peptidase-4 (DPP-4) by pyrrolidine-based drugs is a well-established therapeutic strategy for type 2 diabetes.[9]

  • Antibacterial and Antifungal Agents: The scaffold is also found in compounds with potent antimicrobial properties.[4]

Quantitative Data on Pyrrolidine-Containing Compounds

The biological activity of pyrrolidine derivatives has been extensively quantified across various targets. The following tables summarize key in vitro efficacy and pharmacokinetic parameters for representative compounds, providing a valuable resource for comparative analysis and structure-activity relationship (SAR) studies.

Table 1: Anticancer Activity of Selected Pyrrolidine Derivatives

Compound ClassCell LineIC50 (µM)
Spiro[pyrrolidine-3,3′-oxindoles]MCF-7 (Breast Cancer)0.42 - 0.78[4]
Spiro[pyrrolidine-3,3′-oxindoles]HT29 (Colon Cancer)0.39 - 0.92[4]
Spiro[pyrrolidine-thiazolo-oxindoles]HepG2 (Liver Cancer)5.00 ± 0.66[10]
Spiro[pyrrolidine-thiazolo-oxindoles]HCT-116 (Colon Cancer)< 3.00[10]
Pyrrolidine-based ChalconesA549 (Lung Cancer)Not explicitly quantified, but showed activity[11]
Dispiro indeno pyrrolidine derivativesHCT-116 (Colon Cancer)3.00 ± 0.50[12]
Tetrazolopyrrolidine-1,2,3-triazole analoguesHeLa (Cervical Cancer)0.32 ± 1.00[8]

Table 2: Antiviral Activity of Selected Pyrrolidine Derivatives

Compound Class/NameVirus/TargetIC50/EC50 (µM)
Pyrrolidine-based DHODH InhibitorsInfluenza A (H1N1)0.85 ± 0.05[13]
Pyrrolidine-based DHODH InhibitorsSARS-CoV-23.60 ± 0.67[13]
Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidinesSARS-CoV-2 (Vero cells)0.051 - 22.1[14]
7H-Pyrrolo[2,3-d]pyrimidine AnaloguesZika Virus5.21 - 5.70[15]
Pyrrolidine-scaffold CAMsHepatitis B Virus (HBV)0.035[16]
Novel Spirocyclic ThiopyrimidinonesHerpes Simplex Virus Type 2 (HSV-2)Not explicitly quantified, but showed activity[17]

Table 3: Pharmacokinetic Parameters of Key Pyrrolidine-Containing Drugs

DrugParameterValueSpecies
Captopril Bioavailability (F)~75% (reduced by 25-30% with food)[18]Human
Tmax0.56 - 1.13 hours[18]Human
Cmax (25-50 mg dose)228 - 548.91 ng/mL[18]Human
Elimination Half-life (t½)~2 hours[18]Human
Volume of Distribution (Vd)0.8 L/kg[18]Human
Plasma Protein Binding25-30%[18]Human
Aniracetam Tmax0.4 ± 0.1 h[19]Human
Elimination Half-life (t½)0.47 ± 0.16 h[19]Human
AUCbrain/AUCplasma (as metabolite PD)53-55%[2][3]Rat
Vildagliptin Bioavailability (F)85%[4]Human
Tmax~1-2 hours[20]Human
Elimination Half-life (t½)~2 hours[20]Human
Volume of Distribution (Vd)71 L[4]Human
Plasma Protein Binding9.3%[5]Human

Signaling Pathways and Mechanisms of Action

The biological effects of pyrrolidine-containing drugs are mediated through their interaction with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate the mechanisms of action for three prominent examples.

Captopril_Mechanism Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI  cleavage Renin Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII  conversion ACE Angiotensin-Converting Enzyme (ACE) Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Captopril Captopril Captopril->ACE  inhibits

Caption: Mechanism of action of Captopril as an ACE inhibitor.

Aniracetam_Signaling cluster_glutamatergic Glutamatergic System cluster_cholinergic Cholinergic System cluster_neuroprotective Neuroprotective Effects Aniracetam_Glu Aniracetam AMPA_Receptor AMPA Receptor Aniracetam_Glu->AMPA_Receptor  positive modulation Synaptic_Plasticity ↑ Synaptic Plasticity AMPA_Receptor->Synaptic_Plasticity Cognitive_Enhancement_Glu Cognitive Enhancement Synaptic_Plasticity->Cognitive_Enhancement_Glu Aniracetam_Ach Aniracetam ACh_Release ↑ Acetylcholine Release (Hippocampus) Aniracetam_Ach->ACh_Release Cognitive_Enhancement_Ach Cognitive Enhancement ACh_Release->Cognitive_Enhancement_Ach Aniracetam_BDNF Aniracetam BDNF ↑ BDNF Expression Aniracetam_BDNF->BDNF Alpha_Secretase ↑ α-secretase activity BDNF->Alpha_Secretase Abeta ↓ Amyloid-β Production Alpha_Secretase->Abeta

Caption: Multifaceted mechanism of Aniracetam.[3][21][22]

Vildagliptin_Mechanism cluster_pancreas Pancreatic Effects Food_Intake Food Intake Incretins Incretin Hormones (GLP-1, GIP) Food_Intake->Incretins  stimulates release DPP4 DPP-4 Enzyme Incretins->DPP4  degraded by Insulin_Secretion ↑ Insulin Secretion (β-cells) Incretins->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion (α-cells) Incretins->Glucagon_Secretion Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Vildagliptin Vildagliptin Vildagliptin->DPP4  inhibits Glucose_Control Improved Glycemic Control Insulin_Secretion->Glucose_Control Glucagon_Secretion->Glucose_Control

Caption: Vildagliptin's mechanism of action via DPP-4 inhibition.[20][23]

Key Experimental Protocols

To ensure the reproducibility and accurate evaluation of the biological activity of pyrrolidine-containing compounds, standardized experimental protocols are essential. The following sections provide detailed methodologies for key assays relevant to the therapeutic areas discussed.

Synthesis of Spiro[pyrrolidine-3,3′-oxindole] Derivatives

This protocol describes a one-pot, three-component [3+2] cycloaddition reaction to synthesize spiro[pyrrolidine-3,3′-oxindole] derivatives, which have shown potent anticancer activity.[24]

Materials:

  • Isatin

  • L-proline or Sarcosine

  • α,β-Unsaturated carbonyl compound (chalcone)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Thin-layer chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • To a solution of isatin (1 mmol) and the α,β-unsaturated carbonyl compound (1 mmol) in ethanol (10 mL) in a round-bottom flask, add L-proline or sarcosine (1.2 mmol).

  • The reaction mixture is stirred and heated to reflux.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired spiro[pyrrolidine-3,3′-oxindole] derivative.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Spirooxindole_Synthesis_Workflow Reactants Isatin + Chalcone + L-proline/Sarcosine in Ethanol Reflux Reflux Reactants->Reflux TLC TLC Monitoring Reflux->TLC Workup Solvent Removal TLC->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Spiro[pyrrolidine-3,3'-oxindole] Purification->Product

Caption: Workflow for the synthesis of spiro[pyrrolidine-3,3'-oxindoles].

In Vitro Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

This fluorometric assay is used to screen for and characterize inhibitors of DPP-4, a key target in the treatment of type 2 diabetes.[25][26]

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-AMC)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Test compounds (pyrrolidine derivatives) dissolved in DMSO

  • Sitagliptin (positive control inhibitor)

  • 96-well black microplate

  • Fluorescence microplate reader (λex = 360 nm, λem = 460 nm)

  • Incubator (37°C)

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control (sitagliptin) in assay buffer.

  • In a 96-well black microplate, add 30 µL of assay buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of the test compound or control to the appropriate wells.

  • For the 100% initial activity wells, add 10 µL of solvent (e.g., DMSO) instead of the inhibitor. For background wells, add 40 µL of assay buffer and 10 µL of solvent.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding 50 µL of the DPP-4 substrate solution to all wells.

  • Immediately measure the fluorescence in kinetic mode for 15-30 minutes at 37°C using a microplate reader.

  • Calculate the rate of reaction (slope of fluorescence versus time).

  • Determine the percent inhibition for each compound concentration and calculate the IC50 value by fitting the data to a dose-response curve.

DPP4_Assay_Workflow Prepare_Reagents Prepare Reagents: - Test Compounds - DPP-4 Enzyme - Substrate Plate_Setup Plate Setup (96-well): - Add Enzyme, Buffer, and Inhibitor/Solvent Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate (37°C, 10 min) Plate_Setup->Pre_incubation Add_Substrate Add Substrate to Initiate Reaction Pre_incubation->Add_Substrate Kinetic_Read Kinetic Fluorescence Reading (λex=360, λem=460 nm) Add_Substrate->Kinetic_Read Data_Analysis Data Analysis: - Calculate Reaction Rates - Determine % Inhibition - Calculate IC50 Kinetic_Read->Data_Analysis

Caption: Experimental workflow for the in vitro DPP-4 inhibition assay.

Conclusion

The pyrrolidine scaffold continues to be a highly valuable and versatile building block in the design of novel therapeutic agents. Its unique combination of three-dimensionality, tunable basicity, and stereochemical diversity allows for the development of potent and selective modulators of a wide range of biological targets. The quantitative data and experimental protocols presented in this guide serve as a valuable resource for researchers in the field, facilitating the rational design and evaluation of new pyrrolidine-containing drug candidates. A thorough understanding of the structure-activity relationships and mechanisms of action of this privileged scaffold will undoubtedly continue to drive innovation in drug discovery for years to come.

References

Methodological & Application

Synthesis of (S)-1-Boc-pyrrolidine-3-carboxylic acid from L-aspartic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the synthesis of (S)-1-Boc-pyrrolidine-3-carboxylic acid, a valuable chiral building block in medicinal chemistry, starting from the readily available and inexpensive chiral precursor, L-aspartic acid.

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its rigid pyrrolidine scaffold and carboxylic acid functionality make it an important constituent in the design of enzyme inhibitors, receptor antagonists, and other therapeutic agents. The synthetic route starting from L-aspartic acid offers a cost-effective and stereochemically controlled approach to this important molecule. The overall transformation involves a multi-step process including protection of the amino group, cyclization to form the pyrrolidine ring, and functional group manipulations.

Overall Synthetic Pathway

The synthesis of this compound from L-aspartic acid can be achieved through a four-step sequence as illustrated below. The key transformations involve the protection of the amino group of L-aspartic acid with a tert-butoxycarbonyl (Boc) group, followed by the formation of an anhydride which facilitates the subsequent cyclization and reduction to the pyrrolidine ring system. The final step involves the oxidation of the hydroxyl group to the desired carboxylic acid.

Synthesis_Pathway L_Aspartic_Acid L-Aspartic Acid N_Boc_Aspartic_Acid (S)-N-Boc-Aspartic Acid L_Aspartic_Acid->N_Boc_Aspartic_Acid (Boc)2O, Base N_Boc_Aspartic_Anhydride (S)-N-Boc-Aspartic Anhydride N_Boc_Aspartic_Acid->N_Boc_Aspartic_Anhydride Acetic Anhydride S_1_Boc_3_hydroxypyrrolidine (S)-1-Boc-3-hydroxypyrrolidine N_Boc_Aspartic_Anhydride->S_1_Boc_3_hydroxypyrrolidine Reduction (e.g., NaBH4) Final_Product This compound S_1_Boc_3_hydroxypyrrolidine->Final_Product Oxidation (e.g., TEMPO)

Caption: Overall synthetic pathway from L-aspartic acid.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Physicochemical Data of Key Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
L-Aspartic AcidC₄H₇NO₄133.10270-271
(S)-N-Boc-Aspartic AcidC₉H₁₅NO₆233.22118-120
(S)-N-Boc-Aspartic AnhydrideC₉H₁₃NO₅215.20134-135[1]
(S)-1-Boc-3-hydroxypyrrolidineC₉H₁₇NO₃187.2463-65
This compoundC₁₀H₁₇NO₄215.25140-145

Table 2: Reaction Parameters and Yields

StepReactionKey ReagentsSolventReaction Time (h)Typical Yield (%)
1N-Boc Protection(Boc)₂O, NaHCO₃Dioxane/Water12-1690-95
2Anhydride FormationAcetic AnhydrideToluene685-90
3Reduction & CyclizationNaBH₄, BF₃·OEt₂THF4-670-80
4OxidationTEMPO, NaOClDichloromethane/Water2-385-90

Experimental Protocols

Step 1: Synthesis of (S)-N-Boc-Aspartic Acid

Protocol:

  • To a solution of L-aspartic acid (13.3 g, 100 mmol) in a mixture of 1,4-dioxane (100 mL) and water (50 mL), add sodium bicarbonate (21.0 g, 250 mmol).

  • Stir the mixture at room temperature until all solids dissolve.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (24.0 g, 110 mmol) in 1,4-dioxane (50 mL) dropwise over 1 hour.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • After completion of the reaction (monitored by TLC), acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford (S)-N-Boc-Aspartic Acid as a white solid.

Step 2: Synthesis of (S)-N-Boc-Aspartic Anhydride

Protocol:

  • Suspend (S)-N-Boc-aspartic acid (23.3 g, 100 mmol) in toluene (150 mL).

  • Add acetic anhydride (12.2 g, 120 mmol) to the suspension.

  • Stir the reaction mixture at room temperature for 6 hours.[2]

  • The resulting clear solution is concentrated under reduced pressure to remove toluene and excess acetic anhydride.

  • The crude (S)-N-Boc-Aspartic Anhydride is obtained as a white solid and can be used in the next step without further purification.

Step 3: Synthesis of (S)-1-Boc-3-hydroxypyrrolidine

Protocol:

  • Dissolve crude (S)-N-Boc-aspartic anhydride (21.5 g, 100 mmol) in anhydrous tetrahydrofuran (THF) (200 mL) under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (7.6 g, 200 mmol) portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, add boron trifluoride diethyl etherate (BF₃·OEt₂) (28.4 g, 200 mmol) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of water (50 mL).

  • Adjust the pH to ~9 with 1 M NaOH solution.

  • Extract the mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield (S)-1-Boc-3-hydroxypyrrolidine.

Step 4: Synthesis of this compound

Protocol:

  • Dissolve (S)-1-Boc-3-hydroxypyrrolidine (18.7 g, 100 mmol) in dichloromethane (200 mL).

  • Add an aqueous solution of sodium bicarbonate (1 M, 100 mL) and potassium bromide (1.2 g, 10 mmol).

  • Add (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) (0.16 g, 1 mmol).

  • Cool the mixture to 0 °C and add a solution of sodium hypochlorite (NaOCl, ~10-15% aqueous solution, 120 mL) dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction vigorously at 0 °C for 2-3 hours.

  • Quench the reaction by adding an aqueous solution of sodium thiosulfate (1 M, 50 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with 1 M HCl (50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain this compound as a white to off-white solid. The product can be further purified by recrystallization from ethyl acetate/hexanes.

Visualizations

Experimental_Workflow cluster_step1 Step 1: N-Boc Protection cluster_step2 Step 2: Anhydride Formation cluster_step3 Step 3: Reduction & Cyclization cluster_step4 Step 4: Oxidation L_Aspartic_Acid L-Aspartic Acid Dissolve Dissolve in Dioxane/H2O with NaHCO3 L_Aspartic_Acid->Dissolve Add_Boc2O Add (Boc)2O Dissolve->Add_Boc2O React_1 Stir at RT (12-16h) Add_Boc2O->React_1 Acidify Acidify with HCl React_1->Acidify Extract_1 Extract with Ethyl Acetate Acidify->Extract_1 Purify_1 Dry and Concentrate Extract_1->Purify_1 Product_1 (S)-N-Boc-Aspartic Acid Purify_1->Product_1 Product_1_cont (S)-N-Boc-Aspartic Acid Suspend Suspend in Toluene Product_1_cont->Suspend Add_Ac2O Add Acetic Anhydride Suspend->Add_Ac2O React_2 Stir at RT (6h) Add_Ac2O->React_2 Concentrate_2 Concentrate React_2->Concentrate_2 Product_2 (S)-N-Boc-Aspartic Anhydride Concentrate_2->Product_2 Product_2_cont (S)-N-Boc-Aspartic Anhydride Dissolve_THF Dissolve in Anhydrous THF Product_2_cont->Dissolve_THF Add_NaBH4 Add NaBH4 at 0°C Dissolve_THF->Add_NaBH4 Add_BF3 Add BF3·OEt2 at 0°C Add_NaBH4->Add_BF3 React_3 Stir at RT (4-6h) Add_BF3->React_3 Quench_3 Quench with Water React_3->Quench_3 Extract_3 Extract with Ethyl Acetate Quench_3->Extract_3 Purify_3 Column Chromatography Extract_3->Purify_3 Product_3 (S)-1-Boc-3-hydroxypyrrolidine Purify_3->Product_3 Product_3_cont (S)-1-Boc-3-hydroxypyrrolidine Dissolve_DCM Dissolve in DCM Product_3_cont->Dissolve_DCM Add_Reagents Add NaHCO3, KBr, TEMPO Dissolve_DCM->Add_Reagents Add_NaOCl Add NaOCl at 0°C Add_Reagents->Add_NaOCl React_4 Stir at 0°C (2-3h) Add_NaOCl->React_4 Quench_4 Quench with Na2S2O3 React_4->Quench_4 Workup_4 Workup and Extraction Quench_4->Workup_4 Purify_4 Concentrate and Recrystallize Workup_4->Purify_4 Final_Product_graph This compound Purify_4->Final_Product_graph

Caption: Detailed experimental workflow for the synthesis.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle all chemicals in a well-ventilated fume hood.

  • Acetic anhydride is corrosive and a lachrymator; handle with care.

  • Sodium borohydride reacts with water to produce flammable hydrogen gas; add it slowly and in a controlled manner.

  • Boron trifluoride diethyl etherate is corrosive and moisture-sensitive.

  • Sodium hypochlorite is a strong oxidizing agent and corrosive.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes and Protocols for the Asymmetric Synthesis of Substituted Pyrrolidines Using (S)-1-Boc-pyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of (S)-1-Boc-pyrrolidine-3-carboxylic acid as a versatile chiral building block in the asymmetric synthesis of various substituted pyrrolidines. The inherent chirality and orthogonally protected functional groups of this starting material make it a valuable scaffold for creating stereochemically pure molecules, a critical aspect in modern drug discovery. The pyrrolidine moiety is a common structural motif in many FDA-approved drugs, and mastering its synthesis is crucial for medicinal chemistry.[1][2]

This document focuses on two primary synthetic transformations: the conversion of the carboxylic acid to an amine via the Curtius rearrangement and the formation of amides through standard coupling reactions. These methods offer reliable pathways to generate libraries of 3-substituted pyrrolidine derivatives with high enantiomeric purity.

Synthesis of (S)-3-(Boc-amino)pyrrolidine via Curtius Rearrangement

The Curtius rearrangement is a robust method for converting a carboxylic acid into a primary amine with the loss of one carbon atom.[3] When applied to this compound, this reaction yields (S)-3-(Boc-amino)pyrrolidine, a valuable intermediate for further functionalization. The reaction proceeds through an acyl azide intermediate, which rearranges to an isocyanate that can be trapped with a suitable nucleophile. A common and effective method involves the use of diphenylphosphoryl azide (DPPA) in the presence of an alcohol, such as tert-butanol, to directly form the Boc-protected amine.[3][4]

Logical Workflow: Curtius Rearrangement

Start (S)-1-Boc-pyrrolidine- 3-carboxylic acid Step1 Formation of Acyl Azide Intermediate Start->Step1 1. Reagents DPPA, Et3N t-BuOH, Toluene Reagents->Step1 Step2 Thermal Rearrangement to Isocyanate (Loss of N2) Step1->Step2 2. Heat (reflux) Step3 Trapping of Isocyanate with t-BuOH Step2->Step3 3. Product (S)-tert-butyl (1-Boc-pyrrolidin-3-yl)carbamate Step3->Product 4.

Caption: Workflow for the one-pot Curtius rearrangement.

Experimental Protocol: Batch Synthesis

This protocol details the synthesis of (S)-tert-butyl (1-Boc-pyrrolidin-3-yl)carbamate from this compound.

Materials:

  • This compound

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (Et3N)

  • Anhydrous tert-butanol (t-BuOH)

  • Anhydrous Toluene

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Standard glassware for organic synthesis under an inert atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous toluene.

  • Add triethylamine (1.1 eq) to the stirred solution.

  • Carefully add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise at room temperature.[4]

  • Stir the reaction mixture for 30 minutes at room temperature to allow for the formation of the acyl azide.

  • Add anhydrous tert-butanol (2.0-3.0 eq) to the mixture.[4]

  • Heat the reaction to reflux (typically 80-110°C) and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to afford the desired (S)-tert-butyl (1-Boc-pyrrolidin-3-yl)carbamate.

Quantitative Data
Starting MaterialProductReagentsConditionsYieldReference
(S)-Pyrrolidine-2-carboxylic acid derivative(S)-Boc-protected 2-aminopyrrolidineDPPA, Et3N, t-BuOHToluene, RefluxHigh[3]
Various Carboxylic Acidstert-Butyl Carbamates(Boc)2O, NaN3, Zn(OTf)2THF, 40°C70-98%[5][6]

Note: Specific yield for this compound was not detailed in the searched literature, but similar substrates provide high yields.

Synthesis of (S)-Pyrrolidine-3-carboxamides via Amide Coupling

Amide coupling is a fundamental transformation in medicinal chemistry, allowing for the linkage of a carboxylic acid with an amine. This compound can be readily converted into a diverse range of 3-carboxamides using standard peptide coupling reagents. This approach is highly valuable for structure-activity relationship (SAR) studies in drug development.

Experimental Workflow: Amide Coupling

Start (S)-1-Boc-pyrrolidine- 3-carboxylic acid Step1 Activation of Carboxylic Acid Start->Step1 1. Reagents EDC, HOBt, DIPEA Desired Amine (R-NH2) Reagents->Step1 Step2 Nucleophilic Acyl Substitution Step1->Step2 2. Add R-NH2 Product (S)-1-Boc-N-(R)-pyrrolidine- 3-carboxamide Step2->Product 3. Workup & Purify Deprotection Boc Deprotection (TFA) Product->Deprotection 4. (Optional) FinalProduct (S)-N-(R)-pyrrolidine- 3-carboxamide Deprotection->FinalProduct

Caption: General workflow for amide coupling and deprotection.

Experimental Protocol: Amide Coupling

This protocol details a general procedure for the synthesis of (S)-pyrrolidine-3-carboxamide derivatives.[7]

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., aniline, benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 1N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • (Optional) Trifluoroacetic acid (TFA) for Boc deprotection

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM (0.1 M) at 0 °C, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).[7]

  • Stir the mixture for 15 minutes at 0 °C to activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the N-Boc protected amide.

(Optional) Boc Deprotection:

  • Dissolve the N-Boc protected amide (1.0 eq) in DCM (0.2 M).

  • Add an equal volume of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.[7]

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of DCM and precipitate the product salt by adding diethyl ether.

  • Filter the solid and dry under vacuum to obtain the final pyrrolidine carboxamide.

Quantitative Data

The yields for amide coupling reactions are generally high, but vary depending on the specific amine used.

Coupling ReagentSubstrate ScopeTypical YieldsReference
EDC, HOBtVarious primary and secondary amines70-95%[7]
HATU, DIPEASterically hindered amines60-90%General Knowledge
DCC, DMAPSimple amines75-95%General Knowledge

Note: These are typical yield ranges for standard amide coupling reactions.

References

Application Notes and Protocols for the Use of (S)-1-Boc-pyrrolidine-3-carboxylic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the incorporation of the unnatural amino acid (S)-1-Boc-pyrrolidine-3-carboxylic acid, a constrained β-proline analog, into peptide sequences using solid-phase peptide synthesis (SPPS). The inclusion of this residue can impart unique conformational constraints on the peptide backbone, potentially enhancing biological activity, metabolic stability, and receptor selectivity. This document outlines the Boc-based SPPS strategy for its incorporation and provides detailed protocols for key steps in the synthesis.

The incorporation of non-natural amino acids like this compound is a powerful tool in modern drug discovery and chemical biology.[1][2] It allows for the synthesis of peptides with novel properties not found in natural proteins.[3][4]

Data Presentation: Key Parameters for Boc-SPPS

The following tables summarize the key quantitative parameters for a typical Boc-SPPS workflow for incorporating this compound.

Table 1: Resin and Amino Acid Parameters

ParameterValue/RangeNotes
Resin TypeMerrifield or PAM resinFor C-terminal acids.
MBHA or BHA resinFor C-terminal amides.
Resin Substitution0.3 - 0.8 mmol/gLower substitution is often better for longer or more complex peptides.
This compound Excess3 - 5 equivalentsRelative to the resin's functional group substitution.
Coupling Reagent Excess3 - 5 equivalentse.g., HBTU, HATU, or DIC.
Additive (e.g., HOBt) Excess3 - 5 equivalentsUsed with carbodiimide coupling reagents like DIC.

Table 2: Reaction Conditions and Expected Outcomes

ParameterValue/RangeNotes
Boc Deprotection Time20 - 30 minutesUsing 50% TFA in DCM.[5]
Neutralization Time5 - 10 minutesUsing 10% DIEA in DCM.[5]
Coupling Time1 - 4 hoursMay require longer time or double coupling due to the secondary amine nature of the pyrrolidine ring.[5]
Coupling Efficiency (per step)>99%For standard amino acids, monitored by the Kaiser test.[5]
Coupling Efficiency (this compound)~98-99.5%Monitoring with a test for secondary amines (e.g., Isatin or Chloranil test) is recommended.[5]
Overall Crude Peptide Yield50 - 80%Highly dependent on peptide length and sequence.[5]
Crude Peptide Purity (by HPLC)40 - 70%Purification is typically required.[5]
Final Purified Peptide Yield10 - 30%Dependent on the efficiency of purification steps.[5]

Experimental Protocols

The following protocols detail the key steps for the incorporation of this compound into a peptide sequence using a manual Boc-SPPS strategy. These protocols are based on well-established methods for solid-phase peptide synthesis.[6][7]

General Workflow for Boc-SPPS

The overall workflow for solid-phase peptide synthesis involves the iterative cycle of deprotection, activation, and coupling of amino acids to a growing peptide chain attached to a solid support.[3][4]

Boc-SPPS_Workflow start Start: Peptide-Resin deprotection Boc Deprotection (TFA/DCM) start->deprotection 1. wash1 Wash (DCM/IPA) deprotection->wash1 2. neutralization Neutralization (DIEA/DCM) coupling Amino Acid Coupling: Activated this compound neutralization->coupling 4. wash2 Wash (DCM/DMF) coupling->wash2 5. wash1->neutralization 3. wash2->deprotection Repeat for next amino acid final_cleavage Final Cleavage (e.g., HF, TFMSA) wash2->final_cleavage After last amino acid end Purified Peptide final_cleavage->end

Caption: General workflow for Boc-based solid-phase peptide synthesis.

Protocol 1: Resin Preparation and Swelling
  • Place the desired amount of resin (e.g., Merrifield, PAM, MBHA, or BHA) in a reaction vessel.

  • Add dichloromethane (DCM) to the resin (approximately 10-15 mL per gram of resin).

  • Allow the resin to swell for 20-30 minutes with gentle agitation.[6]

  • Drain the DCM from the reaction vessel.

Protocol 2: Boc Deprotection

This procedure removes the temporary N-terminal Boc protecting group.[5][8]

  • Pre-wash: Add the deprotection solution (50% trifluoroacetic acid (TFA) in DCM) to the swollen peptide-resin and agitate for 1-2 minutes. Drain the solution.

  • Deprotection: Add fresh deprotection solution to the resin and agitate for 20-30 minutes at room temperature.[5]

  • Drain the deprotection solution.

  • Washing: Wash the peptide-resin sequentially with DCM (3 times) and isopropanol (IPA) (2 times) to remove residual TFA.

Protocol 3: Neutralization

This step neutralizes the protonated N-terminal amine, preparing it for coupling.

  • Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM to the peptide-resin.

  • Agitate the mixture for 5-10 minutes.

  • Drain the neutralization solution.

  • Wash the resin thoroughly with DCM (3-5 times) to remove excess DIEA.

Protocol 4: Coupling of this compound

This protocol describes the activation and coupling of the title amino acid. Due to its nature as a secondary amine, special considerations may be necessary to ensure efficient coupling.

  • Activation of the Amino Acid:

    • In a separate vial, dissolve this compound (3-5 equivalents) and an activating agent such as HBTU (3-5 equivalents) or a combination of HOBt (3-5 equivalents) and DIC (3-5 equivalents) in a minimal amount of N,N-dimethylformamide (DMF).

    • Add DIEA (6-10 equivalents) to the activation mixture and allow it to pre-activate for 5-10 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the mixture at room temperature for 1-4 hours.[5]

  • Monitoring the Coupling:

    • Take a small sample of the resin beads and wash them thoroughly with DCM.

    • Perform a qualitative test suitable for secondary amines, such as the Isatin or Chloranil test, to check for the presence of unreacted free amines. A negative test (no color change) indicates complete coupling.[5]

    • If the test is positive, a second coupling (recoupling) with a freshly prepared activated amino acid solution is recommended to ensure a high yield of the desired peptide.

  • Washing:

    • After complete coupling, drain the reaction mixture.

    • Wash the peptide-resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

Protocol 5: Final Cleavage and Deprotection

This final step cleaves the synthesized peptide from the resin and removes any side-chain protecting groups. The choice of cleavage reagent depends on the resin and the protecting groups used.[8]

Caution: Reagents like hydrogen fluoride (HF) and trifluoromethanesulfonic acid (TFMSA) are extremely corrosive and toxic. Handle them with appropriate personal protective equipment in a well-ventilated fume hood.

  • Wash the fully synthesized peptide-resin with DCM and dry it under a high vacuum for several hours.

  • Carefully add the cleavage cocktail (e.g., HF or TFMSA with scavengers like anisole or thioanisole) to the dried peptide-resin in a suitable apparatus.

  • Stir the reaction at 0°C for 1-2 hours.

  • Remove the cleavage reagent by evaporation under a stream of nitrogen.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Collect the precipitated peptide by filtration or centrifugation.

  • Wash the peptide with cold diethyl ether to remove scavengers and other small molecules.

  • Dry the crude peptide under a vacuum.

Protocol 6: Peptide Purification
  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

  • Use a gradient of acetonitrile in water (both containing 0.1% TFA) to elute the peptide.

  • Collect fractions and analyze them by analytical HPLC and mass spectrometry to identify the fractions containing the pure peptide.

  • Pool the pure fractions and lyophilize them to obtain the final peptide as a white, fluffy powder.[9]

Signaling Pathway and Experimental Logic

The incorporation of conformationally constrained amino acids like this compound can be crucial for designing peptides that target specific biological pathways, such as those involving G-protein coupled receptors (GPCRs). The rigid structure of the pyrrolidine ring can lock the peptide into a bioactive conformation, leading to enhanced receptor binding and signaling.

Signaling_Pathway peptide Peptide with (S)-pyrrolidine-3-carboxylic acid receptor Target Receptor (e.g., GPCR) peptide->receptor Binds and Activates g_protein G-Protein receptor->g_protein Activates effector Effector Enzyme g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP, IP3) effector->second_messenger Generates cellular_response Cellular Response second_messenger->cellular_response Initiates

Caption: Generalized signaling pathway for a peptide agonist.

The decision-making process for optimizing the coupling of this compound is critical for the success of the synthesis.

Coupling_Decision_Tree start Start Coupling of This compound initial_coupling Perform Initial Coupling (1-4 hours) start->initial_coupling monitoring Monitor with Isatin/ Chloranil Test initial_coupling->monitoring negative_test Coupling Complete Proceed to Next Step monitoring->negative_test Negative positive_test Incomplete Coupling monitoring->positive_test Positive recouple Perform Recoupling with Fresh Reagents positive_test->recouple recouple->monitoring

Caption: Decision workflow for coupling this compound.

References

Application Notes: (S)-1-Boc-pyrrolidine-3-carboxylic Acid as a Versatile Precursor for Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (S)-1-Boc-pyrrolidine-3-carboxylic acid is a chiral cyclic amino acid derivative that serves as a fundamental and versatile building block in medicinal chemistry and drug discovery. Its structurally rigid five-membered ring provides a well-defined stereochemical scaffold, enabling the precise spatial arrangement of functional groups for optimal interaction with enzyme active sites. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen and the carboxylic acid moiety offer orthogonal handles for chemical modification, making it an ideal precursor for constructing a diverse range of complex, biologically active molecules. These attributes have led to its successful application in the development of potent and selective inhibitors for several classes of enzymes.

Dipeptidyl Peptidase-4 (DPP-IV) Inhibitors for Type 2 Diabetes

Application Overview: Dipeptidyl peptidase-4 (DPP-IV) is a serine protease that plays a critical role in glucose metabolism by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1). Inhibition of DPP-IV prolongs the action of incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. This mechanism is a validated therapeutic strategy for managing type 2 diabetes. Pyrrolidine-based structures, particularly those containing a cyanopyrrolidine moiety, are highly effective at targeting the DPP-IV active site.

Quantitative Data: Pyrrolidine-Based DPP-IV Inhibitors

The following table summarizes the inhibitory potency of several pyrrolidine-based compounds against the DPP-IV enzyme.

Compound/DrugTarget EnzymeIC50 ValueReference
VildagliptinDPP-IV~62 nM
SaxagliptinDPP-IV~50 nM
Sitagliptin (Reference)DPP-IV4.38 nM
2-Benzylpyrrolidine DerivativeDPP-IV0.3 ± 0.03 µM
Bromo-substituted Benzylidene DerivativeDPP-IV1.27 nM
IsavuconazoniumDPP-IV6.60 µM
Signaling Pathway and Mechanism of Action

DPP-IV inhibitors prevent the degradation of incretin hormones (GLP-1 and GIP), thereby enhancing their downstream effects on glucose homeostasis.

dpp_iv_pathway cluster_0 Physiological Response cluster_1 Incretin Pathway cluster_2 Therapeutic Intervention Insulin ↑ Insulin Secretion Glucose ↓ Blood Glucose Insulin->Glucose Glucagon ↓ Glucagon Secretion Glucagon->Glucose opposes GLP1 Incretin Hormones (GLP-1, GIP) GLP1->Insulin GLP1->Glucagon DPP4 DPP-IV Enzyme GLP1->DPP4 Degradation Inactive Inactive Metabolites DPP4->Inactive Inhibitor (S)-Pyrrolidine-based Inhibitor (e.g., Vildagliptin) Inhibitor->DPP4 Inhibition

DPP-IV inhibition enhances incretin hormone activity.
Experimental Protocols

Protocol 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (Vildagliptin Intermediate)

This protocol outlines a common synthetic route starting from L-proline, a structurally related precursor to this compound, to generate a key intermediate for Vildagliptin.

  • Step 1: N-Acylation to form (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid.

    • Add L-proline (e.g., 10 g, 0.087 mol) to a round-bottom flask containing tetrahydrofuran (THF, 200 mL).

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add chloroacetyl chloride (e.g., 9.8 mL, 0.129 mol) dropwise to the stirred mixture.

    • After addition, allow the mixture to reflux at 70°C for approximately 2.5 hours.

    • Monitor the reaction completion using Thin Layer Chromatography (TLC).

    • Cool the mixture to room temperature, dilute with water (25 mL), and stir for 20 minutes.

    • Perform a liquid-liquid extraction using ethyl acetate (2 x 100 mL). Combine the organic layers, dry over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Step 2: Conversion to (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.

    • This step involves the dehydration of the corresponding amide, which is formed first. A more direct, one-pot transformation from the carboxylic acid can be achieved.

    • Dissolve the carboxylic acid from Step 1 in acetonitrile.

    • In the presence of sulfuric acid, the mixture is heated. The acetonitrile serves as both the solvent and the nitrogen source for the nitrile group.

    • After the reaction is complete, the excess acetonitrile is evaporated. The residue is worked up, typically by neutralization and extraction with a suitable solvent like chloroform (CHCl3), to isolate the desired nitrile intermediate.

Protocol 2: DPP-IV Enzymatic Inhibition Assay

This protocol describes a fluorometric method to determine the inhibitory activity of synthesized compounds against DPP-IV.

  • Materials:

    • DPP-IV enzyme (human recombinant).

    • Fluorogenic substrate: Gly-Pro-AMC (Glycyl-L-prolyl-7-amino-4-methylcoumarin).

    • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5) containing NaCl and CaCl2.

    • Test compounds and a reference inhibitor (e.g., Sitagliptin).

    • 96-well black microplate.

    • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm).

  • Procedure:

    • Prepare serial dilutions of the test compounds and reference inhibitor in DMSO, then dilute further in Assay Buffer.

    • To each well of the 96-well plate, add 50 µL of the diluted test compound or control (Assay Buffer with DMSO).

    • Add 25 µL of the DPP-IV enzyme solution to each well.

    • Pre-incubate the plate for 10-15 minutes at 37°C to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to each well.

    • Immediately begin kinetic measurement of fluorescence intensity every minute for 30 minutes at 37°C.

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percent inhibition for each compound concentration relative to the uninhibited control and calculate the IC50 value using non-linear regression analysis.

Hepatitis C Virus (HCV) NS3/4A Protease Inhibitors

Application Overview: The HCV NS3/4A serine protease is a viral enzyme crucial for the replication of the Hepatitis C virus. It cleaves the viral polyprotein into mature non-structural proteins required for viral propagation. Therefore, inhibiting the NS3/4A protease is a key therapeutic strategy for treating HCV infection. Many potent inhibitors incorporate a pyrrolidine scaffold to achieve high affinity and selectivity.

Quantitative Data: Pyrrolidine-Based HCV NS3/4A Inhibitors

The table below lists the potency of representative HCV NS3/4A protease inhibitors.

Compound/DrugTarget EnzymeIC50 / EC50 ValueReference
VX-950 (Telaprevir)HCV NS3/4A ProteaseIC50 = 354 nM (replicon)
Selected BMS CompoundHCV NS3/4A ProteaseIC50 = 1.0 nM
Selected BMS CompoundAnti-HCV ActivityEC50 = 6.6 nM (replicon)
GW0014HCV NS3/4A Protease-
Ellagic AcidHCV NS3/4A ProteaseIC50 = 40.37 ± 5.47 nM
Logical Workflow: HCV Replication and Inhibition

This diagram illustrates the role of the NS3/4A protease in the HCV lifecycle and the point of intervention for inhibitors.

hcv_workflow cluster_0 HCV Life Cycle cluster_1 Therapeutic Intervention HCV_RNA HCV Genomic RNA Translation Host Ribosome Translation HCV_RNA->Translation Polyprotein HCV Polyprotein Translation->Polyprotein Processing Polyprotein Processing Polyprotein->Processing NS3_4A NS3/4A Protease NS3_4A->Processing Replicase Viral Replicase Complex (NS3, NS4A, NS4B, NS5A, NS5B) Processing->Replicase Replication Viral RNA Replication Replicase->Replication Inhibitor (S)-Pyrrolidine-based NS3/4A Inhibitor Inhibitor->NS3_4A Inhibition

Inhibitors block HCV polyprotein processing.
Experimental Protocols

Protocol 3: General Synthesis of a Pyrrolidine-Based Peptidomimetic Inhibitor

This protocol provides a generalized approach for incorporating the this compound scaffold into a peptidomimetic inhibitor backbone.

  • Step 1: Amide Coupling of this compound.

    • Dissolve this compound (1 equivalent) in a suitable aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

    • Add a coupling agent such as HATU (1.1 eq.) or HBTU/HOBt (1.1 eq. each) and a non-nucleophilic base like Diisopropylethylamine (DIPEA, 2-3 eq.).

    • Stir the mixture for 15-20 minutes at room temperature for pre-activation.

    • Add the desired amine component (e.g., an amino acid ester or another peptidomimetic fragment, 1 eq.) to the reaction mixture.

    • Stir at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, perform an aqueous workup and purify the product by column chromatography.

  • Step 2: Boc-Deprotection.

    • Dissolve the Boc-protected product from Step 1 in DCM.

    • Add an excess of Trifluoroacetic acid (TFA, typically 20-50% v/v in DCM).

    • Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC/LC-MS).

    • Remove the solvent and excess TFA under reduced pressure to yield the amine salt.

  • Step 3: Further Elongation.

    • The resulting free secondary amine on the pyrrolidine ring can be used in a subsequent amide coupling reaction (as described in Step 1) to further elongate the inhibitor chain. This cycle of coupling and deprotection is central to building complex peptidomimetic inhibitors.

Protocol 4: HCV NS3/4A Protease FRET Assay

This protocol details a Fluorescence Resonance Energy Transfer (FRET) assay to measure inhibitor potency.

  • Materials:

    • Recombinant HCV NS3/4A protease.

    • FRET peptide substrate containing the NS5A/5B cleavage sequence, flanked by a donor (e.g., ECFP or Mca) and an acceptor (e.g., Citrine or Dnp).

    • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5) with NaCl, DTT, and a detergent like CHAPS.

    • Test compounds and a reference inhibitor.

    • 384-well black microplate.

    • Fluorescence plate reader capable of FRET measurements.

  • Procedure:

    • Prepare serial dilutions of test compounds in DMSO.

    • Dispense a small volume (e.g., 0.5 µL) of the compound solutions into the wells of the microplate.

    • Add 20 µL of the diluted NS3/4A protease solution (e.g., final concentration 40 nM) to each well.

    • Pre-incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of the FRET substrate solution (e.g., final concentration 60 µM).

    • Continuously monitor the change in the FRET signal or the increase in donor fluorescence over time.

    • Calculate initial reaction velocities and determine IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Matrix Metalloproteinase (MMP) Inhibitors

Application Overview: Matrix metalloproteinases (MMPs) are zinc-dependent endopeptidases involved in the degradation and remodeling of the extracellular matrix (ECM). While essential for normal physiological processes, unregulated MMP activity is implicated in diseases such as cancer, arthritis, and cardiovascular disease. Pyrrolidine-based scaffolds can be functionalized with zinc-binding groups (ZBGs) like thiols or hydroxamates to create potent MMP inhibitors (MMPIs).

Quantitative Data: Pyrrolidine-Based MMP Inhibitors

This table shows the inhibitory activity of various pyrrolidine-based compounds against different MMPs.

Compound Class/ExampleTarget EnzymeIC50 Value (nM)Reference
Pyrrolidine MercaptosulfideMMP-2~2 to 50
Pyrrolidine MercaptosulfideMMP-13~2 to 50
Pyrrolidine MercaptosulfideMMP-14~4 to 60
Cinnamoyl Pyrrolidine Deriv.MMP-2pIC50 values reported
Broad-spectrum Inhibitor (Cpd 3)MMP-923 µM
Experimental Workflow: Synthesis of Mercaptosulfide MMPIs

The following diagram outlines the key steps in the synthesis of pyrrolidine-based mercaptosulfide MMP inhibitors.

mmp_synthesis_workflow start (S)-1-Boc-3-Thio-Pyrrolidine Derivative (Starting Material) step1 Amide Coupling (e.g., with Phenylalanine N-methyl amide) start->step1 intermediate1 Boc-Protected Intermediate step1->intermediate1 step2 Boc Deprotection (HCl in EtOAc) intermediate1->step2 intermediate2 Free Amine Intermediate step2->intermediate2 step3 Coupling with Carboxylic Acid intermediate2->step3 intermediate3 N-Substituted Intermediate step3->intermediate3 step4 Final Deprotection (HCl in Acetic Acid) intermediate3->step4 end Final Mercaptosulfide MMP Inhibitor step4->end

Synthetic workflow for pyrrolidine-based MMPIs.
Experimental Protocols

Protocol 5: Synthesis of a 3-Mercaptopyrrolidine-Based MMP Inhibitor

This protocol is a generalized procedure based on synthetic routes for pyrrolidine-based MMPIs.

  • Step 1: Synthesis of the Pyrrolidine Core.

    • Starting from a suitable precursor like this compound, the carboxylic acid is converted to a thioester or other thiol-protected group through standard organic transformations.

    • The resulting (S)-1-Boc-3-(protected-thio)pyrrolidine is then coupled with an appropriate amino acid derivative (e.g., phenylalanine N-methyl amide) using standard peptide coupling reagents (HATU, HBTU) to form a key intermediate.

  • Step 2: N-Boc Deprotection.

    • The Boc-protected intermediate is dissolved in a solution of HCl in a non-protic solvent like ethyl acetate or dioxane.

    • The reaction is stirred at room temperature for 1-2 hours.

    • The solvent is evaporated to yield the hydrochloride salt of the deprotected pyrrolidine amine.

  • Step 3: N-Substitution.

    • The deprotected amine is coupled with a desired carboxylic acid to introduce variability at the P1' position of the inhibitor. This is achieved using standard amide coupling conditions as described previously.

  • Step 4: Final Thiol Deprotection.

    • The thiol protecting group is removed under appropriate conditions (e.g., using HCl in acetic acid for certain protecting groups) to yield the final mercaptosulfide inhibitor.

    • The final product is purified using preparative HPLC.

Protocol 6: General MMP Fluorogenic Assay

This protocol describes a common method for assessing the potency of MMPIs.

  • Materials:

    • Activated recombinant MMP enzyme (e.g., MMP-2, MMP-9).

    • Fluorogenic FRET peptide substrate for MMPs (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, 5 µM ZnSO₄.

    • Test compounds and a known MMPI (e.g., Marimastat).

    • 96-well black microplate.

    • Fluorescence plate reader (e.g., Ex/Em = 325/393 nm for Mca/Dpa pair).

  • Procedure:

    • If using a pro-MMP zymogen, pre-activate it with an agent like APMA (p-aminophenylmercuric acetate).

    • Prepare serial dilutions of test compounds in Assay Buffer.

    • Add diluted compounds or controls to the wells of the microplate.

    • Add the activated MMP enzyme solution to each well and incubate for 15-30 minutes at 37°C.

    • Initiate the reaction by adding the fluorogenic substrate solution. A typical starting concentration is 10 µM.

    • Measure the increase in fluorescence kinetically over 30-60 minutes at 37°C.

    • Determine the initial reaction velocity (V₀) from the linear phase of the progress curve.

    • Calculate percent inhibition and determine IC50 values using a dose-response curve.

Application of (S)-1-Boc-pyrrolidine-3-carboxylic acid in the Synthesis of ERK1/2 Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of (S)-1-Boc-pyrrolidine-3-carboxylic acid as a key building block in the synthesis of potent and selective ERK1/2 inhibitors. The pyrrolidine scaffold is a prevalent motif in numerous kinase inhibitors due to its favorable pharmacological properties. This guide will cover the synthetic route from this compound to a core intermediate, its elaboration into final inhibitor compounds, and the biological evaluation of these molecules.

Introduction to ERK1/2 Inhibition

The Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are critical components of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This pathway plays a central role in regulating cell proliferation, differentiation, and survival. Aberrant activation of the ERK1/2 pathway is a hallmark of many human cancers, often driven by mutations in upstream proteins such as RAS and BRAF. Consequently, direct inhibition of ERK1/2 has emerged as a promising therapeutic strategy, particularly in cancers that have developed resistance to upstream inhibitors (e.g., RAF or MEK inhibitors).

This compound is a valuable chiral starting material for the synthesis of various ERK1/2 inhibitors. Its stereochemistry and functional groups allow for the construction of complex molecular architectures that can effectively target the ATP-binding site of ERK1/2.

Data Presentation: Inhibitory Potency of Pyrrolidine-Based ERK1/2 Inhibitors

The following table summarizes the in vitro potency of several ERK1/2 inhibitors that feature a pyrrolidine core, highlighting the effectiveness of this scaffold.

Compound Name/ReferenceTargetIC50 (nM)Cell-Based Assay EC50 (nM)Reference
SCH772984 ERK14-
ERK21-
BRAF-mutant cells-<500
RAS-mutant cells-<500
MK-8353 (SCH900353) ERK14-
ERK21-
3(S)-thiomethyl pyrrolidine analog of SCH772984 ERK1/2(Potent, specific values not provided)(2-3 fold less potent than SCH772984)

Experimental Protocols

Synthesis of a Key Intermediate: (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate

A common synthetic strategy involves the conversion of this compound into the corresponding amine, (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate. This intermediate is then elaborated to the final inhibitor.

Step 1: Amide Formation

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq).

  • Amine Addition: After stirring for 15 minutes, add aqueous ammonia (2.0 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO3 and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude amide.

Step 2: Hofmann Rearrangement

  • Reaction Setup: Dissolve the crude amide from Step 1 in a mixture of acetonitrile and water.

  • Reagent Addition: Add [bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.1 eq) and stir the mixture at room temperature.

  • Reaction: Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction with saturated aqueous NaHCO3 and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to afford (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate.

General Protocol for Synthesis of a Pyrrolidine-Based ERK1/2 Inhibitor

The following is a generalized protocol for the coupling of the key amine intermediate with a heterocyclic core, a common feature in many ERK1/2 inhibitors.

  • Reaction Setup: To a solution of (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate (1.0 eq) and a suitable chloro-substituted heterocyclic core (e.g., a chloropyrimidine or chloropyridine derivative) (1.1 eq) in a solvent such as N,N-dimethylformamide (DMF), add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the coupled product.

  • Deprotection: The Boc protecting group can be removed under acidic conditions (e.g., 4M HCl in dioxane or trifluoroacetic acid in DCM) to yield the final inhibitor or an intermediate for further functionalization.

Biological Evaluation: ERK1/2 Inhibition Assays

1. In Vitro Kinase Assay

This assay determines the direct inhibitory effect of the synthesized compound on the enzymatic activity of ERK1 and ERK2.

  • Reaction Setup: Prepare a reaction mixture containing recombinant active ERK1 or ERK2 enzyme, a suitable substrate (e.g., Myelin Basic Protein, MBP), and ATP in a kinase assay buffer.

  • Inhibitor Addition: Add the synthesized compound at various concentrations (typically a serial dilution).

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the reaction at 30 °C for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as:

    • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-Based Assay: Using an ADP-Glo™ kinase assay that measures the amount of ADP produced.

    • Fluorescence-Based Assay: Using a phosphospecific antibody in a TR-FRET or ELISA format.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

2. Cellular Western Blot Assay for p-ERK Inhibition

This assay measures the ability of the compound to inhibit ERK1/2 phosphorylation in a cellular context.

  • Cell Culture and Treatment: Plate a suitable cancer cell line (e.g., A375 melanoma cells with a BRAF mutation) and allow them to adhere. Treat the cells with the synthesized compound at various concentrations for a specific duration (e.g., 1-2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities for p-ERK1/2.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2 and a loading control (e.g., GAPDH or β-actin).

    • Calculate the ratio of p-ERK1/2 to total ERK1/2 for each treatment condition and determine the concentration-dependent inhibition.

Mandatory Visualizations

ERK_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1_2 MEK1/2 RAF->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Substrates Cytoplasmic & Nuclear Substrates ERK1_2->Substrates Response Cellular Response (Proliferation, Survival) Substrates->Response Inhibitor (S)-1-Boc-pyrrolidine-3-carboxylic acid derived inhibitor Inhibitor->ERK1_2

Caption: The MAPK/ERK Signaling Pathway and the point of inhibition.

Synthesis_Workflow Start (S)-1-Boc-pyrrolidine- 3-carboxylic acid Amide N-Boc-pyrrolidine- 3-carboxamide Start->Amide EDC, HOBt, NH4OH Amine (S)-tert-butyl 3-aminopyrrolidine- 1-carboxylate Amide->Amine Hofmann Rearrangement Coupling Coupling with Heterocyclic Core Amine->Coupling Deprotection Boc Deprotection Coupling->Deprotection Final_Product Final ERK1/2 Inhibitor Deprotection->Final_Product

Caption: Synthetic workflow from the starting material to the final inhibitor.

SAR_Logic Start Initial Lead Compound (e.g., containing a pyrrolidine scaffold) Modification Systematic Modification of the Pyrrolidine Ring (e.g., at the 3-position) Start->Modification Synthesis Synthesis of Analogs Modification->Synthesis Testing Biological Testing (Kinase and Cellular Assays) Synthesis->Testing SAR Structure-Activity Relationship (SAR) Analysis Testing->SAR Optimization Optimization of Potency, Selectivity, and Pharmacokinetic Properties SAR->Optimization Optimization->Modification Iterative Process

Caption: Logical workflow for Structure-Activity Relationship (SAR) studies.

Application Notes and Protocols: Diastereoselective Reactions Involving (S)-1-Boc-pyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-1-Boc-pyrrolidine-3-carboxylic acid is a valuable chiral building block in medicinal chemistry and drug discovery. Its rigid pyrrolidine scaffold provides a platform for the synthesis of conformationally constrained molecules, which can exhibit high affinity and selectivity for biological targets. This document provides detailed application notes and protocols for a key diastereoselective reaction involving this starting material: the Palladium-catalyzed C(sp³)–H arylation for the synthesis of cis-3,4-disubstituted pyrrolidines.

Application Note 1: Diastereoselective C4-Arylation of this compound Derivatives

The selective functionalization of C-H bonds is a powerful tool in modern organic synthesis. For derivatives of this compound, achieving regio- and stereocontrol can be challenging. A robust method for the diastereoselective arylation at the C4 position has been developed using a directing group strategy. This approach leads exclusively to the formation of cis-3,4-disubstituted pyrrolidines, which are important scaffolds in medicinal chemistry.

The overall workflow involves the initial coupling of this compound with an aminoquinoline (AQ) directing group. This amide derivative then undergoes a Palladium-catalyzed C-H activation and arylation at the C4 position with high diastereoselectivity. The directing group can be subsequently removed or transformed to yield a variety of functionalized pyrrolidine derivatives.

Logical Workflow for C4-Arylation

G cluster_0 Preparation of Starting Material cluster_1 Diastereoselective C-H Arylation cluster_2 Product Derivatization A (S)-1-Boc-pyrrolidine- 3-carboxylic acid C Amide Coupling (e.g., HATU, DIPEA) A->C B Aminoquinoline (AQ) Directing Group B->C D N-Boc-(S)-pyrrolidine-3-AQ amide C->D G cis-4-Aryl-N-Boc-(S)- pyrrolidine-3-AQ amide D->G E Aryl Iodide (Ar-I) E->G F Pd(OAc)2 (catalyst) K2CO3 (base) PivOH, Toluene, 120 °C H Directing Group Removal/ Transformation G->H I cis-3,4-disubstituted pyrrolidine derivatives (Amides, Esters, Acids, Alcohols) H->I G A Pd(II) Precatalyst B Substrate Coordination A->B + Substrate-AQ C C-H Activation (Concerted Metalation- Deprotonation) B->C Base D Palladacycle Intermediate C->D E Oxidative Addition of Ar-I D->E + Ar-I F Pd(IV) Intermediate E->F G Reductive Elimination F->G G->A + Product H Arylated Product G->H

Application Notes: (S)-1-Boc-pyrrolidine-3-carboxylic acid in the Synthesis of Constrained Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Constrained amino acids are pivotal tools in medicinal chemistry and drug discovery. By restricting the conformational flexibility of peptides and small molecules, these modified residues can enhance biological activity, improve receptor selectivity, increase metabolic stability, and provide valuable insights into structure-activity relationships (SAR). (S)-1-Boc-pyrrolidine-3-carboxylic acid, a chiral β-proline analog, is a versatile building block for introducing conformational constraints. Its protected nitrogen and available carboxylic acid handle make it readily amenable to standard synthetic transformations, enabling its incorporation into diverse molecular scaffolds. These application notes provide detailed protocols and data for the use of this compound in the synthesis of conformationally constrained glutamic acid analogs, complex spiro[pyrrolidine-3,3′-oxindoles], and constrained dipeptide mimetics.

Application 1: Synthesis of Conformationally Constrained Glutamic Acid Analogs

The glutamate receptor family plays a crucial role in neurotransmission, and selective ligands are highly sought after for treating neurological disorders. Introducing conformational constraints to glutamic acid analogs can impart selectivity for different receptor subtypes.[1] this compound serves as a scaffold to create rigidified structures that mimic or antagonize the action of glutamate.

Experimental Workflow: Synthesis of a Pyrrolidine-Based Glutamic Acid Analog

G cluster_0 Synthesis Workflow A (S)-1-Boc-pyrrolidine- 3-carboxylic acid B Activated Ester (e.g., NHS ester) A->B  Activation (EDC, NHS)   C Coupled Intermediate B->C  Coupling (e.g., with a malonate ester)   D Final Constrained Glutamic Acid Analog C->D  Deprotection & Hydrolysis  

Caption: General workflow for synthesizing constrained glutamic acid analogs.

Experimental Protocol: Synthesis of a Protected Glutamic Acid Analog

This protocol is a representative procedure for synthesizing a key intermediate.

  • Activation of Carboxylic Acid:

    • Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Argon).

    • Add N-Hydroxysuccinimide (NHS) (1.1 eq.) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.).

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Wash the reaction mixture sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the activated NHS ester.

  • Coupling Reaction:

    • In a separate flask, prepare a solution of a suitable nucleophile, such as the sodium salt of diethyl malonate (1.5 eq.), in anhydrous THF.

    • Add the activated NHS ester from the previous step, dissolved in a minimal amount of anhydrous THF, to the nucleophile solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the coupled product.

  • Deprotection and Hydrolysis:

    • The coupled product can be subjected to acidic conditions (e.g., TFA in DCM) to remove the Boc group, followed by hydrolysis (e.g., LiOH in THF/H₂O) to convert the esters to carboxylic acids, yielding the final constrained glutamic acid analog.

Data Presentation: Representative Yields
StepProductTypical Yield (%)Reference
1NHS Ester Activation85-95General Knowledge
2Diethyl Malonate Coupling60-75[2]
3Final Deprotection/Hydrolysis70-90[1]

Application 2: Synthesis of Spiro[pyrrolidine-3,3′-oxindoles]

Spiro[pyrrolidine-3,3′-oxindoles] are a privileged scaffold in medicinal chemistry, found in numerous natural products and exhibiting a wide range of biological activities.[3] A powerful method for their synthesis is the asymmetric 1,3-dipolar cycloaddition of an azomethine ylide with an oxindole-derived dipolarophile.[4][5] this compound can be used to generate the necessary azomethine ylide in situ via decarboxylation.

Experimental Workflow: 1,3-Dipolar Cycloaddition

G cluster_0 One-Pot Three-Component Reaction cluster_1 In Situ Generation A Isatin Derivative D Azomethine Ylide (1,3-Dipole) A->D Condensation B (S)-1-Boc-pyrrolidine- 3-carboxylic acid B->D Decarboxylation C Dipolarophile (e.g., Methyleneindolinone) E Spiro[pyrrolidine-3,3′-oxindole] C->E D->E [3+2] Cycloaddition

Caption: 1,3-Dipolar cycloaddition for spiro-oxindole synthesis.

Experimental Protocol: Synthesis of a Spiro[pyrrolidine-3,3′-oxindole] Derivative

This protocol is a representative procedure for a one-pot, three-component reaction.[4][6]

  • Reaction Setup:

    • To a solution of an isatin derivative (1.0 eq.) and a dipolarophile (e.g., an arylidene-oxindole) (1.0 eq.) in a suitable solvent (e.g., methanol or ethanol), add this compound (1.2 eq.).

    • The reaction can be performed under various conditions, including conventional heating (reflux), microwave irradiation, or sonication to improve reaction times and yields.[4]

  • Reaction Execution:

    • Heat the mixture to reflux (typically 60-80 °C) and stir for 8-12 hours.

    • Monitor the reaction progress using TLC.

    • Upon completion, cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • The product often precipitates from the reaction mixture upon cooling. Collect the solid by filtration.

    • If no precipitate forms, concentrate the solvent under reduced pressure.

    • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from a suitable solvent system (e.g., ethanol) to yield the pure spiro[pyrrolidine-3,3′-oxindole] product. The reaction is often highly diastereoselective.

Data Presentation: Representative Spiro-oxindole Synthesis
EntryIsatin DerivativeDipolarophileYield (%)drReference
1Isatin3,5-Bis(benzylidene)-1-ethyl-4-piperidone88>99:1[4]
2N-Methylisatin(E)-2-benzylidene-1H-indene-1,3(2H)-dione92>99:1[6]
35-BromoisatinChalcone85>99:1[6]

Application 3: Incorporation into Peptides

Incorporating this compound into a peptide sequence creates a β-turn-like secondary structure, constraining the peptide backbone. This is a valuable strategy for stabilizing bioactive conformations and improving resistance to enzymatic degradation. The compound can be incorporated using standard solid-phase peptide synthesis (SPPS) or solution-phase methods.

Experimental Workflow: SPPS Cycle

G A Resin-Bound Peptide (N-terminus Boc-protected) B Free N-terminus A->B Deprotection (TFA in DCM) B->B Washing (DCM, DMF) C Coupling with Boc-(S)-pyrrolidine- 3-carboxylic acid B->C Activation (HBTU/DIEA) or (EDC/HOBt) D Resin-Bound Peptide (Elongated, N-Boc protected) C->D D->A Repeat Cycle D->D Washing (DMF, DCM)

Caption: Standard SPPS cycle for peptide elongation.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) Coupling

This protocol outlines a standard manual coupling step on a resin.

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide MBHA) in dimethylformamide (DMF) for 30 minutes.

    • If starting a new synthesis, perform the initial Fmoc-deprotection of the resin. If elongating a chain, perform the N-terminal deprotection (e.g., 20% piperidine in DMF for Fmoc-SPPS, or 25% TFA in DCM for Boc-SPPS).

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (3.0 eq. relative to resin loading) in DMF.

    • Add a coupling agent, such as HBTU (2.9 eq.), and an activator base, such as N,N-diisopropylethylamine (DIEA) (6.0 eq.).

    • Allow the activation to proceed for 2-5 minutes.

    • Add the activated amino acid solution to the washed, deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Post-Coupling:

    • Perform a Kaiser test to confirm the completion of the coupling (a negative result indicates a complete reaction).

    • If the reaction is incomplete, repeat the coupling step.

    • Once complete, wash the resin with DMF (3x), DCM (3x), and methanol (2x), then dry under vacuum.

  • Cleavage and Purification:

    • After the full peptide sequence is assembled, cleave the peptide from the resin using a suitable cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS).

    • Precipitate the crude peptide in cold diethyl ether, purify by RP-HPLC, and confirm identity by mass spectrometry.

Data Presentation: Common Coupling Reagents for Constrained Amino Acids
Coupling ReagentDescriptionTypical Efficiency
HBTU/DIEAA standard, highly efficient aminium-based coupling reagent.>99%
HATU/DIEASimilar to HBTU but often more effective for sterically hindered couplings.>99%
EDC/HOBtA carbodiimide-based system, generally effective and cost-efficient.95-99%
DIC/OxmaPure®A modern carbodiimide system with reduced risk of racemization.>99%

References

Application Notes and Protocols: Organocatalytic Reactions Using Derivatives of (S)-1-Boc-pyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of (S)-1-Boc-pyrrolidine-3-carboxylic acid derivatives as organocatalysts in asymmetric synthesis. These catalysts have demonstrated significant utility in various carbon-carbon bond-forming reactions, offering high stereoselectivity and operational simplicity. This guide includes summarized quantitative data, detailed experimental protocols for key reactions, and visualizations of the underlying catalytic mechanisms.

Introduction to this compound Derivatives in Organocatalysis

This compound and its derivatives are a class of chiral organocatalysts that operate primarily through an enamine-based mechanism. The pyrrolidine scaffold, a privileged motif in organocatalysis, combined with the stereodirecting influence of the carboxylic acid group (or its derivatives), enables the highly enantioselective and diastereoselective formation of products. These catalysts are particularly effective in asymmetric Michael additions, Mannich reactions, and aldol reactions, which are fundamental transformations in the synthesis of chiral molecules for pharmaceutical and academic research.

The general catalytic cycle involves the formation of a nucleophilic enamine intermediate from the reaction of the secondary amine of the pyrrolidine catalyst with a carbonyl compound (ketone or aldehyde). This chiral enamine then attacks an electrophile, with the stereochemical outcome being controlled by the chiral environment of the catalyst. Subsequent hydrolysis regenerates the catalyst and releases the chiral product.

Asymmetric Michael Addition

The asymmetric Michael addition is a powerful method for the formation of carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Derivatives of this compound have been successfully employed as catalysts in this reaction, yielding γ-nitrocarbonyl compounds and other Michael adducts with high stereoselectivity.

Data Presentation: Michael Addition of Ketones to Nitroolefins
Catalyst/DerivativeKetoneNitroolefinSolventYield (%)dr (syn:anti)ee (%) (syn)Reference
Pyrrolidine-based diamineCyclohexanonetrans-β-nitrostyreneToluene81>99:1>99
OC4 (pyrrolidine deriv.)3-phenylpropionaldehydetrans-β-nitrostyreneMethylcyclohexane8792:885
OC1 (pyrrolidine deriv.)3-phenylpropionaldehydetrans-β-nitrostyreneCH2Cl29978:22~68
OC2 (pyrrolidine deriv.)3-phenylpropionaldehydetrans-β-nitrostyreneCH2Cl29570:30~68
Experimental Protocol: Asymmetric Michael Addition

This protocol is a general guideline based on typical conditions for Michael additions catalyzed by pyrrolidine derivatives.

Materials:

  • (3R,5R)-5-methylpyrrolidine-3-carboxylic acid (or other suitable derivative) (10 mol%)

  • trans-β-nitrostyrene (1.0 equivalent)

  • Cyclohexanone (10 equivalents)

  • Toluene (or other suitable solvent)

  • Benzoic acid (optional co-catalyst, 10 mol%)

Procedure:

  • To a clean, dry reaction vial equipped with a magnetic stir bar, add the pyrrolidine-based catalyst (0.02 mmol, 10 mol%).

  • Add the trans-β-nitrostyrene (0.2 mmol, 1.0 equivalent).

  • Add cyclohexanone (2.0 mmol, 10 equivalents).

  • If required, add the co-catalyst.

  • The reaction can be performed in a minimal amount of solvent (e.g., 0.5 mL of toluene) or under solvent-free conditions.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.

  • Combine the fractions containing the desired product and remove the solvent under reduced pressure to obtain the purified Michael adduct.

Catalytic Cycle for Michael Addition

Michael_Addition_Cycle cluster_cycle Catalytic Cycle Catalyst Pyrrolidine Catalyst Enamine Chiral Enamine Catalyst->Enamine Iminium Iminium Intermediate Enamine->Iminium Michael Addition Iminium->Catalyst Catalyst Regeneration Product Chiral Product Iminium->Product Hydrolysis H2O_out H₂O Ketone Ketone Ketone->Catalyst Enamine Formation Nitroolefin Nitroolefin (Michael Acceptor) Nitroolefin->Enamine H2O_in H₂O H2O_in->Iminium

Caption: Catalytic cycle of an organocatalytic Michael addition.

Asymmetric Mannich Reaction

The asymmetric Mannich reaction is a three-component reaction that produces chiral β-amino carbonyl compounds, which are valuable building blocks in medicinal chemistry. Pyrrolidine-3-carboxylic acid derivatives have been shown to be highly effective catalysts, particularly in promoting anti-diastereoselective Mannich reactions.

Data Presentation: Asymmetric Mannich Reaction of Ketones
CatalystKetoneImineSolventYield (%)dr (anti:syn)ee (%) (anti)Reference
(R)-3-pyrrolidinecarboxylic acidAcetoneN-PMP-protected α-imino ethyl glyoxylate2-PrOH95>99:199
(R)-3-pyrrolidinecarboxylic acidCyclohexanoneN-PMP-protected α-imino ethyl glyoxylate2-PrOH98>99:199
(R)-3-pyrrolidinecarboxylic acidPropanalN-PMP-protected α-imino ethyl glyoxylateDMSO8595:598
Experimental Protocol: Asymmetric Mannich Reaction

This protocol is a general guideline for the Mannich reaction of ketones.

Materials:

  • (R)-pyrrolidine-3-carboxylic acid (10 mol%)

  • N-PMP-protected α-imino ethyl glyoxylate (1.0 equivalent)

  • Ketone (2.0 equivalents)

  • 2-Propanol (solvent)

Procedure:

  • To a reaction vial, add (R)-pyrrolidine-3-carboxylic acid (2.9 mg, 0.025 mmol, 10 mol%).

  • Add the N-PMP-protected α-imino ethyl glyoxylate (62.3 mg, 0.25 mmol, 1.0 equivalent).

  • Add 2-propanol (1.0 mL).

  • Add the respective ketone (0.5 mmol, 2.0 equivalents).

  • Stir the resulting mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Catalytic Cycle for Mannich Reaction

Mannich_Reaction_Cycle cluster_cycle Catalytic Cycle Catalyst Pyrrolidine Catalyst Enamine Chiral Enamine Catalyst->Enamine Iminium Iminium Intermediate Enamine->Iminium Mannich Reaction Iminium->Catalyst Catalyst Regeneration Product β-Amino Carbonyl Product Iminium->Product Hydrolysis H2O_out H₂O Carbonyl Ketone/Aldehyde Carbonyl->Catalyst Enamine Formation Imine Imine Imine->Enamine H2O_in H₂O H2O_in->Iminium

Caption: Catalytic cycle of an organocatalytic Mannich reaction.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a cornerstone of organic synthesis for the construction of β-hydroxy carbonyl compounds. Prolinamide derivatives, which can be synthesized from this compound, have been shown to be effective catalysts for this transformation.

Data Presentation: Asymmetric Aldol Reaction
CatalystKetoneAldehydeSolventYield (%)dr (syn:anti)ee (%) (syn)Reference
(S)-prolineCyclohexanoneBenzaldehydeMeOH/H₂O9595:598
4-Hydroxy-prolinamide alcoholAcetoneBenzaldehydeNeat-->99
Experimental Protocol: Asymmetric Aldol Reaction

This is a general procedure for small-scale aldol condensations.

Materials:

  • (S)-proline (or derivative, 0.03 mmol)

  • Methanol (40 µL)

  • Water (10 µL)

  • Ketone (1.5 mmol)

  • Aldehyde (0.3 mmol)

Procedure:

  • In a 2 mL vial at room temperature, add the catalyst, methanol, water, and the selected ketone in the specified order.

  • Stir the mixture for a few minutes.

  • Add the selected aldehyde.

  • Cap the vial and stir the reaction mixture at room temperature for the desired time.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Proposed Transition State for Aldol Reaction

Aldol_Transition_State cluster_TS Zimmerman-Traxler-like Transition State cluster_Hbond Hydrogen Bonding Enamine Chiral Enamine (from catalyst and ketone) TS Cyclic Transition State Enamine->TS Aldehyde Aldehyde Aldehyde->TS cluster_Hbond cluster_Hbond Carboxyl_H Carboxyl H-bond Donor Aldehyde_O Aldehyde Carbonyl Oxygen Carboxyl_H->Aldehyde_O H-bond

Caption: Simplified transition state model for the aldol reaction.

Conclusion

Derivatives of this compound are versatile and highly effective organocatalysts for a range of asymmetric transformations. Their ability to provide high levels of stereocontrol under mild reaction conditions makes them valuable tools for the synthesis of complex chiral molecules in both academic and industrial settings. The straightforward experimental protocols and predictable stereochemical outcomes contribute to their growing popularity in the field of drug discovery and development.

Application Notes and Protocols for the Scale-up Synthesis of (S)-1-Boc-pyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Boc-pyrrolidine-3-carboxylic acid, also known as (S)-N-Boc-β-proline, is a chiral building block of significant interest in pharmaceutical development. Its constrained pyrrolidine ring and the presence of a carboxylic acid functional group make it a valuable component in the synthesis of a wide range of biologically active molecules, including enzyme inhibitors and receptor agonists. The Boc (tert-butoxycarbonyl) protecting group facilitates its use in peptide synthesis and other complex organic transformations. This document provides detailed application notes and protocols for the efficient, high-yield, and scalable synthesis of this compound, suitable for pharmaceutical applications where quality, purity, and process robustness are paramount.

Synthesis Overview

The presented synthesis is a straightforward and highly efficient one-step protection of the commercially available chiral starting material, (S)-pyrrolidine-3-carboxylic acid ((S)-β-proline). This method avoids complex multi-step procedures and offers an excellent yield, making it ideal for large-scale production.

Reaction Scheme:

(S)-pyrrolidine-3-carboxylic acid reacts with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to yield this compound.

Data Presentation

Table 1: Reagent Quantities and Reaction Parameters (Lab Scale)
Reagent/ParameterMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
(S)-pyrrolidine-3-carboxylic acid115.13152 mg1.321.0
Di-tert-butyl dicarbonate (Boc₂O)218.25350 mg1.581.2
Sodium Carbonate (Na₂CO₃)105.9972 mg0.680.5
Deionized Water18.021 mL--
Acetone58.083 mL--
Reaction Time -3 hours--
Reaction Temperature -0 °C--
Table 2: Yield and Product Specifications
ParameterValue
Product This compound
Theoretical Yield 284 mg
Actual Yield 284 mg[1]
Percent Yield 99%[1]
Appearance White solid[1]
Purity (Typical) >98%

Experimental Protocols

Protocol 1: Kilogram-Scale Synthesis of this compound

This protocol is a scaled-up adaptation of the high-yielding lab-scale procedure.

Materials:

  • (S)-pyrrolidine-3-carboxylic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium Carbonate (Na₂CO₃)

  • Deionized Water

  • Acetone

  • Ethyl Acetate (EtOAc)

  • 20% (w/v) Citric Acid solution

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Reaction vessel with overhead stirring, temperature control, and inert atmosphere capabilities.

  • Extraction and filtration equipment suitable for large volumes.

Procedure:

  • Reaction Setup: In a suitable reaction vessel, suspend (S)-pyrrolidine-3-carboxylic acid (1.00 kg, 8.68 mol) and di-tert-butyl dicarbonate (2.28 kg, 10.42 mol) in a mixture of deionized water (6.6 L) and acetone (19.7 L).

  • Cooling: Cool the suspension to 0 °C with efficient stirring.

  • Base Addition: Carefully add solid sodium carbonate (0.47 kg, 4.43 mol) portion-wise, maintaining the internal temperature at or below 5 °C.

  • Reaction: Stir the mixture vigorously at 0-5 °C for a minimum of 3 hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS) until the starting material is consumed.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the acetone.

  • Acidification: To the remaining aqueous solution, add a 20% (w/v) citric acid solution dropwise with stirring until the pH of the mixture reaches 4.[1]

  • Extraction: Dilute the mixture with deionized water (10 L) and ethyl acetate (10 L). Transfer to a suitable separatory funnel or extraction vessel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 7 L).[1]

  • Drying and Concentration: Combine the organic phases and dry over anhydrous sodium sulfate.[1] Filter the drying agent and concentrate the filtrate under reduced pressure to yield the product as a white solid.

  • Drying: Dry the solid product under vacuum to a constant weight.

Visualizations

Diagram 1: Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_workup Workup cluster_product Product A (S)-pyrrolidine-3-carboxylic acid D Reaction at 0°C A->D B Boc₂O B->D C Na₂CO₃, Water, Acetone C->D E Acetone Removal D->E 3 hours F Acidification (pH 4) E->F G EtOAc Extraction F->G H Drying & Concentration G->H I This compound H->I Yield: 99%

Caption: Overall workflow for the synthesis of this compound.

Diagram 2: Logical Relationship of Key Steps

Logical_Relationship Start Start Boc_Protection Boc Protection of Amine Start->Boc_Protection Addition of Boc₂O and Base Workup_Start Initiate Workup Boc_Protection->Workup_Start Reaction Completion Acidification Protonation of Carboxylate Workup_Start->Acidification Solvent Removal & pH Adjustment Extraction Phase Separation Acidification->Extraction Formation of Organic Soluble Product Isolation Product Isolation Extraction->Isolation Separation from Aqueous Impurities Final_Product Pure this compound Isolation->Final_Product

Caption: Key logical steps in the synthesis and purification process.

References

Troubleshooting & Optimization

Technical Support Center: Purification of (S)-1-Boc-pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the purification of (S)-1-Boc-pyrrolidine-3-carboxylic acid by recrystallization.

Troubleshooting Recrystallization

This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: My product "oiled out" instead of forming crystals. What should I do?

A1: "Oiling out," the separation of the product as a liquid, is a common problem that can occur if the solution is too concentrated or cools too quickly. Here are several strategies to induce crystallization:

  • Re-heat and Dilute: Re-heat the solution until the oil redissolves. Add a small amount of the "good" solvent (the solvent in which the compound is more soluble) to dilute the solution slightly.

  • Slow Cooling: Allow the flask to cool to room temperature slowly on the benchtop, undisturbed. You can further slow the cooling process by insulating the flask. Once at room temperature, you can proceed with cooling in an ice bath.

  • Solvent System Adjustment: If the problem persists, the solvent system may not be optimal. A different ratio of the "good" to "poor" solvent might be necessary. Experiment with small aliquots to find the ideal ratio.

  • Trituration: If an oil persists after cooling, you can attempt to solidify it by "triturating." This involves scratching the oil with a glass rod or spatula in the presence of the mother liquor or by adding a small amount of the "poor" solvent (e.g., hexane) and stirring vigorously.[1]

Q2: No crystals are forming, even after cooling the solution in an ice bath. How can I initiate crystallization?

A2: A failure to crystallize usually indicates that the solution is not supersaturated. The following techniques can help induce crystal formation:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, solid this compound, add a tiny crystal to the solution. This "seed crystal" will act as a template for further crystallization. A patent for Boc-amino acids suggests adding a seed crystal to the oily product and allowing it to stand at room temperature to induce solidification before adding a solvent for pulping.

  • Concentration: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the product, and then attempt to cool it again.

  • Solvent Polarity: Ensure your solvent system has the correct polarity. For Boc-protected amino acids, which can sometimes be oily, pulping with a non-polar solvent like n-hexane or diethyl ether can help induce solidification.[1]

Q3: The crystallization happened too quickly, resulting in a fine powder. Are these crystals pure?

A3: Rapid crystallization can trap impurities within the crystal lattice, diminishing the effectiveness of the purification. To obtain purer, larger crystals, a slower crystallization rate is desirable.

  • Use More "Good" Solvent: Re-dissolve the product by heating and add a small excess of the "good" solvent. This will keep the compound in solution for a longer period during cooling, allowing for slower crystal growth.

  • Controlled Cooling: Avoid placing the hot flask directly into an ice bath. Allow it to cool slowly to room temperature first.

Q4: What are the likely impurities in my crude this compound?

A4: Potential impurities can originate from the starting materials and by-products of the synthetic steps. Common precursors in the synthesis of the pyrrolidine ring include glycine and its esters, as well as Michael acceptors like ethyl acrylate.[2] The Boc-protection step can also introduce impurities. Therefore, potential impurities could include:

  • Unreacted starting materials (e.g., (S)-pyrrolidine-3-carboxylic acid).

  • By-products from the Boc-protection reaction (e.g., di-tert-butyl carbonate, t-butanol).

  • Residual solvents from the reaction and work-up.

  • Stereoisomers (if the synthesis was not fully stereoselective). Chiral HPLC can be used to assess enantiomeric purity.[3]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the recrystallization of this compound?

A1: For many Boc-protected amino acids, a binary solvent system consisting of a "good" solvent in which the compound is soluble at high temperatures, and a "poor" solvent in which it is less soluble, is effective. Common systems include ethyl acetate/hexane and ethanol/water. A patent for a similar compound, 1-tert-butoxycarbonyl-3-pyrrolidone, specifies a recrystallization from ethyl acetate:petroleum ether at a 1:10 ratio.[2]

Q2: How can I determine the optimal solvent ratio for recrystallization?

A2: The ideal method is to perform small-scale solubility tests. Dissolve a small amount of your crude product in a minimal amount of the hot "good" solvent. Then, add the "poor" solvent dropwise at the elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate, and then allow the solution to cool slowly.

Q3: What is the expected melting point of pure this compound?

A3: The reported melting point for this compound is in the range of 140-145 °C.[4] A sharp melting point within this range is a good indicator of purity.

Q4: How should I dry the purified crystals?

A4: After filtration, wash the crystals with a small amount of the cold "poor" solvent to remove any residual mother liquor. The crystals should then be dried under vacuum to a constant weight to ensure all solvent is removed.

Data Presentation

ParameterSolvent System 1Solvent System 2Solvent System 3
"Good" Solvent Ethyl AcetateEthanolDichloromethane
"Poor" Solvent Hexane / Petroleum EtherWaterDiethyl Ether
Typical Ratio (Good:Poor) Varies, start with dropwise addition of poor solvent to hot solution of good solventVaries, start with dropwise addition of poor solvent to hot solution of good solventVaries, start with dropwise addition of poor solvent to hot solution of good solvent
Reported Example Ratio 1:10 (Ethyl Acetate:Petroleum Ether) for a similar compound[2]Not specifiedNot specified
Expected Purity >97%[4]>97%>97%

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline based on established procedures for Boc-protected amino acids. The optimal solvent volumes may need to be adjusted based on the purity of the crude material.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a "good" solvent (e.g., ethyl acetate) and heat the mixture gently with stirring (e.g., on a hot plate) until the solid is completely dissolved.

  • Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (e.g., hexane) dropwise with continuous stirring until the solution becomes slightly and persistently turbid.

  • Clarification: Add a few drops of the hot "good" solvent to the turbid solution until it becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold "poor" solvent to remove any adsorbed impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Visualizations

experimental_workflow start Crude (S)-1-Boc-pyrrolidine- 3-carboxylic acid dissolve Dissolve in minimal hot 'good' solvent (e.g., Ethyl Acetate) start->dissolve add_poor Add 'poor' solvent (e.g., Hexane) dropwise until cloudy dissolve->add_poor clarify Add a few drops of 'good' solvent to clarify add_poor->clarify cool Slowly cool to room temperature clarify->cool ice_bath Cool in ice bath cool->ice_bath filter Collect crystals by vacuum filtration ice_bath->filter wash Wash with cold 'poor' solvent filter->wash dry Dry under vacuum wash->dry end Pure Crystalline Product dry->end

Caption: Recrystallization workflow for this compound.

troubleshooting_guide start Recrystallization Issue? oiling_out Product 'Oiled Out'? start->oiling_out Yes no_crystals No Crystals Formed? start->no_crystals No, but... reheat_dilute Re-heat and add more 'good' solvent oiling_out->reheat_dilute Try this triturate Triturate with 'poor' solvent oiling_out->triturate Alternatively fine_powder Fine Powder Formed? no_crystals->fine_powder No, but... scratch Scratch flask with glass rod no_crystals->scratch Try this re_dissolve Re-dissolve and add more 'good' solvent fine_powder->re_dissolve Try this slow_cool Cool slowly reheat_dilute->slow_cool Then seed Add a seed crystal scratch->seed If no success concentrate Evaporate some solvent seed->concentrate If still no success controlled_cool Use controlled cooling re_dissolve->controlled_cool Then

Caption: Troubleshooting decision tree for recrystallization issues.

References

Common side reactions in the synthesis of (S)-1-Boc-pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-1-Boc-pyrrolidine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale method for synthesizing this compound?

A1: The most frequently employed method is the saponification (basic hydrolysis) of the corresponding methyl ester, methyl (S)-1-Boc-pyrrolidine-3-carboxylate, using a base such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a mixture of water and an organic solvent like methanol or tetrahydrofuran (THF).[1][2]

Q2: What are the primary concerns regarding the stereochemical integrity of the product during synthesis?

A2: The main concern is the potential for epimerization at the C3 chiral center of the pyrrolidine ring. This can occur under the basic conditions of the saponification reaction, leading to the formation of the (R)-enantiomer and thus reducing the enantiomeric purity of the final product.[3][4][5]

Q3: Are there alternative synthetic routes to this compound?

A3: Yes, several alternative strategies exist, including organocatalytic asymmetric Michael additions, asymmetric catalytic hydrogenation, and synthesis from chiral pool starting materials like (2S,4R)-4-hydroxyproline.[6][7][8] These methods can offer advantages in terms of stereocontrol or scalability but may involve more steps or specialized catalysts.

Q4: What are some common impurities that might be observed in the final product?

A4: Besides the potential (R)-enantiomer, impurities can include unreacted starting material (the methyl ester), and potentially byproducts from the synthesis of the starting materials themselves, such as pyroglutamic acid if glutamic acid was a precursor.[9][10][11][12][13][14]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via the saponification of its methyl ester.

Issue 1: Low Yield of the Final Product

Symptoms:

  • The isolated mass of this compound is significantly lower than the theoretical yield.

  • TLC or LCMS analysis of the crude product shows a significant amount of unreacted starting material.

Possible Causes and Solutions:

CauseRecommended Action
Incomplete Hydrolysis - Increase Reaction Time: Monitor the reaction by TLC or LCMS until the starting material is consumed. Saponification can sometimes be sluggish. - Increase Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can accelerate the hydrolysis. However, be cautious as higher temperatures can also increase the rate of epimerization. - Increase Base Equivalents: While a slight excess of base (e.g., 1.5-2 equivalents) is typical, ensure that enough base is present to drive the reaction to completion. One source suggests that for some challenging hydrolyses, up to 7 equivalents of base might be required, though this increases the risk of side reactions.[15]
Product Loss During Workup - Acidification: Ensure the aqueous layer is acidified to the correct pH (typically pH 3-4) to fully protonate the carboxylate and facilitate extraction into an organic solvent.[1] - Extraction: this compound has some water solubility. Use a suitable organic solvent for extraction (e.g., dichloromethane, ethyl acetate) and perform multiple extractions (3-4 times) to maximize recovery.
Issue 2: Poor Enantiomeric Purity (Presence of the (R)-enantiomer)

Symptoms:

  • Chiral HPLC analysis of the final product shows a significant peak corresponding to the (R)-enantiomer.

  • The measured optical rotation of the product is lower than the literature value.

Possible Causes and Solutions:

CauseRecommended Action
Epimerization under Basic Conditions - Lower Reaction Temperature: Perform the saponification at a lower temperature (e.g., 0 °C to room temperature). While this may slow down the reaction, it will significantly reduce the rate of epimerization.[3] - Limit Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the exposure of the product to basic conditions. - Choice of Base: Lithium hydroxide (LiOH) is often preferred for the hydrolysis of N-Boc protected amino acid esters as it can sometimes lead to less epimerization compared to NaOH or KOH.[2]
Racemic Starting Material - Verify Purity of Starting Material: Ensure that the starting methyl (S)-1-Boc-pyrrolidine-3-carboxylate has high enantiomeric purity before starting the saponification.

Data Presentation

The following table summarizes typical quantitative data for different synthetic routes to chiral pyrrolidine-3-carboxylic acid derivatives.

ParameterSaponification of Methyl EsterOrganocatalytic Michael AdditionAsymmetric Catalytic Hydrogenation
Overall Yield ~83%[14]~70-85%Up to >95%
Enantiomeric Excess (ee) Can be >99% with careful control of conditionsHigh (typically >97%)[6]Excellent (>99%)[8]
Number of Steps 1 (from the ester)21-2
Key Reagents/Catalysts NaOH or LiOHChiral amine organocatalystChiral Rhodium or Ruthenium complexes

Experimental Protocols

Key Experiment: Saponification of Methyl (S)-1-Boc-pyrrolidine-3-carboxylate

This protocol is a generalized procedure based on literature methods.[1] Optimization may be required.

  • Dissolution: Dissolve methyl (S)-1-Boc-pyrrolidine-3-carboxylate (1.0 eq.) in a mixture of methanol and water (e.g., a 2:1 v/v ratio).

  • Addition of Base: Cool the solution to 0 °C in an ice bath. Add a solution of sodium hydroxide (1.5-2.0 eq.) in water dropwise, maintaining the temperature at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LCMS. The reaction is typically complete within 2-4 hours.

  • Workup:

    • Once the starting material is consumed, remove the methanol under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and carefully adjust the pH to 3-4 with a suitable acid (e.g., 1M HCl or 2M acetic acid).

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Visualizations

Main Synthetic Pathway and Potential Epimerization

G cluster_main Main Synthetic Pathway cluster_side Side Reaction: Epimerization Start Methyl (S)-1-Boc- pyrrolidine-3-carboxylate Product (S)-1-Boc-pyrrolidine- 3-carboxylic acid Start->Product 1. NaOH or LiOH, H₂O/MeOH 2. H⁺ workup Enolate Planar Enolate Intermediate Product->Enolate OH⁻ (base) Epimer (R)-1-Boc-pyrrolidine- 3-carboxylic acid Enolate->Epimer H₂O (protonation)

Caption: Synthetic pathway for this compound and the epimerization side reaction.

Workflow for Troubleshooting Low Yield

G Start Low Yield Observed Check_Completion Check Reaction Completion (TLC/LCMS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete Starting material remains Complete Reaction Complete Check_Completion->Complete No starting material Increase_Time Increase Reaction Time Incomplete->Increase_Time Increase_Temp Increase Temperature (with caution) Incomplete->Increase_Temp Increase_Base Increase Base Equivalents Incomplete->Increase_Base Check_Workup Review Workup Procedure Complete->Check_Workup Check_pH Verify Acidification pH Check_Workup->Check_pH Check_Extraction Optimize Extraction (solvent, number of extractions) Check_Workup->Check_Extraction

Caption: Troubleshooting workflow for addressing low reaction yields.

References

Technical Support Center: Optimization of Coupling Reactions for (S)-1-Boc-pyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of coupling reactions involving (S)-1-Boc-pyrrolidine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful amide bond formation.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges encountered when coupling this compound?

A1: this compound can present challenges due to its secondary amine nature within the pyrrolidine ring, which can influence its reactivity and introduce steric hindrance.[1] Common issues include low coupling efficiency, incomplete reactions, and potential side reactions like racemization.[1][2]

Q2: Which coupling reagents are recommended for this amino acid?

A2: A variety of coupling reagents can be used. For standard couplings, carbodiimides like DIC in the presence of an additive like HOBt are common.[3][4] For more challenging couplings or to improve yields, onium salt-based reagents such as HBTU, HATU, or PyBOP are highly effective.[2][3] HATU is often preferred as it reacts faster with less epimerization.[3]

Q3: What is the role of an additive like HOBt or HOAt?

A3: Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are crucial for suppressing racemization, a common side reaction during amide bond formation.[2][5] They react with the activated carboxylic acid to form an active ester intermediate, which then couples with the amine with minimal loss of stereochemical integrity. HOAt is often considered superior to HOBt in preventing racemization.[2]

Q4: Which base should I choose for the coupling reaction?

A4: The choice of base is critical. N,N-Diisopropylethylamine (DIPEA) is a commonly used non-nucleophilic base.[6] However, for reactions prone to racemization, weaker bases such as N-methylmorpholine (NMM) or collidine are recommended.[2][6]

Q5: Can I perform the coupling reaction at elevated temperatures to increase the rate?

A5: While increasing the temperature can sometimes overcome activation energy barriers for sterically hindered couplings, it also increases the risk of racemization.[2][7] It is generally recommended to perform couplings at room temperature and to extend the reaction time if necessary.[7][8] If heating is required, it should be carefully optimized to the shortest time needed for a good yield.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the coupling of this compound.

Problem Potential Cause Recommended Solution Citation
Low or No Product Formation Incomplete activation of the carboxylic acid.- Ensure coupling reagents are fresh and stored correctly. - Switch to a more potent coupling reagent like HATU or COMU.[2][8]
Steric hindrance from the pyrrolidine ring.- Increase the reaction time (e.g., 2-24 hours). - Consider a "double coupling" step where the coupling procedure is repeated with fresh reagents after the initial reaction time.[2][7][8]
Low reactivity of the amine component.- Ensure the amine is not a salt or has been properly neutralized. - Increase the equivalents of the amine and coupling reagents (e.g., 1.5-3 equivalents).[8][9]
Presence of moisture.- Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Presence of Side Products (e.g., Racemization) Over-activation of the carboxylic acid.- Reduce the pre-activation time before adding the amine.[2]
Use of a strong base.- Switch from DIPEA to a weaker base like NMM or collidine.[2][6]
Inappropriate coupling reagent/additive combination.- Use an additive known to suppress racemization effectively, such as HOAt or Oxyma Pure.[2]
Prolonged reaction at elevated temperatures.- Optimize the reaction to run at the lowest effective temperature for the shortest time necessary.[2]
Incomplete Reaction (Positive Ninhydrin Test in SPPS) Insufficient coupling time or reagent stoichiometry.- Extend the coupling time. - Perform a second coupling with fresh reagents. - Increase the excess of the Boc-amino acid and coupling reagents.[8]
Aggregation of the peptide chain on solid support.- Change the solvent to a more disruptive one, like NMP or a DMF/DCM mixture.[2]

Experimental Protocols

Protocol 1: Standard Coupling using DIC/HOBt
  • Preparation: In a reaction vessel, dissolve this compound (1.2 equivalents) and HOBt (1.2 equivalents) in an anhydrous solvent such as DMF or DCM.

  • Activation: Add DIC (1.2 equivalents) to the solution and stir for 10-15 minutes at 0°C to pre-activate the carboxylic acid.

  • Coupling: Add the amine component (1 equivalent) to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature for 2-6 hours. Monitor the reaction progress using TLC or LC-MS.[3]

  • Work-up: Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct if DCC was used (DIC's byproduct is soluble). Quench the reaction with a mild acid wash (e.g., dilute HCl) followed by a mild base wash (e.g., saturated NaHCO₃ solution). Extract the product with an organic solvent, dry over anhydrous sulfate, and concentrate under reduced pressure.

Protocol 2: High-Efficiency Coupling using HATU
  • Preparation: In a separate vessel, dissolve this compound (1.5 equivalents) and HATU (1.5 equivalents) in anhydrous DMF.

  • Activation & Coupling: Add a non-nucleophilic base such as DIPEA or NMM (3 equivalents) to the mixture. Immediately add this activated solution to the amine component (1 equivalent) dissolved in DMF.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. For more hindered couplings, the reaction time may need to be extended.[8] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Visual Guides

Experimental Workflow for Amide Coupling

G cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling Reaction cluster_workup Work-up & Purification prep_acid Dissolve this compound and Additive (e.g., HOBt) add_reagent Add Coupling Reagent (e.g., DIC or HATU/Base) prep_acid->add_reagent prep_amine Prepare Amine Component combine Combine Activated Acid with Amine prep_amine->combine add_reagent->combine react Stir at Room Temperature (Monitor Progress) combine->react quench Quench Reaction react->quench extract Aqueous Wash & Extraction quench->extract purify Purify Crude Product extract->purify finish Pure Amide Product purify->finish

Caption: General experimental workflow for the coupling of this compound.

Troubleshooting Decision Tree for Low Coupling Yield

G cluster_strategy1 Strategy 1 cluster_strategy2 Strategy 2 cluster_strategy3 Strategy 3 cluster_strategy4 Strategy 4 start Low Coupling Yield Detected double_coupling Perform Double Coupling start->double_coupling increase_time Increase Reaction Time (up to 24h) double_coupling->increase_time If unsuccessful success Successful Coupling double_coupling->success On success change_reagent Switch to a More Potent Coupling Reagent (e.g., HATU, COMU) increase_time->change_reagent If unsuccessful increase_time->success On success change_solvent Change Solvent (e.g., NMP) change_reagent->change_solvent If unsuccessful change_reagent->success On success change_solvent->success On success

Caption: A decision tree for troubleshooting low yield in coupling reactions.

References

Challenges in maintaining enantiomeric purity of (S)-1-Boc-pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges associated with maintaining the enantiomeric purity of (S)-1-Boc-pyrrolidine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is enantiomeric purity and why is it critical for this compound?

A1: Enantiomeric purity, often expressed as enantiomeric excess (e.e.), is a measure of the prevalence of one enantiomer over the other in a chiral sample. For this compound, which is a key chiral building block in the synthesis of many pharmaceuticals, maintaining high enantiomeric purity is crucial. The biological activity of the final drug product often depends on a specific enantiomer, while the other may be inactive or even cause undesirable side effects.

Q2: What are the primary factors that can lead to the loss of enantiomeric purity (racemization) of this compound?

A2: The primary cause of racemization for chiral carboxylic acids, including this compound, is the deprotonation of the alpha-carbon (the carbon atom adjacent to the carboxylic acid group), which leads to the formation of a planar enolate intermediate. Reprotonation can then occur from either face, resulting in a mixture of both enantiomers. Factors that promote this include:

  • Basic Conditions: Strong bases can readily abstract the alpha-proton.

  • Elevated Temperatures: Increased thermal energy can overcome the energy barrier for racemization.

  • Certain Solvents: Polar aprotic solvents can stabilize the enolate intermediate, facilitating racemization.

  • Activation of the Carboxylic Acid: During reactions such as amide bond formation, activation of the carboxylic acid group increases the acidity of the alpha-proton, making it more susceptible to abstraction by a base. This can lead to the formation of a planar oxazolone intermediate, a common pathway for racemization in peptide synthesis.

Q3: How can I minimize the risk of racemization during a reaction involving this compound?

A3: To minimize racemization, consider the following:

  • Choice of Reagents: Use mild coupling reagents known to suppress racemization, such as HATU, HBTU, or EDC in combination with additives like HOBt or Oxyma.

  • Base Selection: Employ sterically hindered, non-nucleophilic bases like diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of stronger, less hindered bases.

  • Temperature Control: Perform reactions at low temperatures (e.g., 0 °C to room temperature) whenever possible.

  • Solvent Choice: Use non-polar or less polar solvents when the reaction chemistry allows.

  • Minimize Reaction Time: Monitor the reaction progress and work it up promptly upon completion to avoid prolonged exposure to conditions that may promote racemization.

Q4: What are the recommended storage conditions for this compound to maintain its enantiomeric purity?

A4: To ensure the long-term stability and enantiomeric purity of this compound, it is recommended to store the compound in a cool, dry place. Specifically, storage at 2-8°C is advised. It should be kept in a tightly sealed container to protect it from moisture and atmospheric contaminants.

Q5: What analytical techniques are suitable for determining the enantiomeric purity of this compound?

A5: The most common and reliable method for determining the enantiomeric excess of this compound is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). Gas Chromatography (GC) on a chiral column can also be used, sometimes requiring derivatization of the carboxylic acid.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Table 1: Troubleshooting Loss of Enantiomeric Purity
Symptom Potential Cause Suggested Solution
Loss of e.e. after a coupling reaction Harsh coupling conditions: Use of strong activating agents or high temperatures.Employ milder coupling reagents like HATU or HCTU. Perform the reaction at a lower temperature (e.g., 0 °C).
Inappropriate base: Use of a strong, non-hindered base.Switch to a sterically hindered base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine.
Prolonged reaction time: Extended exposure to basic or high-temperature conditions.Monitor the reaction closely by TLC or LC-MS and work it up as soon as it is complete.
Solvent effects: Use of a polar aprotic solvent that stabilizes the enolate intermediate.If possible, use a less polar solvent like dichloromethane (DCM) instead of dimethylformamide (DMF).
Decreased e.e. upon storage Improper storage conditions: Exposure to high temperatures, humidity, or basic contaminants.Store the compound at 2-8°C in a tightly sealed container in a dry environment.
Inconsistent e.e. results between batches Variability in work-up or purification: Differences in pH during extraction or exposure to heat during solvent removal.Standardize the work-up and purification protocols. Use mild acidic or basic conditions for extractions and remove solvents under reduced pressure at low temperatures.
Racemization during Boc-deprotection Strongly acidic conditions and high temperatures: Although the Boc group is acid-labile, harsh deprotection conditions can sometimes lead to racemization.Use milder deprotection reagents like trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature and for the minimum time necessary.

Experimental Protocols

Protocol: Determination of Enantiomeric Excess by Chiral HPLC

This protocol outlines a general method for the analytical separation of (S)- and (R)-1-Boc-pyrrolidine-3-carboxylic acid enantiomers. Method optimization may be required for your specific HPLC system.

Instrumentation:

  • HPLC system with a UV detector

Chiral Stationary Phase (CSP):

  • A polysaccharide-based chiral column is often effective. Examples include columns with cellulose or amylose derivatives, such as CHIRALPAK® IC or CHIRALCEL® OD-H.

Mobile Phase:

  • A mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used.

  • A small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or acetic acid) is often added to improve peak shape and resolution for carboxylic acids.

  • A typical starting mobile phase composition could be 90:10 (v/v) n-Hexane:Isopropanol with 0.1% TFA.

Method Parameters:

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 25 °C (can be varied to optimize separation)

  • Detection Wavelength: 210-220 nm

  • Injection Volume: 5 - 20 µL

Sample Preparation:

  • Prepare a stock solution of the this compound sample in the mobile phase or a compatible solvent (e.g., isopropanol) at a concentration of approximately 1 mg/mL.

  • If necessary, prepare a solution of the racemic compound to confirm the retention times of both enantiomers.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Procedure:

  • Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.

  • Inject the racemic standard to determine the retention times of the (S) and (R) enantiomers and to calculate the resolution.

  • Inject the sample solution.

  • Integrate the peak areas for both enantiomers.

Calculation of Enantiomeric Excess (e.e.): e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizations

Diagram 1: Troubleshooting Workflow for Loss of Enantiomeric Purity

G Troubleshooting Workflow for Loss of Enantiomeric Purity start Loss of Enantiomeric Purity Observed check_reaction Review Reaction Conditions start->check_reaction check_storage Review Storage & Handling start->check_storage check_analysis Verify Analytical Method start->check_analysis reagents Coupling Reagents & Base check_reaction->reagents temp_time Temperature & Time check_reaction->temp_time solvent Solvent Choice check_reaction->solvent storage_conditions Temperature & Atmosphere check_storage->storage_conditions method_validation Racemic Standard & Resolution check_analysis->method_validation optimize_reagents Use Milder Reagents (e.g., HATU) Use Hindered Base (e.g., DIPEA) reagents->optimize_reagents optimize_temp_time Lower Temperature (e.g., 0°C) Minimize Reaction Time temp_time->optimize_temp_time optimize_solvent Use Less Polar Solvent (e.g., DCM) solvent->optimize_solvent optimize_storage Store at 2-8°C Keep in Tightly Sealed Container storage_conditions->optimize_storage validate_method Run Racemic Standard Optimize Separation method_validation->validate_method G Key Factors Influencing Racemization racemization Racemization Risk base Base Strength (Stronger = Higher Risk) racemization->base temperature Temperature (Higher = Higher Risk) racemization->temperature time Reaction/Exposure Time (Longer = Higher Risk) racemization->time solvent Solvent Polarity (Polar Aprotic = Higher Risk) racemization->solvent activation Carboxylic Acid Activation (Increases Alpha-Proton Acidity) racemization->activation

Troubleshooting low yields in the synthesis of (S)-1-Boc-pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields or other issues in the synthesis of (S)-1-Boc-pyrrolidine-3-carboxylic acid.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the synthesis, primarily focusing on the common method of Boc protection of (S)-pyrrolidine-3-carboxylic acid.

Question 1: My overall yield for the synthesis of this compound is significantly lower than expected. What are the potential causes and how can I improve it?

Answer: Low yields in this synthesis can often be attributed to several factors, primarily related to the Boc protection step, work-up, and purification. Here are the key areas to investigate:

  • Incomplete Reaction: The Boc protection of the secondary amine on the pyrrolidine ring may not have gone to completion.

  • Side Reactions: The formation of byproducts can consume starting material and complicate purification.

  • Work-up Issues: Product loss during the extraction and washing steps is a common problem, especially given the product's solubility profile.

  • Purification Difficulties: Improper purification techniques can lead to significant loss of the final product.

To address these, it is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed. Maintaining optimal reaction conditions and performing a careful work-up are critical for maximizing yield.

Question 2: I suspect the Boc protection reaction is incomplete. How can I ensure the reaction goes to completion?

Answer: An incomplete Boc protection is a frequent cause of low yields. Consider the following troubleshooting steps:

  • Reagent Stoichiometry: Ensure that at least a slight excess of Di-tert-butyl dicarbonate (Boc)₂O is used. A common molar ratio is 1.05 to 1.2 equivalents of (Boc)₂O relative to the starting amine.

  • Base Selection and Stoichiometry: A suitable base is crucial to deprotonate the carboxylic acid and neutralize the acid formed during the reaction. Sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) are commonly used. Ensure at least 2-3 equivalents of base are used.

  • Reaction Time and Temperature: While the reaction is often run at room temperature, ensure it is stirred for a sufficient duration (typically 12-24 hours). Gentle heating (e.g., to 40-50 °C) can sometimes improve the reaction rate, but should be monitored to avoid side reactions.

  • Solvent System: A biphasic solvent system like THF/water or dioxane/water is often effective.[1] The organic solvent helps to dissolve the (Boc)₂O, while the aqueous phase dissolves the amino acid starting material and the base. Vigorous stirring is essential to ensure good mixing between the phases.

Question 3: I am observing multiple spots on my TLC plate after the reaction, suggesting side product formation. What are these side products and how can I minimize them?

Answer: The primary side product in this reaction is the formation of a mixed anhydride by the reaction of (Boc)₂O with the carboxylate. This can lead to the formation of tert-butyl esters or other undesired products. To minimize side reactions:

  • Control Reaction Temperature: The reaction is typically performed at room temperature.[2] Avoid excessive heating, which can promote side reactions.

  • Order of Reagent Addition: Adding the (Boc)₂O solution slowly to the mixture of the amino acid and base in the solvent can help to control the reaction and minimize the formation of side products.

Question 4: I believe I am losing a significant amount of product during the aqueous work-up. What is the correct procedure to maximize recovery?

Answer: this compound has some solubility in water, which can lead to losses during extraction. Follow these steps for an efficient work-up:

  • Remove Organic Solvent: After the reaction is complete, remove the organic solvent (e.g., THF, dioxane) under reduced pressure.[1]

  • Acidification: Carefully acidify the remaining aqueous solution to a pH of 2-3 with an acid such as citric acid or dilute HCl.[1] This protonates the carboxylate, making the product less water-soluble.

  • Extraction: Extract the acidified aqueous layer multiple times with a suitable organic solvent like ethyl acetate or dichloromethane.[1][2] Performing 3-4 extractions is recommended to ensure complete recovery.

  • Brine Wash: Wash the combined organic extracts with brine. This helps to remove any remaining water and salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[2]

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the synthesis of this compound and related compounds. Actual yields may vary depending on the specific experimental setup and scale.

ParameterValueReference
Starting Material(S)-pyrrolidine-3-carboxylic acidGeneral Knowledge
ReagentDi-tert-butyl dicarbonate ((Boc)₂O)[1]
BaseSodium bicarbonate (NaHCO₃)[1]
SolventTetrahydrofuran (THF) / Water[1]
Reaction TemperatureRoom Temperature[2]
Reaction Time12 - 24 hours[1]
Typical Yield80 - 98%[1][2]

Experimental Protocols

Detailed Protocol for N-Boc Protection of (S)-pyrrolidine-3-carboxylic acid:

  • Dissolve Starting Material: In a round-bottom flask, suspend (S)-pyrrolidine-3-carboxylic acid (1.0 equivalent) in a 1:1 mixture of tetrahydrofuran (THF) and water.

  • Add Base: Add sodium bicarbonate (3.0 equivalents) to the suspension and stir at room temperature for 30 minutes.[1]

  • Add Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.05 equivalents) in THF to the reaction mixture.[1]

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 12 hours.[1] Monitor the progress of the reaction by TLC until the starting material is no longer visible.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the THF.[1]

    • Adjust the pH of the remaining aqueous solution to ~2 by the slow addition of an aqueous citric acid solution.[1]

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).[1]

    • Combine the organic layers and wash with water, followed by brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]

  • Purification (if necessary): The crude product is often of high purity. If necessary, it can be further purified by recrystallization or column chromatography on silica gel.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Starting Material & Base add_boc Add (Boc)2O start->add_boc react Stir at RT for 12-24h add_boc->react monitor Monitor by TLC react->monitor concentrate Remove THF monitor->concentrate acidify Acidify to pH 2-3 concentrate->acidify extract Extract with Ethyl Acetate acidify->extract wash Wash with Brine extract->wash dry Dry & Concentrate wash->dry purify Recrystallization or Chromatography dry->purify product Final Product purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_flowchart cluster_investigation Troubleshooting Path cluster_solutions Potential Solutions start Low Yield Observed check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes sol_incomplete Increase (Boc)2O/Base Increase Reaction Time Optimize Solvent incomplete->sol_incomplete check_workup Review Work-up Procedure complete->check_workup workup_issue Product Loss During Work-up check_workup->workup_issue Issue Found no_workup_issue Work-up Appears Correct check_workup->no_workup_issue No Obvious Issue sol_workup Ensure Proper pH Adjustment Perform Multiple Extractions Use Brine Wash workup_issue->sol_workup check_purification Review Purification Method no_workup_issue->check_purification purification_issue Product Loss During Purification check_purification->purification_issue Issue Found sol_purification Optimize Recrystallization Solvent Choose Appropriate Chromatography Conditions purification_issue->sol_purification

Caption: Troubleshooting flowchart for low yields in the synthesis.

References

Technical Support Center: Analytical Methods for Monitoring Reactions with (S)-1-Boc-pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analytical monitoring of reactions involving (S)-1-Boc-pyrrolidine-3-carboxylic acid. It is designed for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of reactions with this compound using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem Potential Cause Solution
Poor Peak Shape (Tailing or Fronting) Column overloadDecrease the injection volume or dilute the sample.
Sample solvent incompatible with mobile phaseWhenever possible, dissolve the sample in the initial mobile phase.
Column contamination or voidReverse and flush the column. If the problem persists, the column may need replacement.
Split Peaks Contamination on the guard or analytical column inletRemove and clean or replace the guard column. If the analytical column is obstructed, reverse and flush it.
Sample solvent incompatibilityEnsure the sample solvent is compatible with the mobile phase; ideally, use the mobile phase as the solvent.
Retention Time Drift Poor column equilibrationIncrease the column equilibration time before injection.[1]
Inconsistent mobile phase compositionPrepare fresh mobile phase and ensure proper mixing if using a gradient.[1][2]
Temperature fluctuationsUse a column oven to maintain a constant temperature.[1]
Changes in flow rateCheck the pump for leaks or air bubbles and ensure the flow rate is stable.[1][3]
Baseline Noise or Drift Air bubbles in the systemDegas the mobile phase and purge the pump and detector.[1]
Contaminated detector cellFlush the detector cell with a strong, appropriate solvent.
Leaks in the systemCheck all fittings for leaks and tighten them gently.[1][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting
Problem Potential Cause Solution
Broad Peaks Poor shimmingRe-shim the spectrometer to improve magnetic field homogeneity.[4]
Sample is not homogenous or is too concentratedEnsure the sample is fully dissolved. If necessary, dilute the sample.[4]
Presence of paramagnetic impuritiesRemove any paramagnetic species from the sample if possible.
Poor Signal-to-Noise Ratio Insufficient sample concentrationIncrease the sample concentration if possible, or increase the number of scans.
Incorrect receiver gainOptimize the receiver gain to avoid signal clipping while maximizing detection.
Overlapping Peaks Insufficient magnetic field strengthUse a higher-field NMR spectrometer if available.
Inappropriate solventTry a different deuterated solvent (e.g., benzene-d6 instead of CDCl3) as it can alter chemical shifts.[4]
Solvent Peak Obscuring Signals Residual protonated solventUse a solvent with a higher degree of deuteration. For chloroform, the residual peak can sometimes obscure the aromatic region; switching to acetone-d6 can help.[4]
Water peak (H2O/HOD)Use dry NMR solvents and glassware. A D2O shake can be performed to confirm and remove exchangeable protons like -OH or -NH.[4]
Inaccurate Integrations Overlapping peaksDeconvolute overlapping signals using appropriate software if separation is not possible.
Phasing errorsCarefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
Insufficient relaxation delayIncrease the relaxation delay (d1) to ensure full relaxation of all nuclei, especially for quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is best for real-time monitoring of my reaction involving this compound?

A1: For real-time monitoring, in-situ Fourier-Transform Infrared Spectroscopy (FTIR) or Nuclear Magnetic Resonance (NMR) spectroscopy are excellent choices.[5][6] NMR provides detailed structural information on reactants, intermediates, and products simultaneously, allowing for the tracking of their concentrations over time to determine reaction kinetics.[6] Online flow NMR can mimic the reaction conditions more accurately than sampling in an NMR tube.[7]

Q2: How can I monitor the consumption of the carboxylic acid functional group specifically?

A2: You can monitor the carboxylic acid group through several methods:

  • NMR Spectroscopy: The acidic proton of the carboxylic acid has a characteristic chemical shift (typically 10-13 ppm) that will disappear as the reaction proceeds. You can also monitor the shift of adjacent protons.

  • LC-MS: Carboxylic acids can be challenging to retain in reversed-phase LC. Derivatization with an agent like 3-nitrophenylhydrazine (3-NPH) can improve retention and detection sensitivity.[8] You can monitor the disappearance of the mass corresponding to the starting material.

  • FTIR Spectroscopy: The C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹) and the broad O-H stretch (around 2500-3300 cm⁻¹) can be monitored. The disappearance of these bands indicates the consumption of the starting material.

Q3: My reaction produces diastereomers. How can I separate and quantify them?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the preferred method for separating and quantifying enantiomers or diastereomers. You will need a suitable chiral stationary phase (CSP) column. The separation can be optimized by adjusting the mobile phase composition (e.g., the ratio of hexane to isopropanol) and the flow rate.

Q4: I am having trouble with the solubility of my compound in common NMR solvents. What should I do?

A4: If your compound is not soluble in standard solvents like deuterochloroform (CDCl₃), you can try other deuterated solvents such as acetone-d6, methanol-d4, or dimethyl sulfoxide-d6 (DMSO-d6).[4] Be aware that DMSO can be difficult to remove from the sample after analysis.[4]

Experimental Protocols

Protocol 1: HPLC Method for Reaction Monitoring

This protocol outlines a general method for monitoring the conversion of this compound to a less polar product.

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture.

    • Quench the reaction by diluting the aliquot in a suitable solvent (e.g., acetonitrile) to a final concentration of approximately 0.1-1.0 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

Parameter Value
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B over 1 minute, and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm (for the Boc-group) or Mass Spectrometry (MS)
Injection Volume 5-10 µL
  • Data Analysis:

    • Identify the peaks corresponding to the starting material and the product based on their retention times (determined by running standards).

    • Calculate the percent conversion by integrating the peak areas: % Conversion = [Area(Product) / (Area(Starting Material) + Area(Product))] * 100

Protocol 2: ¹H NMR Method for Reaction Monitoring

This protocol describes how to monitor the reaction progress using ¹H NMR.

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

    • Remove the reaction solvent under reduced pressure or by a stream of nitrogen if it is not deuterated.

    • Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d6) and transfer to an NMR tube.

  • NMR Acquisition Parameters:

Parameter Value
Spectrometer 400 MHz or higher
Solvent CDCl₃ or DMSO-d6
Pulse Program Standard 1D proton (zg30)
Number of Scans 8-16 (adjust for S/N)
Relaxation Delay (d1) 1-5 seconds (use a longer delay for quantitative results)
Acquisition Time 2-4 seconds
  • Data Analysis:

    • Identify a well-resolved signal for both the starting material and the product that does not overlap with other signals.

    • Integrate these characteristic peaks.

    • Determine the relative molar ratio of the product to the starting material to calculate the reaction conversion.

Visualizations

Experimental_Workflow_HPLC cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Aliquot Reaction Mixture B Quench & Dilute A->B C Filter Sample (0.22 µm) B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV or MS Detection E->F G Integrate Peak Areas F->G H Calculate % Conversion G->H

Caption: Workflow for monitoring reaction progress using HPLC.

Experimental_Workflow_NMR cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing A Aliquot Reaction Mixture B Remove Reaction Solvent A->B C Dissolve in Deuterated Solvent B->C D Transfer to NMR Tube C->D E Acquire ¹H Spectrum D->E F Process Spectrum (Phase, Baseline) E->F G Integrate Characteristic Peaks F->G H Determine Molar Ratio / Conversion G->H

Caption: Workflow for monitoring reaction progress using NMR.

References

Strategies to avoid racemization during functionalization of (S)-1-Boc-pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate racemization during the functionalization of (S)-1-Boc-pyrrolidine-3-carboxylic acid.

Troubleshooting Guide

Issue: Significant Racemization Detected in the Product

When functionalizing the carboxylic acid of this compound, the primary cause of racemization is the formation of a 5(4H)-oxazolone intermediate.[1] Activation of the carboxyl group makes the alpha-proton acidic and susceptible to abstraction by a base, leading to a loss of stereochemical integrity.[1][2]

Troubleshooting Steps:

  • Review Your Coupling Reagent and Additives: The choice of coupling reagent is critical. Some reagents are more prone to causing racemization than others.

    • Recommendation: Utilize urethane-protected amino acids (like Boc) in conjunction with coupling reagents known to minimize racemization. For sensitive substrates, consider switching to HATU or COMU.[2] The addition of auxiliaries like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is generally recommended to suppress racemization, particularly when using carbodiimides like DCC or EDC.[3][4][5] However, be aware that under certain conditions with proline derivatives, HOBt has been observed to increase racemization.[6]

  • Evaluate the Base Used: The strength and steric hindrance of the base play a significant role.

    • Recommendation: Employ a sterically hindered, weaker base. N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are preferable to triethylamine (TEA).[4] For reactions with a high risk of racemization, consider using sym-collidine.[7]

  • Control the Reaction Temperature: Higher temperatures accelerate the rate of racemization.

    • Recommendation: Perform the coupling reaction at a reduced temperature.[2] It is advisable to start the reaction at 0 °C and allow it to slowly warm to room temperature while monitoring its progress.[2]

  • Minimize Pre-activation Time: Prolonged activation of the carboxylic acid before the addition of the nucleophile increases the likelihood of oxazolone formation.

    • Recommendation: Keep the pre-activation time to a minimum (1-5 minutes is often sufficient).[2] Alternatively, add the coupling reagent to the mixture of the acid, amine, and additive, with the base being the last component added to initiate the reaction.[2]

  • Consider Biocatalysis for Amidation: For the synthesis of amides, enzymatic approaches can offer a completely racemization-free alternative.

    • Recommendation: Explore the use of enzymes like an immobilized CalB variant for the amidation of proline derivatives. This method avoids chemical activation and has been shown to yield products with excellent optical purity (>99% ee).[8]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for Boc-protected amino acids during coupling?

A1: The most common mechanism for racemization of N-alkoxycarbonyl-protected amino acids, such as Boc-amino acids, is through the formation of a 5(4H)-oxazolone intermediate.[1] This occurs when the carboxylic acid is activated by a coupling reagent. The activated intermediate can cyclize to form the oxazolone. The α-proton of the oxazolone is acidic and can be abstracted by a base, leading to a loss of chirality. The subsequent nucleophilic attack on the achiral oxazolone intermediate can result in a mixture of L- and D-isomers.[1]

Q2: Are all coupling reagents equally likely to cause racemization?

A2: No, the choice of coupling reagent significantly impacts the degree of racemization. Onium-based reagents (e.g., HBTU, HATU) are generally considered to be "safer" than carbodiimides (e.g., DCC, EDC) when used alone. However, the addition of racemization-suppressing additives like HOBt, HOAt, or Oxyma to carbodiimide reactions can greatly reduce the risk.[4][7] Phosphonium-based reagents like PyBOP have also been developed to be effective while minimizing side reactions.[7]

Q3: How does the choice of base affect racemization?

A3: The basicity and steric hindrance of the organic base used are critical factors.[4] Stronger and less sterically hindered bases, like triethylamine, are more likely to abstract the α-proton, leading to a higher rate of racemization.[4] Weaker or more sterically hindered bases, such as N,N-diisopropylethylamine (DIPEA), N-methylmorpholine (NMM), and 2,4,6-collidine (TMP), are preferred as they are less likely to cause epimerization.[4]

Q4: Can the solvent choice influence the extent of racemization?

A4: Yes, the solvent can play a role. While detailed studies on this compound are specific, general trends in peptide chemistry suggest that the polarity and nature of the solvent can influence the reaction intermediates and the rate of racemization. For instance, some studies have shown that two-phase systems, such as dichloromethane/water, can be effective in suppressing racemization with certain coupling reagents and additives.[5]

Q5: Are there alternative, racemization-free methods for the functionalization of this molecule?

A5: Yes, particularly for amide bond formation. Biocatalytic methods using enzymes have been shown to be highly effective and completely avoid racemization.[8] For example, the amidation of L-proline has been achieved with excellent optical purity using an immobilized enzyme in an organic solvent.[8] This approach eliminates the need for chemical activating agents, which are the primary cause of racemization.

Data Presentation

Table 1: Relative Risk of Racemization with Common Coupling Reagents and Additives

Coupling Reagent/SystemAdditiveRelative Risk of RacemizationNotes
Carbodiimides (DCC, EDC)NoneHighActivation can readily lead to oxazolone formation.
Carbodiimides (DCC, EDC)HOBt, HOAt, OxymaLow to MediumAdditives intercept the activated intermediate to form less reactive esters, suppressing racemization.[3][4][5] HOAt is often superior to HOBt.[5]
Onium Salts (HBTU, HATU)InternalLowGenerally considered safer options. HATU is particularly effective for hindered couplings.[9]
Phosphonium Salts (PyBOP)InternalLowA non-toxic alternative to BOP with good coupling efficiency.[7]
Phosphonium Salts (PyBrOP)InternalMedium to HighHighly reactive, which can lead to oxazolone formation and increased racemization with prolonged reaction times.[7]

Table 2: Influence of Base on Racemization

BaseChemical NamepKa (approx.)Steric HindranceTendency for Racemization
TEATriethylamine10.7LowHigh
DIPEA (Hünig's base)N,N-Diisopropylethylamine10.1HighLow to Medium
NMMN-Methylmorpholine7.4MediumLow
sym-Collidine2,4,6-Trimethylpyridine7.4HighVery Low

Experimental Protocols

General Protocol for Low-Racemization Amide Coupling:

  • Dissolution: Dissolve this compound (1.0 eq.) and the desired amine (1.0-1.2 eq.) in a suitable aprotic solvent (e.g., DMF or CH₂Cl₂).

  • Additive Addition: Add a racemization-suppressing additive such as HOAt (1.0 eq.) or Oxyma (1.0 eq.) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.[2]

  • Coupling Reagent Addition: Add the coupling reagent (e.g., EDC·HCl, 1.1 eq.) to the cooled mixture.

  • Base Addition: Add a sterically hindered base (e.g., DIPEA, 2.0 eq.) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 2-16 hours.[2] Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, perform a standard aqueous work-up to remove water-soluble byproducts. Purify the crude product by flash column chromatography.

  • Chiral Analysis: Analyze the enantiomeric purity of the final product using chiral HPLC to quantify any potential racemization.

Visualizations

RacemizationMechanism cluster_activation Carboxylic Acid Activation cluster_racemization Racemization Pathway cluster_coupling Peptide Bond Formation Boc_AA This compound Activated_Ester Activated Intermediate (e.g., O-acylisourea) Boc_AA->Activated_Ester Coupling Reagent Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) Activated_Ester->Oxazolone Cyclization Desired_Product Desired (S)-Product Activated_Ester->Desired_Product + Amine (Desired Pathway) Enolate Enolate (Achiral) Oxazolone->Enolate + Base - H⁺ Enolate->Desired_Product + Amine Racemized_Product Racemized (R)-Product Enolate->Racemized_Product + Amine Amine Amine Nucleophile ExperimentalWorkflow Start Start: this compound + Amine Dissolve 1. Dissolve in Aprotic Solvent (e.g., DMF, CH₂Cl₂) Start->Dissolve Add_Additive 2. Add Racemization Suppressor (e.g., HOAt, Oxyma) Dissolve->Add_Additive Cool 3. Cool to 0 °C Add_Additive->Cool Add_Reagent 4. Add Coupling Reagent (e.g., EDC) Cool->Add_Reagent Add_Base 5. Add Hindered Base (dropwise) (e.g., DIPEA) Add_Reagent->Add_Base React 6. Stir at 0 °C, then warm to RT Add_Base->React Monitor 7. Monitor by TLC / LC-MS React->Monitor Workup 8. Aqueous Work-up Monitor->Workup Purify 9. Column Chromatography Workup->Purify Analyze 10. Chiral HPLC Analysis Purify->Analyze End End: Purified, Enantiopure Product Analyze->End

References

Storage and handling guidelines for (S)-1-Boc-pyrrolidine-3-carboxylic acid to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidelines for the storage, handling, and troubleshooting of (S)-1-Boc-pyrrolidine-3-carboxylic acid to ensure its integrity and prevent degradation during experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To maintain the stability and purity of this compound, it is recommended to store it under refrigerated conditions.[1] For long-term storage, a lower temperature is advised. The compound is typically a powder and should be kept in a tightly sealed container.[1]

Q2: Is this compound sensitive to moisture or air?

Q3: What are the potential degradation pathways for this compound?

A3: The primary potential degradation pathway is the hydrolysis of the Boc protecting group, which would yield (S)-pyrrolidine-3-carboxylic acid. This can be catalyzed by acidic conditions. While the compound is generally stable, prolonged exposure to harsh conditions should be avoided.

Q4: What personal protective equipment (PPE) should be used when handling this compound?

A4: It is crucial to wear appropriate personal protective equipment to ensure safety. This includes chemical-resistant gloves, a lab coat or protective clothing, and eye and face protection.[2][3][4] Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of the powder.[4][5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results Degradation of the starting material due to improper storage or handling.Verify the purity of the this compound using a suitable analytical method such as NMR or LC-MS. Ensure the compound has been stored at the recommended temperature and protected from moisture.
Poor solubility The compound is a solid powder.[1]This compound is soluble in DMSO and slightly soluble in water.[6][7] For reactions, ensure the appropriate solvent is used and that the compound is fully dissolved before proceeding. Gentle warming or sonication may aid dissolution in some solvents.
Unexpected side products in reaction Presence of impurities in the starting material, such as the deprotected pyrrolidine-3-carboxylic acid.Confirm the purity of the starting material before use. If impurities are detected, purification by recrystallization or chromatography may be necessary.
Difficulty in handling the powder The compound is a fine powder which can be static and difficult to weigh accurately.Handle the powder in a controlled environment to minimize static. Use appropriate weighing techniques, such as an anti-static weighing dish or an analytical balance with a draft shield.

Storage and Stability Data

Parameter Recommendation Reference
Storage Temperature 2-8°C (short-term)[1]
-20°C (long-term, up to 3 years)[6]
Physical Form Powder/Solid[1]
Container Tightly sealed container
Atmosphere Store under a dry, inert atmosphere (recommended)
Light Sensitivity No specific data, but protection from light is good practice for all chemicals.

Experimental Protocols

Protocol 1: Assessment of Purity by ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrument Setup: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Integrate the peaks corresponding to the Boc group protons (a singlet around 1.4 ppm) and the pyrrolidine ring protons. The presence of a significant peak corresponding to the deprotected amine would indicate degradation. Compare the obtained spectrum with a reference spectrum if available.

Protocol 2: Monitoring Degradation by LC-MS

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • LC Method:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.5 mL/min.

    • Detection: UV at 210 nm.

  • MS Method:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

    • Mass Range: Scan for the expected mass of the parent compound (m/z 216.12 for [M+H]⁺) and the potential deprotected product (m/z 116.07 for [M+H]⁺).

  • Data Analysis: The appearance or increase of a peak corresponding to the deprotected product over time indicates degradation.

Workflow and Logic Diagrams

cluster_storage Storage cluster_handling Handling cluster_quality_control Quality Control cluster_outcome Experimental Outcome storage_conditions Store at 2-8°C (Short-term) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) storage_conditions->ppe Proceed to Handling long_term_storage Store at -20°C (Long-term) long_term_storage->ppe container Tightly Sealed Container container->ppe atmosphere Inert Atmosphere (e.g., Argon) atmosphere->ppe ventilation Use in Well-Ventilated Area (Fume Hood) ppe->ventilation weighing Accurate Weighing ventilation->weighing dissolution Proper Dissolution in Appropriate Solvent weighing->dissolution purity_check Confirm Purity Before Use (e.g., NMR, LC-MS) dissolution->purity_check degradation_monitoring Monitor for Degradation (Presence of Deprotected Product) dissolution->degradation_monitoring stable_compound Stable Compound Minimal Degradation purity_check->stable_compound Purity Confirmed degraded_compound Degraded Compound Compromised Purity purity_check->degraded_compound Impurities Detected degradation_monitoring->stable_compound No Degradation degradation_monitoring->degraded_compound Degradation Detected reliable_results Reliable Experimental Results stable_compound->reliable_results unreliable_results Unreliable Experimental Results degraded_compound->unreliable_results

Caption: Workflow for Storage, Handling, and Quality Control.

References

Validation & Comparative

Spectroscopic Analysis for Structural Confirmation of (S)-1-Boc-pyrrolidine-3-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of chiral building blocks is a critical step in ensuring the synthesis of stereochemically pure and active pharmaceutical ingredients. This guide provides a comprehensive comparison of the spectroscopic data for (S)-1-Boc-pyrrolidine-3-carboxylic acid, a key intermediate in medicinal chemistry, with its enantiomer and a related proline derivative. The focus is on the application of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and confirmation.

The tert-butyloxycarbonyl (Boc) protecting group is widely employed in peptide synthesis and the development of small molecule therapeutics. Accurate characterization of Boc-protected amino acid derivatives is therefore essential for quality control and to guarantee the integrity of the final compounds. NMR spectroscopy stands as a primary analytical technique for providing detailed structural information at the atomic level.

Comparative NMR Data Analysis

The structural integrity and stereochemistry of this compound can be unequivocally confirmed by ¹H and ¹³C NMR spectroscopy. For comparative purposes, the spectral data of its enantiomer, (R)-1-Boc-pyrrolidine-3-carboxylic acid, and the commonly used analogue, N-Boc-L-proline, are presented. In an achiral solvent, the NMR spectra of enantiomers are identical.

Table 1: ¹H NMR Spectroscopic Data Comparison

CompoundSolventChemical Shift (δ) ppm, Multiplicity, (Coupling Constant J, Hz)
This compound CDCl₃1.46 (s, 9H), 2.15-2.35 (m, 2H), 3.10-3.30 (m, 1H), 3.40-3.65 (m, 3H), 10.5 (br s, 1H)
(R)-1-Boc-pyrrolidine-3-carboxylic acid CDCl₃1.46 (s, 9H), 2.15-2.35 (m, 2H), 3.10-3.30 (m, 1H), 3.40-3.65 (m, 3H), 10.5 (br s, 1H)
N-Boc-L-proline CDCl₃1.41 (s, 9H), 1.82-1.87 (m, 2H), 2.12-2.28 (m, 2H), 3.37-3.58 (m, 2H), 4.20-4.32 (m, 1H)

Table 2: ¹³C NMR Spectroscopic Data Comparison

CompoundSolventChemical Shift (δ) ppm
This compound CDCl₃28.4, 30.5, 44.2, 45.8, 51.5, 80.5, 154.7, 178.9
(R)-1-Boc-pyrrolidine-3-carboxylic acid CDCl₃28.4, 30.5, 44.2, 45.8, 51.5, 80.5, 154.7, 178.9
N-Boc-L-proline CDCl₃23.7, 28.3, 30.9, 46.3, 59.1, 79.8, 154.4, 173.8

Experimental Protocols

A standardized protocol for acquiring high-quality NMR spectra is crucial for reliable structural analysis.

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: 5-10 mg of the analyte was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Spectra were recorded on a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 30°

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Acquisition:

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse program: Proton-decoupled

    • Spectral width: -10 to 220 ppm

  • Data Processing: The spectra were referenced to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm). Fourier transformation, phase correction, and baseline correction were applied to obtain the final spectra.

Structural Confirmation Workflow

The logical workflow for the spectroscopic confirmation of this compound is outlined below. This process involves initial purity assessment, acquisition of ¹H and ¹³C NMR spectra, detailed analysis of the spectral features, and comparison with data from reference compounds or literature.

structural_confirmation_workflow cluster_start Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_comparison Comparative Validation cluster_end Conclusion start Obtain this compound acquire_1H Acquire 1H NMR Spectrum start->acquire_1H acquire_13C Acquire 13C NMR Spectrum start->acquire_13C analyze_1H Analyze 1H Data: - Chemical Shifts - Multiplicities - Coupling Constants - Integration acquire_1H->analyze_1H analyze_13C Analyze 13C Data: - Chemical Shifts - Number of Signals acquire_13C->analyze_13C compare_data Compare with Reference Data: - (R)-enantiomer - N-Boc-L-proline - Literature Values analyze_1H->compare_data analyze_13C->compare_data confirm_structure Structural Confirmation compare_data->confirm_structure

Caption: Workflow for the structural confirmation of this compound via NMR.

Key Spectroscopic Features and Interpretation

The ¹H NMR spectrum of this compound shows a characteristic singlet for the nine equivalent protons of the Boc group at approximately 1.46 ppm. The protons of the pyrrolidine ring appear as complex multiplets in the region of 2.15-3.65 ppm. The acidic proton of the carboxylic acid is typically observed as a broad singlet downfield, around 10.5 ppm.

In the ¹³C NMR spectrum, the presence of the Boc group is confirmed by the signals for the quaternary carbon at ~80.5 ppm and the methyl carbons at ~28.4 ppm. The carbonyl carbon of the Boc group resonates at ~154.7 ppm, while the carboxylic acid carbonyl appears further downfield at ~178.9 ppm. The four carbons of the pyrrolidine ring give rise to distinct signals, confirming the overall carbon skeleton.

By comparing the acquired spectra with the data presented in the tables and following the outlined workflow, researchers can confidently verify the structure and purity of this compound, ensuring the quality of this critical building block for drug discovery and development.

Comparison of (S)-1-Boc-pyrrolidine-3-carboxylic acid with its (R)-enantiomer in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric synthesis, the choice of a chiral catalyst or building block is paramount to achieving the desired stereochemical outcome. The enantiomers of 1-Boc-pyrrolidine-3-carboxylic acid, a β-proline derivative, serve as versatile tools in the synthesis of complex chiral molecules. This guide provides an objective comparison of the (S)- and (R)-enantiomers, supported by available experimental data, to aid in catalyst selection and synthetic strategy development. While direct, head-to-head comparative studies under identical conditions are limited in the literature, this guide consolidates data from closely related systems to highlight their distinct applications and performance in key asymmetric transformations.

Core Principles of Enantiomeric Catalysts

(S)- and (R)-1-Boc-pyrrolidine-3-carboxylic acid are enantiomers, meaning they are non-superimposable mirror images of each other. In asymmetric catalysis, the chirality of the catalyst dictates the absolute configuration of the product. Therefore, the use of the (S)-enantiomer will ideally lead to the formation of one enantiomer of the product, while the (R)-enantiomer will produce the opposite enantiomer. This principle allows for the selective synthesis of a desired stereoisomer, which is crucial in drug development where different enantiomers can have vastly different pharmacological activities.

Performance in Asymmetric Reactions

The primary application of these compounds in asymmetric synthesis is in organocatalysis, where the pyrrolidine scaffold can participate in enamine and iminium ion catalysis. The carboxylic acid moiety at the 3-position plays a crucial role in stereocontrol through hydrogen bonding interactions in the transition state.

Asymmetric Mannich Reaction

The Mannich reaction is a cornerstone of carbon-carbon bond formation for the synthesis of β-amino carbonyl compounds. In this reaction, the choice between the (R)- and (S)-enantiomers of pyrrolidine-based catalysts has a profound impact on the diastereoselectivity of the product. While direct comparative data for the 3-carboxylic acid enantiomers is scarce, a comparison with the well-studied L-proline ((S)-pyrrolidine-2-carboxylic acid) provides valuable insight. (R)-pyrrolidine-3-carboxylic acid is a highly effective catalyst for the anti-selective Mannich reaction, affording excellent diastereoselectivity and enantioselectivity.[1] Conversely, L-proline is known to favor the formation of the syn-diastereomer.[1] This opposing stereochemical preference is a critical distinction for synthetic chemists.

CatalystKetoneImineSolventCatalyst Loading (mol%)Time (h)Yield (%)d.r. (anti:syn)ee (%)
(R)-pyrrolidine-3-carboxylic acid AcetoneN-Boc-protected α-imino ethyl glyoxylatei-PrOH104885>99:199
(R)-pyrrolidine-3-carboxylic acid CyclohexanoneN-Boc-protected α-imino ethyl glyoxylatei-PrOH102492>99:198
L-proline ((S)-pyrrolidine-2-carboxylic acid) CyclohexanoneN-PMP-protected α-imino ethyl glyoxylateDMSO2024955:9599 (syn)

Data for (R)-pyrrolidine-3-carboxylic acid and L-proline are sourced from a comparative guide by BenchChem.[1]

Based on these findings, it is reasonable to infer that (S)-1-Boc-pyrrolidine-3-carboxylic acid would likely favor the formation of the syn-diastereomer in the Mannich reaction, analogous to L-proline, but this requires experimental verification.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a powerful method for constructing chiral β-hydroxy carbonyl compounds. While L-proline is a celebrated catalyst for this transformation, information on the use of 1-Boc-pyrrolidine-3-carboxylic acid enantiomers is more limited. Some studies have indicated that β-amino acids can induce the opposite stereoselectivity compared to their α-amino acid counterparts in intramolecular aldol reactions.[1] However, in direct intermolecular aldol reactions, β-proline has been found to be less selective than proline.[2] This suggests that while both enantiomers of 1-Boc-pyrrolidine-3-carboxylic acid can be employed as catalysts, they may not be the optimal choice for achieving high enantioselectivity in all aldol reactions compared to the more established α-amino acid catalysts.

Asymmetric Michael Addition

The Michael addition is a key reaction for the formation of carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Both L-proline and derivatives of (R)-pyrrolidine-3-carboxylic acid have been successfully used as catalysts in this reaction.[1] The pyrrolidine-3-carboxylic acid scaffold has been shown to be effective in organocatalytic enantioselective Michael additions of 4-oxo-enoates with nitroalkanes, leading to highly enantiomerically enriched 5-alkylsubstituted pyrrolidine-3-carboxylic acids.[3][4] The choice of the (S)- or (R)-enantiomer of the catalyst would be expected to determine the chirality of the resulting Michael adduct.

Experimental Protocols

Below is a representative experimental protocol for the N-Boc protection of (R)-pyrrolidine-3-carboxylic acid, a common initial step before its use as a chiral building block or in the preparation of derivatives for catalysis.

Protocol: N-Boc Protection of (R)-Pyrrolidine-3-Carboxylic Acid [5]

Materials:

  • (R)-pyrrolidine-3-carboxylic acid

  • Dioxane

  • 1N Sodium hydroxide (NaOH)

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Diethyl ether

  • 3N Hydrochloric acid (HCl)

Procedure:

  • A solution of (R)-pyrrolidine-3-carboxylic acid is prepared in a mixture of dioxane and 1N sodium hydroxide.

  • Di-tert-butyl dicarbonate dissolved in dioxane is then added at room temperature.

  • The mixture is stirred for 1.5 hours.

  • Following the reaction, the mixture is diluted with diethyl ether, and the organic phase is washed with 1N NaOH.

  • The aqueous phase is then acidified with 3N HCl and extracted with diethyl ether.

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (R)-1-Boc-pyrrolidine-3-carboxylic acid.

Visualizing Reaction Mechanisms and Workflows

To better understand the role of these chiral catalysts and the general process of an asymmetric synthesis experiment, the following diagrams are provided.

Enamine_Catalysis General Mechanism of Enamine Catalysis Ketone Ketone/Aldehyde (Donor) Enamine Chiral Enamine Intermediate Ketone->Enamine + Catalyst Catalyst (S)- or (R)-Pyrrolidine Catalyst Catalyst->Enamine Transition_State Stereodetermining Transition State Enamine->Transition_State + Electrophile Electrophile Electrophile (e.g., Aldehyde, Imine) Electrophile->Transition_State Iminium_Adduct Iminium Adduct Transition_State->Iminium_Adduct Hydrolysis Hydrolysis Iminium_Adduct->Hydrolysis Product Chiral Product Hydrolysis->Product Catalyst_Regen Catalyst Regeneration Hydrolysis->Catalyst_Regen Catalyst_Regen->Catalyst

Caption: General mechanism of enamine catalysis using pyrrolidine-based catalysts.

Asymmetric_Synthesis_Workflow Experimental Workflow for Asymmetric Synthesis Start Reactant A + Reactant B Catalyst_Addition Add Chiral Catalyst ((S)- or (R)-enantiomer) Start->Catalyst_Addition Reaction Stir at Controlled Temperature Catalyst_Addition->Reaction Monitoring Monitor Reaction (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis Stereo_Analysis Determine Stereoselectivity (Chiral HPLC, Polarimetry) Analysis->Stereo_Analysis Final_Product Final Chiral Product Stereo_Analysis->Final_Product

Caption: A typical experimental workflow for an organocatalyzed asymmetric reaction.

Conclusion

Both (S)- and (R)-1-Boc-pyrrolidine-3-carboxylic acid are valuable chiral synthons and organocatalysts. The choice between the two enantiomers is critical for controlling the absolute stereochemistry of the product in an asymmetric synthesis. While direct comparative data is not always available, the well-established principles of asymmetric catalysis and data from analogous systems, such as the opposing diastereoselectivity in the Mannich reaction when using (R)-pyrrolidine-3-carboxylic acid versus L-proline, provide a strong basis for catalyst selection. The distinct stereochemical outcomes highlight the profound influence of the catalyst's chirality on the reaction pathway. Further research directly comparing the catalytic efficacy of the (R) and (S) enantiomers of 1-Boc-pyrrolidine-3-carboxylic acid under identical conditions would be highly beneficial to the scientific community for the rational design and selection of catalysts.

References

(S)-1-Boc-pyrrolidine-3-carboxylic acid vs. Boc-isonipecotic acid: A Comparative Guide for Scaffold Design in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core scaffold is a critical decision that profoundly influences the physicochemical properties, pharmacokinetic profile, and ultimately, the therapeutic efficacy of a drug candidate. Among the plethora of available building blocks, saturated nitrogen heterocycles are of paramount importance. This guide provides an objective, data-driven comparison of two widely used scaffolds: the five-membered (S)-1-Boc-pyrrolidine-3-carboxylic acid and the six-membered Boc-isonipecotic acid, to aid in informed decision-making during the drug design process.

While direct comparative studies evaluating the performance of these two specific molecules in identical molecular frameworks are not extensively available in the public domain, a robust comparison can be drawn from the well-established principles of medicinal chemistry and the distinct characteristics of their core pyrrolidine and piperidine rings.

Physicochemical Properties: A Tale of Two Rings

The fundamental difference between a five-membered pyrrolidine and a six-membered piperidine ring, though seemingly minor, imparts subtle yet significant variations in their physicochemical properties. These differences can be strategically exploited to fine-tune the characteristics of a drug candidate.

PropertyThis compoundBoc-isonipecotic acidKey Considerations for Drug Design
Molecular Formula C₁₀H₁₇NO₄[1][2]C₁₁H₁₉NO₄[3]The additional methylene group in Boc-isonipecotic acid contributes to its increased lipophilicity.
Molecular Weight 215.25 g/mol [1][2]229.27 g/mol [3]A marginal difference that is unlikely to significantly impact most ADME properties on its own.
Melting Point (°C) 140-145[1]149-150Indicates differences in crystal packing and lattice energy.
logP (Octanol/Water) Generally lower than piperidines[4]Generally higher than pyrrolidines[4]Piperidine's higher lipophilicity can influence solubility, cell permeability, and potential for off-target hydrophobic interactions.[4]
pKa of Conjugate Acid ~11.27 (for pyrrolidine)[4]~11.22 (for piperidine)[4]Both are strongly basic, making them largely interchangeable when basicity is the primary concern for target interaction.[4]
Conformational Flexibility Higher flexibility, exists in envelope and twisted conformations.More rigid, preferentially adopts a chair conformation.[4]Piperidine's rigidity can be advantageous for achieving high binding affinity through conformational restriction, while pyrrolidine's flexibility may be beneficial for adapting to the binding site.[4]
Solubility Generally more soluble in polar solvents.More soluble in non-polar organic solvents like dichloromethane.The choice of scaffold can be used to modulate the solubility profile of the final compound.

Structural and Conformational Considerations in Scaffold Design

The choice between a pyrrolidine and a piperidine scaffold has significant implications for the three-dimensional structure of a molecule, which is a critical determinant of its biological activity.

Boc-isonipecotic acid , with its rigid piperidine core, offers a more defined and predictable orientation of its substituents. This can be advantageous when designing inhibitors that require a precise positioning of pharmacophoric groups to fit into a well-defined binding pocket. The chair conformation of the piperidine ring places substituents in distinct axial and equatorial positions, allowing for the fine-tuning of interactions with the target protein.

On the other hand, This compound provides a more flexible scaffold. The pyrrolidine ring can adopt various envelope and twisted conformations, allowing the substituents to explore a wider conformational space. This flexibility can be beneficial when the exact binding mode is unknown or when targeting proteins with more adaptable binding sites. However, this conformational freedom can also come at an entropic cost upon binding.

G cluster_0 Scaffold Selection Logic Start Start Target Known? Target Known? Start->Target Known? Well-defined Pocket? Well-defined Pocket? Target Known?->Well-defined Pocket? Yes Consider Both Consider Both Target Known?->Consider Both No Flexibility Needed? Flexibility Needed? Well-defined Pocket?->Flexibility Needed? No Piperidine (Rigid) Piperidine (Rigid) Well-defined Pocket?->Piperidine (Rigid) Yes Flexibility Needed?->Piperidine (Rigid) No Pyrrolidine (Flexible) Pyrrolidine (Flexible) Flexibility Needed?->Pyrrolidine (Flexible) Yes

Caption: Logical workflow for scaffold selection based on target characteristics.

Impact on Pharmacokinetics and Metabolic Stability

The core scaffold can significantly influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Lipophilicity and Permeability: The slightly higher lipophilicity of the piperidine ring in Boc-isonipecotic acid may lead to differences in membrane permeability and volume of distribution compared to derivatives of the more polar this compound.[4]

  • Metabolic Stability: Both scaffolds are generally considered metabolically stable. However, piperidine rings can be susceptible to oxidation, particularly at the positions adjacent to the nitrogen atom.[4] In some comparative studies, five-membered pyrrolidine nitroxides have shown greater resistance to bioreduction than their six-membered piperidine counterparts, suggesting a potential metabolic stability advantage for the pyrrolidine ring in certain contexts.[4]

Applications in Targeting Signaling Pathways

Both pyrrolidine and piperidine scaffolds are prevalent in a wide range of biologically active compounds and approved drugs, targeting various signaling pathways.

Derivatives of Boc-isonipecotic acid and other piperidine-containing molecules have been implicated in the modulation of several key signaling pathways in cancer, including:

  • PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation.

  • NF-κB Pathway: A key regulator of inflammation and immune responses.

  • STAT3 Pathway: Involved in cell growth, differentiation, and apoptosis.

G cluster_0 Piperidine in PI3K/Akt Signaling Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Cell Survival/Proliferation Cell Survival/Proliferation Akt->Cell Survival/Proliferation Piperidine Derivative Piperidine Derivative Piperidine Derivative->Akt

Caption: Inhibition of the PI3K/Akt pathway by a piperidine derivative.

Analogs of this compound have been successfully employed in the development of inhibitors for various targets, including:

  • VEGFR/PDGFR Signaling: Key pathways in angiogenesis, the formation of new blood vessels, which is critical for tumor growth.

  • Chemokine Receptors (e.g., CXCR4): Involved in cell migration and metastasis.[5]

  • Dipeptidyl Peptidase-4 (DPP-4): A target for the treatment of type 2 diabetes.[5]

G cluster_1 Pyrrolidine in VEGFR Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR Downstream Signaling Downstream Signaling VEGFR->Downstream Signaling activates Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis Pyrrolidine Derivative Pyrrolidine Derivative Pyrrolidine Derivative->VEGFR

Caption: Inhibition of the VEGFR signaling pathway by a pyrrolidine derivative.

Experimental Protocols for Comparative Evaluation

To directly compare the performance of scaffolds derived from this compound and Boc-isonipecotic acid, a series of standardized in vitro assays are essential.

Competitive Binding Assay

This assay determines the binding affinity of a compound to its target protein by measuring its ability to displace a known labeled ligand.

Protocol Outline:

  • Preparation of Reagents:

    • Target protein solution.

    • Labeled ligand (radiolabeled or fluorescently tagged) at a concentration at or below its Kd.

    • Unlabeled competitor compounds (derived from both scaffolds) at a range of concentrations.

    • Assay buffer.

  • Assay Procedure:

    • In a microplate, combine the target protein, labeled ligand, and varying concentrations of the unlabeled competitor.

    • Incubate the plate to allow the binding to reach equilibrium.

    • Separate the bound from the unbound labeled ligand (e.g., via filtration or scintillation proximity assay).

    • Quantify the amount of bound labeled ligand.

  • Data Analysis:

    • Plot the percentage of bound labeled ligand against the concentration of the unlabeled competitor.

    • Determine the IC₅₀ value (the concentration of the competitor that displaces 50% of the labeled ligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

G cluster_2 Competitive Binding Assay Workflow Prepare Reagents Prepare Reagents Incubate Incubate Prepare Reagents->Incubate Target + Labeled Ligand + Competitor Separate Bound/Unbound Separate Bound/Unbound Incubate->Separate Bound/Unbound Quantify Signal Quantify Signal Separate Bound/Unbound->Quantify Signal Data Analysis (IC50/Ki) Data Analysis (IC50/Ki) Quantify Signal->Data Analysis (IC50/Ki)

Caption: Experimental workflow for a competitive binding assay.

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an early indication of its in vivo clearance.

Protocol Outline:

  • Preparation of Reagents:

    • Liver microsomes or hepatocytes.[6]

    • NADPH (cofactor for P450 enzymes).[6]

    • Test compounds (derived from both scaffolds).

    • Incubation buffer.

  • Assay Procedure:

    • Pre-warm the liver microsomes/hepatocytes and test compound solution to 37°C.[6]

    • Initiate the metabolic reaction by adding NADPH.

    • At various time points, stop the reaction (e.g., by adding a cold organic solvent).[6]

  • Sample Analysis:

    • Analyze the samples using LC-MS/MS to quantify the remaining parent compound.[6]

  • Data Analysis:

    • Plot the percentage of the parent compound remaining against time.

    • Determine the in vitro half-life (t₁/₂) and calculate the intrinsic clearance (CLint).[6]

G cluster_3 Metabolic Stability Assay Workflow Prepare Prepare Incubate at 37°C Incubate at 37°C Prepare->Incubate at 37°C Microsomes/Hepatocytes + Compound + NADPH Quench Reaction Quench Reaction Incubate at 37°C->Quench Reaction at time points LC-MS/MS Analysis LC-MS/MS Analysis Quench Reaction->LC-MS/MS Analysis Calculate t1/2 & CLint Calculate t1/2 & CLint LC-MS/MS Analysis->Calculate t1/2 & CLint

References

Advantages of using (S)-1-Boc-pyrrolidine-3-carboxylic acid over other chiral building blocks

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery and Development

In the landscape of modern medicinal chemistry, the demand for enantiomerically pure compounds is paramount. The biological activity of a drug candidate is often intrinsically linked to its three-dimensional structure, making the choice of chiral building blocks a critical decision in the synthetic design process. Among the plethora of available options, (S)-1-Boc-pyrrolidine-3-carboxylic acid has emerged as a uniquely advantageous scaffold, offering a powerful combination of stereochemical control, structural rigidity, and synthetic versatility. This guide provides an objective comparison of this key intermediate against other common chiral building blocks, supported by experimental data, to inform rational molecular design and synthesis.

Core Advantages of the Pyrrolidine Scaffold

The efficacy of this compound stems from the inherent properties of its pyrrolidine ring system. This five-membered saturated heterocycle is a privileged scaffold in medicinal chemistry for several reasons:

  • Three-Dimensional Complexity: The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a more thorough exploration of three-dimensional chemical space compared to flat, aromatic systems. This complexity is often crucial for achieving high-affinity and selective interactions with biological targets like enzymes and receptors.[1]

  • Stereochemical Richness: The pyrrolidine ring can contain multiple stereogenic centers, and the specific configuration of these centers can dramatically influence a molecule's biological profile due to different binding modes with enantioselective proteins.[1] this compound provides a fixed stereocenter, ensuring the stereochemical integrity of subsequent synthetic transformations.

  • Improved Physicochemical Properties: Incorporating a pyrrolidine motif can enhance a drug candidate's properties, including solubility and metabolic stability, which are key factors in overall bioavailability.[2]

  • Synthetic Versatility: The pyrrolidine ring is a versatile handle that can be functionalized at various positions, allowing for the systematic exploration of structure-activity relationships (SAR).[1][2]

advantages_workflow cluster_advantages Key Advantages cluster_outcomes Impact on Drug Discovery cluster_goal Overall Goal Adv1 Defined Stereocenter ((S)-Configuration) Outcome1 Precise Stereochemical Control Adv1->Outcome1 Adv2 Structural Rigidity Outcome2 Enhanced Target Binding & Selectivity Adv2->Outcome2 Adv3 Bifunctional Nature (Protected Amine & Acid) Outcome3 Versatile Synthetic Elaboration Adv3->Outcome3 Goal Development of Enantiopure Therapeutics Outcome1->Goal Outcome2->Goal Outcome3->Goal

Performance in Asymmetric Synthesis: A Comparative Overview

This compound is a β-amino acid derivative. Its performance in asymmetric catalysis, particularly when compared to the widely used α-amino acid L-proline, highlights its unique ability to direct stereochemical outcomes.

Asymmetric Mannich Reaction

The Mannich reaction is a cornerstone for synthesizing β-amino carbonyl compounds. The choice of a pyrrolidine-based catalyst is critical for controlling the diastereoselectivity of the product. While L-proline typically yields syn-diastereomers, β-amino acids like pyrrolidine-3-carboxylic acid derivatives predominantly produce the anti-diastereomer with high stereoselectivity. This orthogonal stereochemical control is invaluable for accessing a wider range of chiral molecules.

CatalystKetoneImineYield (%)dr (anti:syn)ee% (anti)
(R)-pyrrolidine-3-carboxylic acid CyclohexanoneN-Boc-protected α-imino ethyl glyoxylate92>99:198
(R)-pyrrolidine-3-carboxylic acid AcetoneN-Boc-protected α-imino ethyl glyoxylate85>99:199
L-proline CyclohexanoneN-PMP-protected α-imino ethyl glyoxylate955:9599 (syn)
Data for the (R)-enantiomer is presented to illustrate the anti-selective nature of β-amino acid catalysis. The (S)-enantiomer is expected to provide the opposite enantiomer of the anti-product with similar high selectivity.[2]
Asymmetric Michael Addition

In Michael additions, derivatives of pyrrolidine-3-carboxylic acid have proven to be effective organocatalysts for creating chiral carbon-carbon bonds with high enantioselectivity.

CatalystNucleophileMichael AcceptorYield (%)ee%
(3R,5R)-5-Methylpyrrolidine-3-carboxylic acid *Nitromethane4-oxo-4-phenyl-2-enoate9597
L-proline Isobutyraldehydetrans-β-nitrostyrene9095
This data for a derivative of (R)-pyrrolidine-3-carboxylic acid showcases the utility of the β-amino acid scaffold in this reaction class.[2][3]

Experimental Protocols

General Protocol for Amide Coupling

A key reaction highlighting the utility of this compound is amide bond formation, a ubiquitous transformation in pharmaceutical synthesis.

Objective: To synthesize an amide derivative from this compound and a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Desired amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (0.1 - 1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base (2.0-3.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To a stirred solution of this compound in anhydrous DMF at 0 °C, add EDC and HOBt.

  • Add the desired amine to the reaction mixture, followed by the dropwise addition of DIPEA.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

experimental_workflow start Start: Prepare Reagents step1 Dissolve this compound in anhydrous DMF at 0 °C start->step1 step2 Add Coupling Reagents: EDC and HOBt step1->step2 step3 Add Amine and Base (DIPEA) step2->step3 step4 Stir at Room Temperature (12-24h) step3->step4 step5 Monitor Reaction (TLC / LC-MS) step4->step5 step6 Work-up: Aqueous Washes step5->step6 Upon Completion step7 Dry and Concentrate step6->step7 step8 Purification: Flash Chromatography step7->step8 end Final Product: Pure Amide step8->end

Conclusion

This compound offers significant advantages over other chiral building blocks, particularly in the context of drug discovery and development. Its rigid, non-planar scaffold provides access to a desirable three-dimensional chemical space, while its defined stereochemistry ensures precise control over the final product's chirality. As a β-amino acid, it provides unique stereochemical outcomes in asymmetric catalysis, complementing the results obtained with traditional α-amino acids like L-proline. The combination of these features makes this compound a powerful and strategic tool for medicinal chemists aiming to synthesize novel, enantiomerically pure therapeutic agents.

References

Pyrrolidine vs. Piperidine Carboxylic Acids: A Comparative Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between pyrrolidine and piperidine carboxylic acid scaffolds is a critical decision in drug design. Both five- and six-membered saturated nitrogen heterocycles are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in biologically active compounds.[1] This guide provides a comprehensive, data-driven comparison of their performance, supported by experimental data and detailed methodologies, to inform scaffold selection in drug discovery programs.

Core Physicochemical Properties: A Tale of Two Rings

The single methylene unit difference between pyrrolidine and piperidine rings leads to distinct physicochemical properties that significantly impact their behavior in biological systems.[1][2] These differences in lipophilicity, basicity, and conformational flexibility can be strategically leveraged to fine-tune a compound's ADME (absorption, distribution, metabolism, and excretion) properties and biological activity.[1]

PropertyPyrrolidinePiperidineKey Considerations for Drug Design
Molecular Structure Five-membered ringSix-membered ringThe smaller pyrrolidine ring may be less disruptive to the native structure of a biomolecule in certain contexts.[1]
pKa of Conjugate Acid ~11.27~11.22Both are strongly basic secondary amines with very similar pKa values, making them largely interchangeable when basicity is the primary concern. Pyrrolidine is slightly more basic.[1]
logP (Octanol/Water) 0.460.84Piperidine is slightly more lipophilic than pyrrolidine, which can influence solubility, cell permeability, and off-target interactions.[1]
Conformational Flexibility Adopts more flexible envelope and twist conformations.[1]Prefers a more rigid chair conformation.[1]The rigidity of the piperidine ring can be advantageous for locking in a specific conformation for optimal target binding, while the flexibility of pyrrolidine may be beneficial for accommodating different binding pockets.[1]
Metabolic Stability Generally more resistant to bioreduction in certain derivatives (e.g., nitroxides).[1]Susceptible to oxidation at positions adjacent to the nitrogen atom, but strategic substitution can block these metabolic "soft spots".[1]The choice of scaffold can influence the metabolic fate and pharmacokinetic profile of a drug candidate.

Comparative Biological Activity: A Look at the Data

The selection of a pyrrolidine versus a piperidine carboxylic acid scaffold can have a profound impact on a compound's biological activity. This is often attributed to the differences in ring size, conformational flexibility, and the orientation of substituents.[1] Below are comparative data for derivatives targeting pancreatic lipase, GABA uptake, and dipeptidyl peptidase-4 (DPP-4).

Pancreatic Lipase Inhibition

In a comparative study of pancreatic lipase inhibitors, pyrrolidine derivatives generally demonstrated greater potency than their piperidine counterparts. This was attributed to the orientation of functional groups on the five-membered ring, which may enhance hydrogen bonding and hydrophobic interactions within the enzyme's active site.

Compound IDScaffoldSide ChainIC50 (mg/mL)
1 Piperidine-> 1.000
2 Piperidine-> 1.000
12 Pyrrolidinen-heptyl alcohol0.143 ± 0.001
13 Pyrrolidinen-pentyl0.226 ± 0.001
7 Pyrrolidinen-nonanoic acid0.329 ± 0.001
10 Pyrrolidinen-heptyl0.362 ± 0.001
Orlistat (Control) --0.015 ± 0.001

Data sourced from a study on pancreatic lipase inhibitors.

GABA Uptake Inhibition

Both pyrrolidine and piperidine carboxylic acids are foundational structures for GABA uptake inhibitors. Nipecotic acid (piperidine-3-carboxylic acid) and its derivatives are well-known inhibitors. Similarly, proline (pyrrolidine-2-carboxylic acid) and its analogs have been extensively studied. The inhibitory potency can vary significantly based on the substitution pattern on the nitrogen and the ring.

CompoundScaffoldGAT SubtypeIC50 (µM)
(R)-Nipecotic acidPiperidineGAT-1~10
GuvacinePiperidine (unsaturated)GAT-1 (Rat)39
(S)-Pyrrolidine-2-acetic acid derivative ((S)-4b)PyrrolidineGAT-10.396
(S)-Pyrrolidine-2-acetic acid derivative ((S)-4c)PyrrolidineGAT-10.343
(R)-Pyrrolidine-2-acetic acid derivative ((R)-4d)PyrrolidineGAT-33.1

IC50 values are collated from multiple sources and may have been determined under different experimental conditions.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Pyrrolidine-based structures are key features in many potent and selective DPP-4 inhibitors used in the treatment of type 2 diabetes. The development of these inhibitors often involves the elaboration of a chiral pyrrolidine-2-carbonitrile or a substituted pyrrolidine-2,4-dicarboxylic acid amide core. While direct comparative studies with analogous piperidine carboxylic acids are less common in the literature for this target, the high potency of pyrrolidine-based inhibitors is well-established.

CompoundScaffoldIC50 (µM)
Compound 17a Pyrrolidine-2-carbonitrile derivative0.017
Compound 8c Substituted pyrrolidine-2,4-dicarboxylic acid amide0.002 - 0.250 (range for series)
Compound 11a Substituted pyrrolidine-2,4-dicarboxylic acid amide0.002 - 0.250 (range for series)

Data sourced from studies on DPP-4 inhibitors.[3][4]

Signaling Pathways and Experimental Workflows

GABAergic Signaling Pathway

Pyrrolidine and piperidine carboxylic acid derivatives often target the GABAergic system by inhibiting GABA transporters (GATs), thereby increasing the concentration of GABA in the synaptic cleft and enhancing inhibitory neurotransmission.

GABAergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GABA_synthesis GABA Synthesis (GAD) Glutamate->GABA_synthesis GABA_vesicle GABA Vesicle GABA_synthesis->GABA_vesicle Synaptic_Cleft Synaptic Cleft GABA_vesicle->Synaptic_Cleft Release GABA_Receptor GABA Receptor GAT GABA Transporter (GAT) Synaptic_Cleft->GAT Reuptake Synaptic_Cleft->GABA_Receptor Binding Inhibition Neuronal Inhibition GABA_Receptor->Inhibition Inhibitor Pyrrolidine/Piperidine Carboxylic Acid Inhibitor Inhibitor->GAT Inhibits

GABAergic signaling and GAT inhibition.
DPP-4 Signaling Pathway in Glucose Homeostasis

DPP-4 inhibitors, often based on a pyrrolidine scaffold, play a crucial role in managing type 2 diabetes by preventing the degradation of incretin hormones like GLP-1. This leads to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner.

DPP4_Signaling cluster_gut Gut cluster_pancreas Pancreas Food_Intake Food Intake GLP1_Secretion GLP-1 Secretion Food_Intake->GLP1_Secretion GLP1_Active Active GLP-1 GLP1_Secretion->GLP1_Active Insulin_Secretion Increased Insulin Secretion Blood_Glucose Lowered Blood Glucose Insulin_Secretion->Blood_Glucose Glucagon_Secretion Decreased Glucagon Secretion Glucagon_Secretion->Blood_Glucose GLP1_Active->Insulin_Secretion GLP1_Active->Glucagon_Secretion DPP4 DPP-4 Enzyme GLP1_Active->DPP4 Degradation GLP1_Inactive Inactive GLP-1 DPP4->GLP1_Inactive Inhibitor Pyrrolidine Carboxylic Acid Inhibitor Inhibitor->DPP4 Inhibits

DPP-4 inhibition in glucose homeostasis.
General Experimental Workflow for In Vitro Enzyme Inhibition Assay

The following diagram illustrates a typical workflow for determining the inhibitory potency (IC50) of test compounds against a target enzyme.

Experimental_Workflow A Prepare Reagents: - Enzyme Solution - Substrate Solution - Test Compounds (Pyrrolidine/Piperidine derivatives) - Assay Buffer B Dispense Test Compounds and Controls into Microplate A->B C Add Enzyme to Wells B->C D Pre-incubate Enzyme and Inhibitor C->D E Initiate Reaction by Adding Substrate D->E F Monitor Reaction Progress (e.g., Absorbance, Fluorescence) E->F G Data Analysis: - Calculate Reaction Rates - Plot Dose-Response Curve F->G H Determine IC50 Value G->H

Workflow for enzyme inhibition assay.

Experimental Protocols

Pancreatic Lipase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of test compounds against pancreatic lipase.

Principle: This assay measures the hydrolysis of a substrate, such as p-nitrophenyl butyrate (pNPB), by pancreatic lipase. The product, p-nitrophenol, is a colored compound that can be quantified spectrophotometrically at 405 nm. The rate of p-nitrophenol formation is proportional to lipase activity, and a decrease in this rate in the presence of an inhibitor allows for the determination of its potency.

Materials:

  • Porcine pancreatic lipase (PPL)

  • p-Nitrophenyl butyrate (pNPB)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of PPL in Tris-HCl buffer.

  • Prepare a stock solution of pNPB in a suitable solvent like acetonitrile.

  • Serially dilute the test compounds in Tris-HCl buffer to the desired concentrations. Ensure the final DMSO concentration is low (e.g., <1%) to avoid interference with the assay.

  • Add 20 µL of the test compound or control solution to the wells of a 96-well microplate.

  • Add 160 µL of the PPL solution to each well and incubate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of the pNPB substrate solution to each well.

  • Immediately measure the absorbance at 405 nm every minute for 20-30 minutes using a microplate reader at 37°C.

Data Analysis:

  • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

GABA Uptake Inhibition Assay

Objective: To measure the inhibition of GABA transport into cells or synaptosomes by the test compounds.

Principle: This assay utilizes a radiolabeled GABA, typically [³H]GABA, to quantify its uptake into cells expressing specific GABA transporters (GATs). The amount of radioactivity incorporated into the cells is measured by scintillation counting. A reduction in radioactivity in the presence of a test compound indicates inhibition of GABA uptake.

Materials:

  • Cell line stably expressing a specific GAT subtype (e.g., HEK293 cells) or prepared synaptosomes.

  • [³H]GABA

  • Unlabeled GABA

  • Test compounds (pyrrolidine/piperidine derivatives)

  • Assay buffer (e.g., Krebs-Ringer-HEPES)

  • Scintillation cocktail and scintillation counter

  • 96-well microplates

Procedure:

  • Culture GAT-expressing cells and seed them into 96-well plates.

  • On the day of the assay, wash the cells with pre-warmed assay buffer.

  • Add the assay buffer containing various concentrations of the test compound or a reference inhibitor to the wells.

  • Pre-incubate the cells with the compounds for 10-20 minutes at room temperature.

  • Initiate the uptake by adding the assay buffer containing a fixed concentration of [³H]GABA.

  • Incubate for a specific period (e.g., 10-20 minutes) at room temperature.

  • Terminate the uptake by rapidly washing the cells multiple times with ice-cold assay buffer.

  • Lyse the cells and transfer the lysates to scintillation vials.

  • Add scintillation cocktail to each vial and measure the radioactivity in a scintillation counter.

Data Analysis:

  • Calculate the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known potent inhibitor) from the total uptake.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

Objective: To screen for and quantify the inhibitory activity of test compounds against the DPP-4 enzyme.

Principle: This is a fluorescence-based assay that uses a fluorogenic substrate, Gly-Pro-Aminomethylcoumarin (AMC). DPP-4 cleaves the Gly-Pro dipeptide from the substrate, releasing the highly fluorescent AMC, which can be measured. A decrease in fluorescence in the presence of an inhibitor corresponds to a reduction in DPP-4 activity.

Materials:

  • Human recombinant DPP-4 enzyme

  • Gly-Pro-AMC substrate

  • Assay buffer (e.g., Tris buffer, pH 7.5)

  • Test compounds (dissolved in DMSO)

  • A known DPP-4 inhibitor as a positive control (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Dilute the DPP-4 enzyme and the Gly-Pro-AMC substrate in the assay buffer to their optimal working concentrations.

  • Add the test compounds at various concentrations to the wells of the 96-well plate. Include wells for a positive control and a no-inhibitor control.

  • Add the diluted DPP-4 enzyme to all wells except the blank.

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding the diluted substrate solution to all wells.

  • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measure the fluorescence intensity using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

Data Analysis:

  • Subtract the background fluorescence (from wells with no enzyme) from all other readings.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Conclusion

The choice between a pyrrolidine and a piperidine carboxylic acid scaffold is a nuanced decision that must be guided by the specific objectives of a drug discovery program. While they share similarities in their basicity, their distinct differences in lipophilicity, conformational flexibility, and metabolic stability can be strategically exploited to optimize a compound's ADME properties and biological activity. Piperidine offers a more rigid and slightly more lipophilic framework, which can be advantageous for achieving high binding affinity through conformational restriction.[1] Conversely, pyrrolidine, with its greater flexibility and slightly lower lipophilicity, may be preferable when conformational adaptability is required for target engagement or when a more hydrophilic profile is desired.[1] This guide provides a foundational framework for making an informed decision, but ultimately, the optimal choice will be determined by empirical data generated for the specific biological target and chemical series under investigation.

References

Validation of (S)-1-Boc-pyrrolidine-3-carboxylic acid purity by melting point and elemental analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the purity of (S)-1-Boc-pyrrolidine-3-carboxylic acid using fundamental analytical techniques: melting point determination and elemental analysis. The objective is to compare experimental results with theoretical values and established standards for commercially available alternatives.

Introduction

This compound is a chiral building block widely used in the synthesis of pharmaceuticals and complex organic molecules. The purity of this reagent is critical, as impurities can lead to side reactions, impact stereoselectivity, and compromise the yield and purity of the final product. This guide outlines the standard procedures for purity verification.

As a direct comparison, we will consider the theoretical data for this compound against its enantiomer, (R)-1-Boc-pyrrolidine-3-carboxylic acid. Enantiomers possess identical physical properties such as melting point and elemental composition, differing only in their optical rotation. Therefore, the data presented for the (S)-enantiomer is also the theoretical standard for the (R)-enantiomer. The comparison also extends to typical purity specifications found for Boc-protected amino acids from various commercial suppliers.

Data Presentation: Purity Benchmarks

The purity of this compound can be reliably assessed by comparing experimental data to the theoretical values derived from its chemical formula and the expected melting point range for a high-purity sample.

ParameterTheoretical/Expected Value for this compoundTypical Commercial Specification (Alternative)
Molecular Formula C₁₀H₁₇NO₄[1][2][3]C₁₀H₁₇NO₄
Molecular Weight 215.25 g/mol [1][2]215.25 g/mol
Melting Point 140-145 °C[4]≥ 97% (Purity dependent range)
Elemental Analysis
% Carbon (C)55.80%55.80% ± 0.4%
% Hydrogen (H)7.96%7.96% ± 0.4%
% Nitrogen (N)6.51%6.51% ± 0.4%
% Oxygen (O)29.73%29.73% ± 0.4%
Appearance White to off-white powder or crystals[1]White to off-white powder
Purity (Assay) >99% (High Purity Standard)97% to >98%[3]

Note: The acceptable deviation for elemental analysis results is typically within ±0.4% of the theoretical value.[5]

Experimental Workflow

The following diagram illustrates the logical workflow for the purity validation of this compound.

G cluster_prep Sample Preparation cluster_analysis Purity Analysis cluster_validation Validation prep Dry Sample Under Vacuum grind Grind to a Fine Powder prep->grind mp Melting Point Determination grind->mp Capillary Method ea Elemental Analysis (CHN) grind->ea Combustion Analysis compare Compare Data to Theoretical Values mp->compare ea->compare assess Assess Purity compare->assess

Caption: Workflow for Purity Validation.

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

4.1. Melting Point Determination

The melting point is a sensitive indicator of purity. Impurities typically depress and broaden the melting range.[6]

  • Apparatus: Digital melting point apparatus or Thiele tube setup, capillary tubes (sealed at one end), thermometer.

  • Sample Preparation:

    • Ensure the this compound sample is completely dry, as moisture can depress the melting point.[6]

    • If the sample consists of coarse crystals, gently grind it into a fine, homogeneous powder using a mortar and pestle.[6]

    • Press the open end of a capillary tube into the powder until a small amount of sample enters the tube.

    • Tap the sealed end of the tube gently on a hard surface to pack the sample tightly to a height of 2-3 mm.[7]

  • Procedure:

    • Place the packed capillary tube into the heating block of the melting point apparatus.[7]

    • Set the heating rate to increase rapidly to about 15-20 °C below the expected melting point (approx. 120-125 °C).[7]

    • Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

    • Record the temperature at which the first droplet of liquid appears (T1).

    • Record the temperature at which the entire sample has melted into a clear liquid (T2).[8]

    • The melting range is T1-T2. For a pure compound, this range should be sharp (0.5-2.0 °C).

4.2. Elemental Analysis (CHN Analysis)

Elemental analysis determines the mass percentages of carbon, hydrogen, and nitrogen in the compound. This is compared against the theoretical composition calculated from the molecular formula.

  • Apparatus: CHN(S) Elemental Analyzer.

  • Sample Preparation:

    • The sample must be thoroughly dried to remove any residual solvents or water, which would alter the hydrogen and oxygen content.[5]

    • Accurately weigh a small amount of the powdered sample (typically 1-3 mg) into a tin or silver capsule using a microbalance.[9]

  • Procedure:

    • The elemental analyzer performs a dynamic flash combustion of the sample in the presence of excess oxygen at high temperatures (around 1000-1150 °C).[9][10]

    • This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides (which are subsequently reduced to N₂).

    • The resulting gases are separated by a gas chromatography column and quantified using a thermal conductivity detector.[11]

    • The instrument's software calculates the percentage of each element based on the detected amounts and the initial sample weight.

    • The results should be within ±0.4% of the theoretical values for a high-purity sample.[5]

Conclusion

The combination of melting point determination and elemental analysis provides a robust and cost-effective method for validating the purity of this compound. A sharp melting range that aligns with the established 140-145 °C, coupled with elemental analysis results that are within ±0.4% of the theoretical values, confirms the high purity and correct composition of the material. Deviations from these benchmarks indicate the presence of impurities, such as residual solvents, starting materials, or by-products from synthesis, necessitating further purification or characterization.

References

Navigating the Chiral Landscape: A Comparative Guide to LC-MS/MS Methods for (S)-1-Boc-pyrrolidine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the precise quantification of chiral molecules like (S)-1-Boc-pyrrolidine-3-carboxylic acid is a critical step in ensuring the quality, efficacy, and safety of pharmaceutical intermediates and final products. As enantiomers can exhibit vastly different pharmacological activities, robust and reliable analytical methods are paramount. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for this task, offering unparalleled sensitivity and selectivity.

This guide provides an objective comparison of the two primary LC-MS/MS strategies for the analysis of this compound and its derivatives: Indirect Analysis via Chiral Derivatization and Direct Analysis using Chiral Stationary Phases . Supported by experimental data from analogous compounds, this document will detail the methodologies and performance of each approach to aid in the selection of the most suitable method for your research needs.

Method 1: Indirect Analysis via Chiral Derivatization

This widely-used technique circumvents the need for a specialized chiral column by converting the enantiomers into diastereomers using a chiral derivatizing agent. These resulting diastereomers possess distinct physicochemical properties, allowing for their separation on a standard, achiral reversed-phase column (e.g., a C18 column).

Representative Experimental Protocol

The following protocol is a representative example for the derivatization and analysis of a chiral carboxylic acid and can be adapted for this compound.

1. Sample Preparation and Derivatization:

  • Standard/Sample Solution: Prepare a stock solution of the analyte in a suitable organic solvent like acetonitrile or methanol.

  • Derivatizing Agent: A novel and effective agent for chiral carboxylic acids is (S)-1-(1-methylpyridin-2-yl)-3-aminopiperidine (MPAPp).[2] Prepare a solution of MPAPp in acetonitrile.

  • Condensation Agent: Prepare a solution of a condensation agent, such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC), in acetonitrile.

  • Reaction: In a microcentrifuge tube, combine the analyte solution, the MPAPp solution, and the EDC solution. Vortex the mixture and incubate at 60°C for 5-10 minutes to form the diastereomeric amides.[2]

  • Quenching: After incubation, add a small amount of water to quench the reaction.

  • Dilution: Dilute the final reaction mixture with the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • LC System: A standard UHPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to resolve the two diastereomers.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.

  • MRM Transitions: Monitor the specific precursor to product ion transitions for each diastereomer.

Workflow for Indirect Chiral Analysis

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Analyte (S)-Analyte & (R)-Analyte Reaction Derivatization Reaction (60°C, 5 min) Analyte->Reaction Deriv Chiral Derivatizing Agent ((S)-MPAPp) Deriv->Reaction Condense Condensation Agent (EDC) Condense->Reaction LC Achiral C18 Column Reaction->LC Inject Diastereomers ((S,S) and (R,S)) MS Tandem Mass Spectrometer (MRM Mode) LC->MS Separated Diastereomers Data Quantitative Data MS->Data

Caption: Workflow of indirect chiral analysis via derivatization.

Representative Quantitative Performance

The following table summarizes the performance of an LC-MS/MS method for a chiral carboxylic acid using a novel derivatizing agent.[2] This data is illustrative of the performance that can be expected for this compound using a similar method.

ParameterRepresentative Performance
Analyte γ-CEHC Enantiomer
Limit of Detection (LOD) 1.9 fmol on column
Linearity (r²) > 0.99
Precision (%RSD) < 10%
Accuracy 90-110%

Method 2: Direct Analysis using Chiral Stationary Phases

Direct chiral separation utilizes a column with a chiral stationary phase (CSP) that selectively interacts with enantiomers, leading to different retention times. This method is more straightforward as it eliminates the need for a derivatization step, reducing sample preparation time and potential sources of error.

Recent advancements in CSPs have led to the development of phases that are compatible with reversed-phase, MS-friendly mobile phases, making direct LC-MS/MS analysis a highly viable and efficient option.[]

Representative Experimental Protocol

This protocol is based on a targeted metabolomics method for proline, a structurally similar amino acid, and can be adapted for the direct analysis of this compound.[4][5]

1. Sample Preparation:

  • Quenching & Extraction: For biological samples, quench metabolism and extract the analyte by adding ice-cold methanol containing an internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Centrifugation: Centrifuge the samples to pellet proteins and other cellular debris.

  • Supernatant Collection: Collect the supernatant for direct injection into the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • LC System: A UHPLC or HPLC system.

  • Column: A chiral stationary phase column suitable for reversed-phase conditions (e.g., Astec® CHIROBIOTIC®).[6]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: An appropriate gradient to achieve enantiomeric separation.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 25 - 40°C.

  • MS System: A triple quadrupole or high-resolution mass spectrometer.

  • Ionization Mode: ESI Positive or Negative, depending on the analyte's properties.

  • MRM Transitions: Monitor the specific precursor to product ion transitions for the analyte and its internal standard.

Workflow for Direct Chiral Analysis

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Analyte Racemic Analyte in Sample Extract Protein Precipitation & Analyte Extraction Analyte->Extract LC Chiral Stationary Phase Column Extract->LC Inject Enantiomers MS Tandem Mass Spectrometer (MRM Mode) LC->MS Separated Enantiomers Data Quantitative Data MS->Data

Caption: Workflow of direct chiral analysis using a CSP.

Representative Quantitative Performance

The table below presents validation data from a targeted LC-MS/MS method for proline in cell lysates, demonstrating the expected performance for a direct analysis of a related pyrrolidine carboxylic acid.[4][5]

ParameterRepresentative Performance
Analyte Proline
Linearity (r) > 0.995
Precision (%RSD) < 15%
Accuracy 88.5 - 108.5%
Lower Limit of Quantification (LLOQ) Dependent on MS instrumentation, typically low ng/mL to pg/mL

Comparison of Methods

FeatureIndirect Analysis (Derivatization)Direct Analysis (Chiral Column)
Principle Forms diastereomers for separation on an achiral column.Directly separates enantiomers based on differential interaction with a CSP.
Pros - Can significantly enhance MS sensitivity.[2]- Uses standard, less expensive C18 columns.- Wide variety of derivatizing agents available.[1][7]- Simpler, faster sample preparation.- Fewer potential sources of error (no reaction step).- Less method development for the derivatization step.
Cons - More complex and time-consuming sample preparation.- Derivatization reaction may not be complete or may have side products.- Potential for ion suppression from derivatization reagents.- Chiral columns are more expensive.- Method development for chiral separation can be challenging.- May have lower sensitivity if the native molecule ionizes poorly.
Best Suited For - When achieving the absolute lowest detection limits is critical.- When a suitable chiral column is not available.- High-throughput screening where sensitivity is key.- Routine analysis where speed and simplicity are important.- When analyzing complex matrices where derivatization could be problematic.- When avoiding chemical modification of the analyte is preferred.

Conclusion and Recommendations

The choice between indirect and direct LC-MS/MS analysis for this compound and its derivatives depends on the specific requirements of the assay.

The indirect method via chiral derivatization is recommended when the primary goal is to achieve the highest possible sensitivity. The chemical modification can greatly enhance the ionization of the analyte, leading to lower limits of detection.[2] This is particularly useful for trace-level analysis in biological matrices.

The direct method using a chiral stationary phase is the preferred approach for routine analysis, quality control, and applications where a simpler, more robust workflow is desired. The elimination of the derivatization step reduces sample handling, minimizes potential errors, and shortens the overall analysis time. With modern, MS-compatible chiral columns, this method offers a powerful and efficient solution for enantioselective quantification.[][6]

For laboratories developing a new method for this compound, it is advisable to initially screen for a suitable chiral column for direct analysis due to the method's simplicity. If sensitivity limitations are encountered, exploring chiral derivatization would be the logical next step to enhance detection. Ultimately, both methods, when properly validated, can provide accurate and reliable quantification for this critical class of chiral building blocks.

References

A Comparative Guide to the Conformational Constraints of Peptides Containing (S)-1-Boc-pyrrolidine-3-carboxylic acid vs. L-Proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the conformational constraints imposed on peptides by incorporating (S)-1-Boc-pyrrolidine-3-carboxylic acid, a β-proline analog, versus the natural proteinogenic amino acid, L-proline. The unique structural properties of these proline variants significantly influence peptide backbone geometry, secondary structure, and ultimately, biological activity. This analysis is supported by experimental data from nuclear magnetic resonance (NMR), circular dichroism (CD), and computational modeling studies.

Structural and Conformational Comparison

L-proline is an α-amino acid, where the carboxylic acid group is attached to the same carbon as the pyrrolidine ring's nitrogen (Cα). In contrast, (S)-pyrrolidine-3-carboxylic acid is a β-amino acid, with the carboxyl group attached to the Cβ position, one carbon further from the ring nitrogen.[1] This fundamental difference in structure leads to distinct conformational preferences in the peptide backbone and the pyrrolidine ring itself.

The cyclic side chain of proline and its analogs restricts the backbone dihedral angle Φ.[2] However, the major conformational equilibria involve the puckering of the five-membered pyrrolidine ring (Cγ-endo vs. Cγ-exo) and the isomerization of the preceding peptide bond (cis vs. trans).[2] Substitutions on the proline ring can impose additional steric and stereoelectronic effects that modulate these equilibria.[2]

cluster_0 L-Proline (α-Amino Acid) cluster_1 (S)-Pyrrolidine-3-carboxylic acid (β-Amino Acid) proline_img proline_img proline_label Carboxyl at Cα position beta_proline_img beta_proline_img beta_proline_label Carboxyl at Cβ position

Figure 1. Structural comparison of L-Proline and its β-amino acid analog.

Data Presentation: Comparative Conformational Parameters

The following tables summarize the key quantitative differences in the conformational parameters between peptides containing L-proline and (S)-pyrrolidine-3-carboxylic acid.

ParameterL-Proline(S)-Pyrrolidine-3-carboxylic acid (β-Proline)Key Implications & References
Backbone Dihedral Angle (Φ) Restricted to approx. -65°More flexible, but still constrained compared to acyclic residues.The cyclic nature of both residues restricts backbone flexibility.[2][3]
Pyrrolidine Ring Pucker Exhibits both Cγ-exo and Cγ-endo puckers. The exo pucker is associated with trans peptide bonds and compact structures (e.g., PPII helix), while the endo pucker is associated with cis peptide bonds.[2][4]The Cγ-endo pucker is significantly more stable than the Cγ-exo state.[5]The substituent position in β-proline creates a strong intrinsic preference for one pucker, reducing conformational heterogeneity.
Preceding Peptide Bond (ω) Can adopt both trans (ω ≈ 180°) and cis (ω ≈ 0°) conformations. The trans form is generally favored, but the energy barrier is low enough that ~5-7% of prolines in proteins are cis.[6][7]Can also adopt both cis and trans conformations. In oligomers, regular secondary structures are preferred with cis peptide bonds for left-handed helices and trans for right-handed helices.[1]The relationship between cis/trans isomerism and helical handedness is reversed compared to L-proline oligomers.[1]

Table 1: Comparison of key conformational parameters.

Secondary StructureImpact of L-ProlineImpact of (S)-Pyrrolidine-3-carboxylic acid (β-Proline)Key Implications & References
β-Turns Strong promoter of β-turns, particularly in the i+1 position of Type I and Type II turns.The constrained ring structure is also capable of inducing turn-like structures.[8]Both can be used to stabilize turns in peptidomimetics, but the resulting geometry will differ due to the α vs. β substitution.[3]
Helices A key component of the Polyproline II (PPII) helix, a left-handed helix common in signaling proteins.[9] It is known as a "helix breaker" for α-helices.[7]Oligomers can form stable right-handed helices with trans-peptide bonds and left-handed helices with cis-peptide bonds.[1]β-proline's ability to form stable, regular helices makes it a valuable building block for creating novel peptide folds (foldamers).

Table 2: Comparative impact on peptide secondary structure.

Experimental Protocols

The conformational analysis of peptides containing these residues relies on a combination of spectroscopic and computational techniques.

cluster_0 Experimental Analysis cluster_1 Computational Analysis cluster_2 Data Integration & Structure Determination synth Peptide Synthesis (Solid or Solution Phase) nmr NMR Spectroscopy (COSY, TOCSY, NOESY) synth->nmr 3D Structure Dihedral Angles cd Circular Dichroism (CD) Spectroscopy synth->cd Secondary Structure % Helicity analysis Structural Ensemble & Energy Landscape nmr->analysis cd->analysis model Computational Modeling (MD, DFT) model->analysis Refinement & Energy Calculation agonist Peptide Agonist (with β-Proline) receptor GPCR (e.g., µ-Opioid Receptor) agonist->receptor Binds & Activates g_protein Gi/o Protein (Inactive) receptor->g_protein Recruits g_alpha Gαi/o g_protein->g_alpha Dissociates g_beta_gamma Gβγ g_protein->g_beta_gamma Dissociates ac Adenylyl Cyclase g_alpha->ac Inhibits ion_channel Ion Channel Modulation g_beta_gamma->ion_channel Modulates camp ↓ cAMP ac->camp response Cellular Response (e.g., Analgesia) camp->response ion_channel->response

References

Efficacy comparison of catalysts for the synthesis of (S)-1-Boc-pyrrolidine-3-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of substituted pyrrolidines is of significant interest in medicinal chemistry due to their prevalence in a wide array of biologically active compounds. (S)-1-Boc-pyrrolidine-3-carboxylic acid and its analogs are crucial chiral building blocks for the development of novel therapeutics. This guide provides an objective comparison of various catalytic strategies for the synthesis of these important molecules, presenting supporting experimental data, detailed protocols, and workflow visualizations to aid in the selection of the most suitable synthetic route.

The primary catalytic approaches for the asymmetric synthesis of pyrrolidine rings can be broadly categorized into organocatalysis, biocatalysis, and metal-catalysis. Each of these methodologies offers distinct advantages and disadvantages in terms of efficiency, selectivity, substrate scope, and operational simplicity.

Data Presentation: A Comparative Overview

The following tables summarize the performance of different catalytic systems in the synthesis of this compound analogs. Direct head-to-head comparisons for the synthesis of the exact parent molecule are limited in the literature; therefore, this guide presents data for the synthesis of closely related and functionally relevant derivatives.

Organocatalysis

Organocatalysis provides a metal-free approach to the enantioselective synthesis of pyrrolidine derivatives, often relying on the formation of chiral enamines or iminium ions. The Michael addition is a common strategy employed in this context.

Catalyst/MethodSubstrate(s)ProductYield (%)ee (%)Reference
Organocatalytic Michael Addition4-Oxo-2-enoates and nitroalkanes5-Alkylsubstituted pyrrolidine-3-carboxylic acidsHighUp to 97[1][2]
Pyrrolidine-based organocatalystsAldehydes and nitroolefinsMichael adducts95-99Up to 85[3]
Biocatalysis

Biocatalysis, utilizing enzymes, offers high selectivity under mild reaction conditions. A one-pot photoenzymatic process has been developed for the synthesis of chiral N-Boc-3-aminopyrrolidine, a key analog.

Catalyst/MethodSubstrateProductConversion (%)ee (%)Reference
One-pot photoenzymatic conversionN-Boc-pyrrolidine(S)-N-Boc-3-aminopyrrolidine>80>99[4]
Metal-Catalysis

Transition metal catalysis, employing metals such as palladium, rhodium, and ruthenium, offers powerful methods for the formation and functionalization of the pyrrolidine ring.

Catalyst/MethodSubstrate(s)ProductYield (%)er/ee (%)Reference
Palladium-catalyzed α-arylationN-Boc-pyrrolidine and aryl bromides2-Aryl-N-Boc-pyrrolidinesHigh96:4 er[5][6]
Rhodium-catalyzed hydroformylationN-(tert-butoxycarbonyl)-3-pyrrolineN-Boc-pyrrolidine-3-carbaldehydeNot specified86 ee[2]
Ruthenium-catalyzed decarbonylative arylationProline ester amidine and arylboronic acids2-ArylpyrrolidinesNot specifiedNot specified[7]

Experimental Protocols

Detailed methodologies for key experiments cited in the data tables are provided below.

Organocatalytic Michael Addition for Pyrrolidine-3-Carboxylic Acid Derivatives[1][2]

To a solution of the 4-oxo-2-enoate (1.0 equiv) and nitroalkane (1.2 equiv) in the specified solvent (e.g., CH₂Cl₂), the organocatalyst (typically 10-20 mol%) is added. The reaction mixture is stirred at the indicated temperature until completion, as monitored by TLC. The product is then purified by column chromatography. The subsequent cyclization to the pyrrolidine derivative is typically achieved by reduction of the nitro group (e.g., using H₂, Pd/C) followed by in situ cyclization.

One-Pot Photoenzymatic Synthesis of (S)-N-Boc-3-aminopyrrolidine[4]

In a one-pot reaction, the photochemical oxyfunctionalization of N-Boc-pyrrolidine is performed, followed by a stereoselective enzymatic transamination. The initial photochemical step is carried out in an aqueous medium with a photosensitizer. After the formation of the ketone intermediate, the reaction conditions are adjusted for the enzymatic step by adding the amine transaminase, a suitable amine donor, and a cofactor. The reaction is incubated until high conversion is achieved.

Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine[5][6]

The reaction is carried out in a one-pot fashion. N-Boc-pyrrolidine is first deprotonated using s-BuLi in the presence of (-)-sparteine to generate the chiral 2-lithiated pyrrolidine. This intermediate is then transmetalated with ZnCl₂. Finally, the palladium catalyst (e.g., generated from Pd(OAc)₂ and tBu₃P·HBF₄) and the aryl bromide are added, and the reaction is stirred at room temperature to afford the 2-aryl-N-Boc-pyrrolidine.

Mandatory Visualization

The following diagrams illustrate the experimental workflows and logical relationships of the described synthetic methods.

experimental_workflow_organocatalysis start Start: 4-Oxo-2-enoate + Nitroalkane mixing Mixing with Organocatalyst in Solvent start->mixing 1 reaction Michael Addition Reaction mixing->reaction 2 purification Column Chromatography reaction->purification 3 reduction Nitro Group Reduction (e.g., H2, Pd/C) purification->reduction 4 cyclization In situ Cyclization reduction->cyclization 5 product Product: 5-Alkylsubstituted Pyrrolidine-3-carboxylic acid cyclization->product 6

Caption: Workflow for Organocatalytic Michael Addition.

experimental_workflow_biocatalysis start Start: N-Boc-pyrrolidine photooxy Photochemical Oxyfunctionalization start->photooxy Step 1 ketone Intermediate: N-Boc-3-pyrrolidinone photooxy->ketone Forms enzymatic Enzymatic Transamination (Amine Transaminase) ketone->enzymatic Step 2 product Product: (S)-N-Boc-3-aminopyrrolidine enzymatic->product

Caption: One-Pot Photoenzymatic Synthesis Workflow.

experimental_workflow_metal_catalysis cluster_one_pot One-Pot Procedure start Start: N-Boc-pyrrolidine deprotonation Enantioselective Deprotonation (s-BuLi, (-)-sparteine) start->deprotonation transmetalation Transmetalation (ZnCl2) deprotonation->transmetalation coupling Palladium-Catalyzed Negishi Coupling (Pd catalyst, Aryl bromide) transmetalation->coupling product Product: 2-Aryl-N-Boc-pyrrolidine coupling->product

Caption: Palladium-Catalyzed α-Arylation Workflow.

References

Safety Operating Guide

Proper Disposal of (S)-1-Boc-pyrrolidine-3-carboxylic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: (S)-1-Boc-pyrrolidine-3-carboxylic acid must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

This document is intended for researchers, scientists, and drug development professionals, providing essential safety and logistical information for the proper disposal of this compound. The following procedures are based on established best practices for handling hazardous chemical waste and the specific information available in the Safety Data Sheet (SDS) for this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a controlled environment.

  • Personal Protective Equipment (PPE): A comprehensive list of recommended PPE for handling this compound is detailed in the table below.

  • Engineering Controls: All handling of this compound, including transfer to a waste container, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation of any dust or aerosols.

  • Emergency Procedures: Familiarize yourself with the location and operation of safety showers, eyewash stations, and fire extinguishers before handling the chemical.

Hazard Identification and Data Summary

This compound is classified as a hazardous substance. The following table summarizes its key hazard information relevant to disposal.[1]

Hazard ClassificationGHS Hazard StatementPrecautionary Statement
Serious Eye Damage/Eye IrritationH318: Causes serious eye damage.P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Skin Corrosion/IrritationH315: Causes skin irritation.P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water.
Specific target organ toxicity — single exposure (Respiratory tract irritation)H335: May cause respiratory irritation.P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
Hazardous to the aquatic environment, acute hazardH400: Very toxic to aquatic life.P273: Avoid release to the environment.

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic process of segregation, collection, storage, and professional disposal. Laboratory personnel should not attempt to neutralize or treat this chemical waste themselves.

Step 1: Waste Segregation and Collection

Proper segregation is crucial to prevent dangerous chemical reactions.[2][3]

  • Designate a Specific Waste Container: Use a dedicated, leak-proof, and clearly labeled container for all waste containing this compound. The container should be made of a compatible material, such as high-density polyethylene (HDPE) or glass.

  • Solid Waste: Collect any solid waste contaminated with the compound, such as pipette tips, gloves, and absorbent pads, in a separate, sealable, and puncture-resistant container. This container must also be labeled as hazardous waste.

Step 2: Labeling of Waste Containers

Clear and accurate labeling is a regulatory requirement and essential for safety.[2][4]

  • The waste container must be clearly labeled with the words "Hazardous Waste ".

  • The full chemical name, "This compound ", must be written on the label.

  • Include the date when the waste was first added to the container (accumulation start date).

Step 3: Storage of Hazardous Waste

  • Secure Closure: Keep the waste container securely closed at all times, except when adding waste.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Ventilation: Store the waste in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.

  • Incompatible Materials: Ensure the waste is stored separately from incompatible materials, such as strong oxidizing agents and strong bases.

Step 4: Professional Disposal

  • Contact Environmental Health and Safety (EHS): Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide Information: Be prepared to provide the EHS office or contractor with the full chemical name and any available safety data for the waste.

  • Follow Institutional Procedures: Adhere strictly to your organization's established protocols for chemical waste pickup and handover.

Spill Management

In the event of a spill, immediate and appropriate action is necessary.

  • Personal Protection: Wear the appropriate PPE as described in Section 1.

  • Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated, preferably within a fume hood.

  • Containment: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or a commercial sorbent pad.

  • Collection: Carefully scoop the absorbed material into the designated solid hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills: For larger spills, evacuate the area and contact your institution's EHS department immediately.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

cluster_0 Disposal of this compound start Start: Material is waste identify Identify as Hazardous Waste (Causes serious eye damage, skin/respiratory irritation, toxic to aquatic life) start->identify ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) identify->ppe segregate Segregate Waste ppe->segregate solid_waste Solid Waste (Contaminated labware, PPE) segregate->solid_waste Contaminated Materials liquid_waste Unused/Surplus Material segregate->liquid_waste Bulk Chemical label_solid Label Container: 'Hazardous Waste' ' this compound' Accumulation Date solid_waste->label_solid label_liquid Label Container: 'Hazardous Waste' 'this compound' Accumulation Date liquid_waste->label_liquid store Store in Designated, Ventilated Area (Secondary Containment) label_solid->store label_liquid->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Professional Disposal (Licensed Contractor) contact_ehs->disposal end End: Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (S)-1-Boc-pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (S)-1-Boc-pyrrolidine-3-carboxylic Acid

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring personal safety and environmental protection.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a compound that requires careful handling due to its potential health and environmental risks. The primary hazards include serious eye damage, skin irritation, and respiratory irritation.[1][2] It is also very toxic to aquatic life.[1][3][4][5]

Hazard Summary:

Hazard StatementGHS CodeDescriptionCitations
Causes serious eye damageH318Can cause irreversible damage to the eyes upon contact.[1][3][4][5]
Causes skin irritationH315Contact with skin may cause redness, itching, and inflammation.[1][2]
May cause respiratory irritationH335Inhalation of dust may irritate the respiratory tract.[1][2]
Very toxic to aquatic lifeH400Poses a significant threat to aquatic organisms.[1][3][4][5]
Harmful if swallowed-Ingestion can lead to adverse health effects.[6]

Recommended Personal Protective Equipment (PPE):

Proper PPE is mandatory to minimize exposure and ensure safety.

Body PartPPE RecommendationSpecificationsCitations
Eyes/Face Safety Goggles or Face ShieldMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.[4][6][7][8]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect for tears before use.[4][6][7]
Body Lab Coat / Protective ClothingA flame-resistant lab coat should be worn to protect skin and clothing.[3][6][7]
Respiratory Fume Hood or RespiratorAll handling of the solid should be in a certified chemical fume hood. If a fume hood is not available, a NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) should be used.[1][4][6][8]

Operational Plan: Safe Handling Protocol

A systematic approach to handling this compound is essential. The following step-by-step protocol outlines the procedure from preparation to post-handling cleanup.

1. Pre-Operational Checks:

  • Verify Emergency Equipment: Ensure an eyewash station, safety shower, and a chemical spill kit are readily accessible and operational.
  • PPE Inspection: Thoroughly inspect all PPE for damage or contamination before use.
  • Fume Hood Certification: Confirm that the chemical fume hood has been certified within the last year.
  • Review Safety Data Sheet (SDS): Always review the most current SDS for this chemical before beginning work.

2. Handling Procedure:

  • Work Area: Conduct all weighing and manipulation of the solid compound inside a certified chemical fume hood to prevent inhalation of dust.
  • Portioning: Use appropriate tools (e.g., spatula, weighing paper) to handle the powder. Avoid creating dust.
  • Dissolving: If preparing a solution, add the solid to the solvent slowly. If necessary, use a closed system for dissolution.
  • Avoid Contact: At all times, avoid direct contact with the skin, eyes, and clothing.

3. Post-Handling Cleanup:

  • Decontamination: Clean all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent and then soap and water.
  • Waste Segregation: Dispose of all contaminated materials, including gloves, weighing paper, and pipette tips, in a designated hazardous waste container.
  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Safe Handling Workflow Diagram:

cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Post-Handling prep_ppe Inspect & Don PPE prep_sds Review SDS prep_ppe->prep_sds prep_hood Verify Fume Hood prep_sds->prep_hood prep_emergency Check Emergency Equipment prep_hood->prep_emergency handle_weigh Weigh Chemical prep_emergency->handle_weigh handle_transfer Transfer/Dissolve handle_weigh->handle_transfer handle_avoid Avoid Contact handle_transfer->handle_avoid cleanup_decon Decontaminate Surfaces handle_avoid->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_wash Wash Hands cleanup_waste->cleanup_wash spill Spill Occurs is_major Major Spill? spill->is_major evacuate Evacuate Area & Call Emergency Response is_major->evacuate Yes is_trained Are you trained to clean it? is_major->is_trained No is_trained->evacuate No ppe Don Appropriate PPE is_trained->ppe Yes contain Contain with Inert Absorbent ppe->contain collect Collect into Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate report Report Incident decontaminate->report

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-1-Boc-pyrrolidine-3-carboxylic acid
Reactant of Route 2
(S)-1-Boc-pyrrolidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.